Di-p-tolyl ether
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-methyl-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHGNUFMPSTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061800 | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-40-4 | |
| Record name | 1,1′-Oxybis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-oxybis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Di-p-tolyl Ether (CAS 28299-41-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolyl ether, with the CAS number 28299-41-4, is an aromatic ether that serves as a valuable intermediate in organic synthesis and a building block in materials science.[1] Its structure, consisting of two p-tolyl groups linked by an oxygen atom, imparts specific chemical and physical properties that make it suitable for various applications, including the synthesis of complex molecules and polymers. This guide provides a comprehensive overview of this compound, including its properties, synthesis, spectral analysis, and safety information, tailored for a technical audience.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 28299-41-4 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₄O | [2][4] |
| Molecular Weight | 198.26 g/mol | [2][4] |
| Melting Point | 47-49 °C | [2][3][5] |
| Boiling Point | 285 °C | [2][3][5] |
| Density | 1.029 g/cm³ | [2] |
| Water Solubility | 2.82 mg/L at 20 °C | [2] |
| Solubility | Soluble in acetone, benzene, and ether. | [1] |
| Vapor Pressure | 0.00902 mmHg at 25 °C | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Refractive Index | 1.56 | [2] |
Synthesis of this compound
The primary method for synthesizing diaryl ethers such as this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][7]
Experimental Protocol: Ullmann Condensation
A general, modern approach for the Ullmann-type synthesis of diaryl ethers under mild conditions has been developed, which can be adapted for the synthesis of this compound.[8]
Reactants:
-
p-Cresol
-
4-Iodotoluene (or 4-Bromotoluene)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) as the catalyst
-
An inexpensive ligand such as salicylaldoxime or dimethylglyoxime
-
Cesium carbonate (Cs₂CO₃) as the base
-
Acetonitrile as the solvent
-
Molecular sieves (optional, to remove moisture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol, 4-iodotoluene, the copper catalyst, the ligand, and cesium carbonate in acetonitrile.
-
The reaction mixture is stirred and heated. Modern protocols often allow for lower reaction temperatures compared to traditional Ullmann reactions.[6]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then filtered to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Logical Relationship of Ullmann Condensation ```dot graph Ullmann_Condensation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
ArylHalide [label="p-Iodotoluene"]; Phenol [label="p-Cresol"]; Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base (Cs2CO3)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ArylHalide -> Reaction; Phenol -> Reaction; Reaction [label="Ullmann\nCondensation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction -> Product [label="C-O bond formation"]; Catalyst -> Reaction [style=dashed]; Base -> Reaction [style=dashed]; }
References
- 1. Diphenyl ether(101-84-8) 13C NMR [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cas 28299-41-4,this compound | lookchem [lookchem.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of di-p-tolyl ether (also known as 4,4'-dimethyldiphenyl ether). The document details its key physical constants and outlines standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Data
The essential physical properties of this compound are summarized below. These values are critical for its handling, purification, and application in various research and development contexts.
| Property | Value | Unit |
| Melting Point | 47 - 49[1][2][3][4] | °C |
| 116.6 - 120.2[1] | °F | |
| Boiling Point | 285[1][2][3][4] | °C |
| 545[1] | °F | |
| Molecular Formula | C₁₄H₁₄O[4] | - |
| Molecular Weight | 198.26[2][4] | g/mol |
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections describe detailed methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] This can be performed using either a manual apparatus like a Thiele tube or a modern digital melting point apparatus.
1. Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[5][6]
-
Press the open end of a glass capillary tube into the powdered sample.[7]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.[7] The packed sample height should be approximately 2-3 mm.[7][8]
2. Thiele Tube Method:
-
Apparatus Setup: Clamp a Thiele tube to a ring stand and fill it with a suitable heat-transfer oil (e.g., mineral or silicone oil) to a level just above the upper side-arm opening.[3][9]
-
Sample Mounting: Attach the prepared capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[1]
-
Measurement: Insert the thermometer and attached capillary into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway in the main tube.[1]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner.[1] The design of the tube promotes convection currents, ensuring uniform temperature distribution.[10]
-
Observation: Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[1] The melting range is T1-T2.
3. Digital Melting Point Apparatus Method:
-
Setup: Turn on the apparatus and set the plateau temperature to approximately 10-15°C below the expected melting point of this compound.[7][11] Set the ramp rate to a slow value (e.g., 1-2°C/min) for accurate measurement.[7][12]
-
Measurement: Insert the prepared capillary tube into the heating block.[5]
-
Observation: Look through the magnifying eyepiece to observe the sample.[5]
-
Data Recording: Record the temperature at the first sign of melting and the temperature when the sample is fully liquefied.[12] Modern devices may record these values automatically.
Boiling Point Determination: Microscale Method
For determining the boiling point with a small amount of substance, the micro boiling point method is highly effective.
1. Apparatus Setup:
-
Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.[2]
-
Obtain a glass capillary tube sealed at one end. Place this capillary tube, open end down, into the test tube with the sample.[13][14]
-
Assemble the apparatus in a heating bath, such as a Thiele tube filled with oil, ensuring the sample is below the oil level.[2]
2. Heating and Observation:
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor is now filling the capillary.[2][15]
-
Remove the heat source and allow the apparatus to cool slowly.
3. Data Recording:
-
The stream of bubbles will slow and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][15] Record this temperature.
Experimental Workflow Visualization
The logical flow for determining the physicochemical properties of a solid compound like this compound is depicted below. This workflow outlines the sequential steps from sample preparation to the final determination of both melting and boiling points.
Caption: Workflow for Determining Physical Properties of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chymist.com [chymist.com]
- 3. timstar.co.uk [timstar.co.uk]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. westlab.com [westlab.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. labcomercial.com [labcomercial.com]
- 10. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. byjus.com [byjus.com]
- 15. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Solubility of Di-p-Tolyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of di-p-tolyl ether in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for researchers to determine these values in their own laboratory settings. The guide also includes a framework for the systematic presentation of solubility data and visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound, also known as 4,4'-dimethyldiphenyl ether, is an aromatic ether with the chemical formula (CH₃C₆H₄)₂O. It is a solid at room temperature with a melting point between 47-49 °C and a boiling point of approximately 285 °C.[1][2][3][4][5][6] Its structural characteristics, particularly the presence of two phenyl rings, render it largely nonpolar, which dictates its solubility behavior. Understanding its solubility in a range of organic solvents is crucial for its application in organic synthesis, as a high-temperature solvent, or in the formulation of various chemical products. While qualitatively described as soluble in acetone, benzene, and ether, precise quantitative data is essential for reproducible and scalable applications.[7][8]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The table below is presented as a template for researchers to populate with their experimentally determined data. The values for water solubility are based on available data.[1][2][3]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| Benzene | 25 | Data to be determined | Data to be determined | Gravimetric |
| Diethyl Ether | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| Chloroform | 25 | Data to be determined | Data to be determined | Gravimetric |
| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |
| Water | 20 | 0.000282 | 1.42 x 10⁻⁵ | Reported |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable for solid compounds and provides accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Constant temperature bath (e.g., water bath or oil bath)
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Analytical balance (accurate to ±0.0001 g)
-
Glass funnels and filter paper (or syringe filters)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Thermometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to an Erlenmeyer flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle at the bottom of the flask while maintaining the constant temperature.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter or filter paper to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact mass of the dish and the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid splattering or decomposition of the solute.
-
Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (e.g., 40 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.
-
The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molar solubility (mol/L) using the molecular weight of this compound (198.26 g/mol ).[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of this compound is primarily governed by the principle of "like dissolves like." As a relatively nonpolar molecule, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.
-
Solvent Polarity: Solvents with polarity similar to this compound, such as benzene, toluene, and diethyl ether, are likely to be effective at dissolving it. Highly polar solvents, like water, show very low solubility.
-
Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. It is recommended to determine solubility at various temperatures to establish a solubility curve.
-
Intermolecular Forces: The primary intermolecular forces in this compound are van der Waals forces. Solvents that can effectively overcome these forces will be better solvents.
Conclusion
This technical guide provides a framework for the systematic study of the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers in drug development and other scientific fields can generate the precise, quantitative data necessary for their specific applications. The provided templates for data presentation and the visual representation of the experimental workflow are intended to facilitate clear and standardized reporting of these crucial physical properties.
References
- 1. Cas 28299-41-4,this compound | lookchem [lookchem.com]
- 2. This compound | 28299-41-4 [amp.chemicalbook.com]
- 3. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 28299-41-4 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fishersci.no [fishersci.no]
- 8. chembk.com [chembk.com]
Di-p-Tolyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synonyms, Properties, Synthesis, and Analytical Methodologies of a Key Aromatic Ether
Foreword
As a Senior Application Scientist, my experience in the synthesis and characterization of organic molecules has consistently highlighted the foundational importance of understanding the nuances of key chemical scaffolds. The diaryl ether motif, in particular, is a recurring structural element in a multitude of applications, from materials science to the pharmaceutical industry. This guide focuses on a specific, yet representative, member of this class: di-p-tolyl ether. While seemingly a simple molecule, a deep dive into its characteristics and handling reveals a wealth of practical knowledge essential for any researcher working with aromatic compounds. This document is designed not as a rigid set of instructions, but as a comprehensive resource, empowering researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently and effectively utilize this compound and its analogs in their work. We will delve into its various nomenclatures, explore its physicochemical properties, detail its synthesis and purification, and outline robust analytical methods for its characterization. The causality behind experimental choices will be explained, ensuring a thorough understanding of the "why" behind the "how."
Chemical Identity and Synonyms: A-Molecule of Many Names
Clarity in scientific communication is paramount, and this begins with a precise understanding of the nomenclature of a chemical entity. This compound is known by a variety of names, reflecting different systematic and common naming conventions. A comprehensive awareness of these synonyms is crucial for effective literature searches and clear communication within the scientific community.
The most common and IUPAC-preferred name is 1-methyl-4-(4-methylphenoxy)benzene . However, it is frequently referred to by several other names, which are essential to recognize.
| Synonym | Nomenclature System |
| This compound | Common Name |
| 4,4'-Dimethyldiphenyl ether | Common/Semi-Systematic |
| p-Tolyl ether | Common Name |
| bis(4-methylphenyl) ether | Semi-Systematic |
| 4,4'-Oxybis(methylbenzene) | Semi-Systematic |
| Ditolyl ether | Common Name (less specific) |
| 1,1'-oxybis[4-methylbenzene] | Systematic |
Key Identifiers:
-
InChI Key: YWYHGNUFMPSTTR-UHFFFAOYSA-N[5]
Physicochemical Properties: Understanding the Behavior of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock upon which its successful application is built. These properties dictate its solubility, reactivity, and suitability for various experimental conditions, from reaction solvent to purification method.
Physical Properties
This compound is a white to pale yellow crystalline solid at room temperature, possessing a mild, somewhat woody, and green-rosy odor.[4] Its solid nature and relatively high boiling point are indicative of a stable aromatic compound.
| Property | Value | Reference(s) |
| Melting Point | 47-49 °C | [6] |
| Boiling Point | 285 °C | [6] |
| Flash Point | >112 °C (>230 °F) | [7] |
| Density | ~1.034 g/cm³ at 20 °C | [6] |
| Water Solubility | 2.82 mg/L at 20 °C (practically insoluble) | [7] |
| Solubility | Soluble in acetone, benzene, and ether | [4] |
Properties Relevant to Drug Development
While there is limited specific data on the direct application of this compound in drug development, we can infer some of its potential characteristics as a molecular scaffold based on its physicochemical properties.
| Property | Value | Significance in Drug Development | Reference(s) |
| LogP (Octanol-Water Partition Coefficient) | 4.9 at 25 °C | This high LogP value indicates significant lipophilicity. While this can enhance membrane permeability, it may also lead to poor aqueous solubility and potential for non-specific binding. | [7] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | The low TPSA, arising from the single ether oxygen, suggests good potential for oral bioavailability, as it is well below the general guideline of <140 Ų for orally active drugs. | [5] |
| Hydrogen Bond Acceptors | 1 | The single ether oxygen can act as a hydrogen bond acceptor, a crucial feature for molecular recognition and binding to biological targets. | [5] |
| Rotatable Bonds | 2 | The two rotatable bonds around the ether linkage provide a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket. | [5] |
Synthesis and Purification: From Precursors to Pure Product
The construction of the diaryl ether linkage is a classic transformation in organic synthesis. For this compound, the Ullmann condensation and the Williamson ether synthesis are the most relevant and historically significant methods.
Synthesis via Ullmann Condensation
The Ullmann condensation is a robust, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. For the synthesis of this compound, this would involve the reaction of p-cresol with a p-tolyl halide.
Caption: Ullmann condensation for this compound synthesis.
Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure based on established methods for Ullmann-type reactions and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq), p-bromotoluene (1.0-1.2 eq), potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition: Add a high-boiling point solvent such as toluene or xylene to the flask. The reaction should be reasonably concentrated.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 12-24 hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the inorganic salts and the copper catalyst.
-
Wash the organic layer sequentially with an aqueous solution of a mild acid (e.g., 1M HCl) to remove any unreacted p-cresol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.
Caption: General workflow for the recrystallization of this compound.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is non-negotiable in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and assess the purity of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is an excellent method for assessing the purity of this compound and for monitoring reaction progress.
Experimental Protocol: GC-MS Analysis
This is a general protocol and may require optimization based on the available instrumentation.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Expected Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 198. Characteristic fragmentation patterns arising from the cleavage of the ether bond and the aromatic rings will also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
Expected ¹H NMR Spectrum (in CDCl₃):
-
A singlet at approximately δ 2.3 ppm, integrating to 6H, corresponding to the two equivalent methyl groups.
-
A set of two doublets in the aromatic region (δ 6.8-7.2 ppm), each integrating to 4H, corresponding to the two equivalent aromatic rings. The protons ortho to the ether linkage will appear as a doublet, and the protons meta to the ether linkage will appear as another doublet, with typical ortho-coupling constants (J ≈ 8 Hz).
Expected ¹³C NMR Spectrum (in CDCl₃):
-
A signal for the methyl carbons at approximately δ 20-21 ppm.
-
Four signals in the aromatic region (δ 118-156 ppm) corresponding to the four types of inequivalent aromatic carbons.
Applications and Relevance in Drug Development
The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This is due to its metabolic stability, ability to adopt a low-energy, non-planar conformation, and its capacity to engage in various non-covalent interactions with biological targets.
While this compound itself is not a known therapeutic agent, its structural motif is of significant interest to drug development professionals for several reasons:
-
As a Synthetic Building Block: this compound can serve as a starting material or an intermediate in the synthesis of more complex molecules. The methyl groups can be further functionalized, or the aromatic rings can be substituted to create a library of analogs for structure-activity relationship (SAR) studies.
-
As a Scaffold for Bioactive Molecules: The diaryl ether core is present in numerous approved drugs and clinical candidates. For example, derivatives of diphenyl ether have been investigated as inhibitors of various enzymes, including kinases and enoyl-ACP reductase.[8] The p-tolyl groups in this compound can mimic the phenyl groups in these more complex structures, making it a valuable tool for initial studies and as a control compound.
-
In the Development of Kinase Inhibitors: Many kinase inhibitors incorporate a diaryl ether hinge-binding motif. The ether oxygen acts as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. While this compound is a simple representation of this, it provides a fundamental scaffold that can be elaborated upon to design potent and selective kinase inhibitors.
It is important to note that there is currently a lack of specific studies on the biological activity of this compound itself or its direct involvement in any signaling pathways. Its primary relevance to drug development at this stage is as a foundational chemical structure and a starting point for synthetic exploration.
Safety and Handling
As with any chemical, proper handling and safety precautions are essential when working with this compound.
-
Hazards: this compound is classified as causing skin and serious eye irritation.[9] It is also considered very toxic to aquatic life with long-lasting effects.[9] The toxicological properties have not been fully investigated.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.
Conclusion
This compound, while a seemingly straightforward molecule, provides an excellent case study for the principles of chemical nomenclature, the importance of physicochemical properties, the application of classic synthetic reactions, and the necessity of rigorous analytical characterization. For researchers, scientists, and drug development professionals, a deep understanding of such foundational molecules is not merely academic; it is a prerequisite for innovation. The diaryl ether motif continues to be a fertile ground for the discovery of new medicines and materials. By mastering the fundamentals of a core structure like this compound, we are better equipped to design, synthesize, and analyze the more complex molecules that will drive future scientific advancements. This guide serves as a comprehensive starting point for that journey, providing both the theoretical underpinnings and the practical guidance necessary for success in the laboratory.
References
- 1. This compound | 1579-40-4 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 1579-40-4 | FD171932 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 4-Tolyl ether | 1579-40-4 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 28299-41-4 [chemicalbook.com]
- 8. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Thermal Stability of Ditolyl Ether Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of ditolyl ether compounds. Ditolyl ethers are a class of aromatic ethers that find applications as high-temperature heat transfer fluids and solvents due to their favorable thermal properties. Understanding their thermal stability is crucial for ensuring safe and efficient operation in various industrial and research settings. This document summarizes available quantitative data, details relevant experimental protocols, and presents a logical workflow for assessing the thermal stability of these compounds.
Quantitative Thermal Properties
Table 1: Thermal Properties of a Mixture of Ditolyl Ether Isomers
| Property | Value |
| Boiling Range | 284 - 294 °C |
| Pour Point | -54 °C |
| Flash Point | 135 °C |
| Autoignition Temperature | 545 °C |
| Maximum Film Temperature | 340 °C |
Table 2: Physical Properties of Specific Ditolyl Ether Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| Di-p-tolyl ether | 47-49 | 285 |
| Di-m-tolyl ether | Not specified | Not specified |
| Other Isomers | Data not readily available | Data not readily available |
Note: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the individual isomers of ditolyl ether (o,o'-, m,m'-, p,p'-, o,m'-, o,p'-, and m,p'-) are not widely available in published literature. The data presented is based on available safety data sheets and chemical supplier information.
Experimental Protocols for Thermal Stability Assessment
The thermal stability of ditolyl ether compounds is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information about the decomposition temperature, weight loss profile, and thermal events associated with heating the material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition and the temperature range over which degradation occurs.
Methodology:
-
Sample Preparation: A small, representative sample of the ditolyl ether compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically involving a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 500-600 °C).
-
-
Data Acquisition: The instrument continuously records the sample mass and temperature as the furnace heats up.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small amount of the ditolyl ether sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is established, similar to TGA, with a linear heating rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and peak temperature of these events provide critical information about the thermal stability of the compound.
Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of ditolyl ether compounds, from initial characterization to the analysis of decomposition products.
Signaling Pathways and Logical Relationships
The thermal decomposition of ditolyl ether compounds is a complex process that can proceed through various pathways, influenced by factors such as temperature, pressure, and the presence of catalysts. The primary decomposition mechanism is believed to involve the cleavage of the ether bond (C-O-C) and the C-H bonds on the methyl groups and aromatic rings.
The following diagram illustrates a simplified logical relationship of the factors influencing the thermal stability and the potential decomposition pathways.
Conclusion
This technical guide has provided an overview of the thermal stability of ditolyl ether compounds, highlighting the available data and standard experimental methodologies for their assessment. While a complete dataset for all individual isomers is currently lacking in the public domain, the provided protocols for TGA and DSC offer a robust framework for researchers to determine these properties. The presented workflow and logical diagrams serve as a guide for a systematic approach to evaluating the thermal stability of these important industrial chemicals. Further research is encouraged to generate and publish comprehensive thermal stability data for all ditolyl ether isomers to enhance safety and process optimization in their various applications.
Di-p-Tolyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic organic compound di-p-tolyl ether, covering its chemical and physical properties, synthesis methodologies, and key reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Compound Properties
This compound, also known as 4,4'-dimethyldiphenyl ether, is a diaryl ether with the chemical formula C₁₄H₁₄O. It is a white to off-white crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| CAS Number | 28299-41-4 | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Density | 1.029 g/cm³ | [1] |
| Water Solubility | 2.82 mg/L at 20°C | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index | 1.56 | [1] |
| Vapor Pressure | 0.00902 mmHg at 25°C | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through cross-coupling reactions, primarily the Ullmann condensation and to a lesser extent, variations of the Williamson ether synthesis.
Ullmann Condensation
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. It involves the copper-catalyzed reaction of an aryl halide with a phenol. In the case of this compound, this involves the reaction of p-cresol with a p-halotoluene, such as p-bromotoluene, in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol is a representative procedure based on general Ullmann-type diaryl ether syntheses.
Materials:
-
p-Cresol
-
p-Bromotoluene
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (finely powdered and dried)
-
High-boiling point, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-2-imidazolidinone (DMI))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add p-cresol (1.0 equivalent), p-bromotoluene (1.0-1.2 equivalents), potassium carbonate or cesium carbonate (2.0 equivalents), and the copper catalyst (5-10 mol%).
-
Evacuate the flask and backfill with an inert gas. This is repeated three times to ensure an inert atmosphere.
-
Add the dry, degassed solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring. The optimal temperature will depend on the solvent used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove the inorganic salts and copper catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Caption: General workflow for the Ullmann condensation synthesis of this compound.
Key Reactions of this compound
This compound can undergo various electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration. The ether linkage and the methyl groups are activating and direct incoming electrophiles to the ortho and para positions.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of this compound using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol is a representative procedure based on general Friedel-Crafts acylation methods.
Materials:
-
This compound
-
Acetyl chloride (or another acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by column chromatography or recrystallization.
Caption: Logical workflow of the Friedel-Crafts acylation of this compound.
Applications
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural motif is found in various compounds of interest in materials science and medicinal chemistry. Additionally, its thermal stability makes it suitable for use as a high-temperature heat transfer fluid.
Caption: Key application areas of this compound.
References
Ullmann condensation for diaryl ether synthesis
An In-depth Technical Guide to the Ullmann Condensation for Diaryl Ether Synthesis
Introduction
The diaryl ether linkage is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] Prominent examples of bioactive molecules containing this functional group include the antibiotic vancomycin and the antifungal agent piperazinomycin.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a cornerstone of synthetic chemistry for the formation of these C-O bonds, typically involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2]
Historically, the reaction was hampered by harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric or greater amounts of copper.[1][3] However, modern advancements, particularly the introduction of catalytic systems employing specific ligands, have transformed the Ullmann condensation into a more versatile and milder reaction, significantly broadening its applicability in complex molecule synthesis.[1][4] This guide provides a comprehensive overview of the , focusing on its mechanism, reaction components, quantitative data, and detailed experimental protocols for researchers in organic synthesis and drug development.
Core Mechanism: A Catalytic Cycle
The modern ligand-assisted Ullmann condensation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The process is initiated by the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a transient, high-energy copper(III) intermediate. The final step is a reductive elimination event that forges the C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]
Key Reaction Components and Conditions
The success and efficiency of the Ullmann diaryl ether synthesis are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Copper Source: While classical methods used copper powder or bronze, modern protocols utilize well-defined copper(I) salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) as catalyst precursors.[1][4] These are typically used in catalytic amounts, ranging from 1 to 10 mol%.[1]
-
Ligands: The development of ligands has been the most significant advancement, allowing for lower reaction temperatures (80-120°C) and improved yields.[6] Ligands stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of oxidative addition and reductive elimination. Effective ligands are often N,N- or N,O-chelating compounds.[1] Amino acids, such as N,N-dimethylglycine, and diamines are among the most successful and widely used classes of ligands.[1][7]
-
Base: A base is required to deprotonate the phenol, forming the active phenoxide nucleophile. The choice of base is critical, as it can influence reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] Cs₂CO₃ is often effective for less reactive substrates, while K₃PO₄ has proven suitable for preventing side reactions and does not require stringent drying.[1]
-
Aryl Halide and Phenol: The reactivity of the aryl halide typically follows the trend I > Br > Cl > F. Aryl iodides and bromides are the most common substrates.[4] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, whereas electron-donating groups can slow it down.[8] Conversely, electron-rich phenols are often more reactive than their electron-poor counterparts.[8]
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), pyridine, or acetonitrile are frequently used.[1][9] In some cases, non-polar solvents like toluene or xylene can also be effective, particularly with the right catalyst-ligand system.[3][8]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Ullmann diaryl ether synthesis, illustrating the impact of different components.
Table 1: Effect of Base and Solvent on a Model Reaction [1]
Reaction: 4-bromoanisole + 4-methoxyphenol, catalyzed by CuI (10 mol%) with N,N-dimethylglycine (L1, 10 mol%)
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane | 110 | 24 | 22 |
| 2 | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | K₃PO₄ | Toluene | 110 | 24 | 60 |
| 4 | K₃PO₄ | DMF | 80 | 24 | 75 |
| 5 | K₃PO₄ | Acetonitrile | 80 | 24 | 95 |
Table 2: Substrate Scope Using an Optimized Protocol [7]
Protocol: Aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), Cs₂CO₃ (2.0 mmol) in DMF at 90°C.
| Entry | Aryl Halide | Phenol | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenol | 24 | 93 |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | 30 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-tert-Butylphenol | 5 | 98 |
| 4 | 2-Bromotoluene | Phenol | 48 | 81 |
| 5 | 1-Iodonaphthalene | 3,5-Dimethylphenol | 24 | 94 |
Experimental Protocols
Adherence to a well-defined experimental procedure is crucial for reproducibility and safety. The following is a representative protocol for a ligand-assisted Ullmann condensation.
General Procedure for Diaryl Ether Synthesis[1]
-
Vessel Preparation: A dried reaction tube equipped with a magnetic stir bar is charged with anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) under an inert atmosphere (e.g., argon).
-
Reagent Addition: To the tube, add copper(I) iodide (CuI, 0.10 mmol, 10 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.10 mmol, 10 mol%), the phenol (1.00 mmol, 1.0 equiv), and the aryl halide (1.00 mmol, 1.0 equiv).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile, ~0.6 mL) via syringe.
-
Reaction: The reaction tube is sealed and the mixture is stirred vigorously at the desired temperature (e.g., 80°C) for the specified time (typically 24-48 hours), monitoring progress by TLC or GC/MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature. It is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure diaryl ether.
Conclusion
The Ullmann condensation has evolved from a classical, high-temperature reaction to a sophisticated and versatile synthetic tool. The development of efficient, ligand-based copper catalyst systems has enabled the synthesis of complex diaryl ethers under significantly milder conditions, with broader substrate scope and higher yields.[4][5] This reaction is a powerful method for forging C-O bonds, making it indispensable in the fields of medicinal chemistry, natural product synthesis, and materials science. For researchers and drug development professionals, a thorough understanding of the interplay between the catalyst, ligand, base, and solvent is paramount to successfully applying this reaction to the synthesis of novel and valuable molecules.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Copper-Catalyzed Etherification Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of ether linkages, particularly diaryl and alkyl-aryl ethers, is a cornerstone of modern organic synthesis, integral to the creation of a vast array of pharmaceuticals, natural products, and advanced materials. Among the methodologies available, copper-catalyzed etherification reactions, stemming from the foundational Ullmann condensation, have emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the core principles, mechanistic pathways, and practical applications of these reactions, with a focus on providing actionable data and detailed experimental protocols for laboratory use.
Introduction to Copper-Catalyzed Etherification
The copper-catalyzed cross-coupling reaction to form C-O bonds, historically known as the Ullmann ether synthesis, traditionally involved the coupling of an aryl halide with a phenol in the presence of stoichiometric amounts of copper at high temperatures.[1][2][3] While effective, these harsh conditions limited the substrate scope and functional group tolerance. The last few decades have witnessed a renaissance in this field, with the development of milder, more efficient catalytic systems.[4][5] Modern protocols often utilize catalytic amounts of a copper source, facilitated by a diverse array of ligands, enabling these transformations to proceed at lower temperatures and with greater functional group compatibility, thus broadening their applicability in complex molecule synthesis.[6][7]
The significance of copper catalysis lies in its cost-effectiveness and lower toxicity compared to other transition metals like palladium.[8][9] These reactions are broadly categorized as Ullmann-type reactions and are comparable to the Buchwald-Hartwig amination, though they often require higher temperatures.[1] The evolution of this methodology has expanded the scope to include not only phenols but also aliphatic alcohols and other oxygen nucleophiles, reacting with aryl halides, organoboron reagents, and even through C-H activation pathways.[10][11][12]
Mechanistic Pathways
The mechanism of copper-catalyzed etherification is complex and has been the subject of extensive investigation. Several pathways have been proposed, and the operative mechanism can depend on the specific catalyst system (copper source, ligand) and reaction conditions. The most commonly accepted mechanisms involve a Cu(I)/Cu(III) catalytic cycle.
A generalized catalytic cycle for the coupling of an aryl halide with an alcohol is depicted below. The cycle is thought to initiate with the formation of a copper(I) alkoxide species. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired ether product and regenerates the active Cu(I) catalyst.
Caption: Generalized Cu(I)/Cu(III) catalytic cycle for etherification.
Alternative mechanisms have also been proposed, including those involving Cu(I)/Cu(II) cycles and radical pathways, particularly under certain reaction conditions.[13][14][15] The choice of ligand is crucial as it stabilizes the copper center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.
Key Reaction Components and Conditions
The success of a copper-catalyzed etherification reaction is highly dependent on the careful selection of the copper source, ligand, base, and solvent.
Copper Sources
A variety of copper sources can be employed, with the choice often dictated by cost, stability, and reactivity. Common sources include:
-
Copper(I) salts: CuI, CuBr, CuCl, [Cu(CH₃CN)₄]ClO₄[16]
-
Copper(II) salts: Cu(OAc)₂, CuSO₄, CuCO₃·Cu(OH)₂[10][16][17]
-
Copper metal: Activated copper powder[1]
-
Copper oxides: Cu₂O[18]
In many modern protocols, soluble copper catalysts are preferred over heterogeneous sources like copper powder.[1]
Ligands
The development of new ligands has been a driving force in advancing copper-catalyzed etherifications. Ligands serve to solubilize the copper salt, prevent catalyst agglomeration, and tune the electronic and steric properties of the catalyst, leading to milder reaction conditions and broader substrate scope.[6][4]
| Ligand Class | Examples | Key Features |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline | Effective for coupling with aliphatic alcohols and phenols.[10] |
| Amino Acids | N,N-Dimethylglycine, L-Proline | Inexpensive and effective for a range of couplings. |
| Picolinic Acids | Picolinic acid | Enables the synthesis of sterically hindered and heteroaryl diaryl ethers.[7] |
| β-Diketones | Acetylacetone | Improves catalyst solubility and performance.[1] |
| N-Heterocyclic Ligands | 4-(Dimethylamino)pyridine (DMAP), Imidazole | High yields under an atmosphere of air for certain reactions.[10] |
| N¹,N²-diarylbenzene-1,2-diamines | L8 | Enables room-temperature coupling of aryl bromides with alcohols.[19][20] |
Bases and Solvents
A base is typically required to deprotonate the alcohol or phenol, forming the active nucleophile. The choice of base is critical and can influence the reaction outcome. Common bases include K₃PO₄, Cs₂CO₃, K₂CO₃, and LiOtBu.[7][18][21]
The solvent choice depends on the specific reaction, but high-boiling polar aprotic solvents are common. These include N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and toluene.[1][7][22]
Quantitative Data on Selected Copper-Catalyzed Etherification Reactions
The following tables summarize quantitative data from various published protocols, providing a comparative overview of reaction conditions and yields for different substrate combinations.
Table 1: Diaryl Ether Synthesis
| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloronitrobenzene | Phenol | Cu (stoich.) | None | KOH | - | >210 | - | - | [1] |
| 4-Iodotoluene | Phenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 110 | 2-8 | 95 | [7] |
| 4-Bromotoluene | 4-Methoxyphenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 110 | 2-8 | 91 | [7] |
| 1-Iodonaphthalene | 2,6-Dimethylphenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 110 | 2-8 | 85 | [7] |
| Aryl Iodide | Phenol | CuI·L1 | - | K₂CO₃ | Toluene | 120 | - | 67-98 | [22] |
| Nitroarene | Phenol | Cu (catalytic) | None | Cs₂CO₃ | DMF | 100 | - | 61-97 | [22] |
Table 2: Aryl Alkyl Ether Synthesis
| Aryl Halide | Alcohol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | n-Butanol | CuI | L8 | NaOtBu | DMSO | RT | - | - | [19][20] |
| Aryl Halide | Aliphatic Alcohol | CuI | None | LiOtBu | Alcohol | 80-120 | - | up to 99 | [21] |
Table 3: Etherification with Organoboron Reagents
| Organoboron Reagent | Alcohol | Copper Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PhBF₃⁻K⁺ | Cinnamyl alcohol | Cu(OAc)₂·H₂O (10) | DMAP (20) | 4 Å MS | CH₂Cl₂ | RT | 24 | 85 | [10] |
| PhBF₃⁻K⁺ | 1-Butanol | Cu(OAc)₂·H₂O (10) | DMAP (20) | 4 Å MS | CH₂Cl₂ | RT | 24 | 75 | [10] |
| Arylboronic acid | Phenol | CuFAP | None | Cs₂CO₃ | Methanol | RT | - | 49-96 | [22] |
Experimental Protocols
This section provides detailed methodologies for representative copper-catalyzed etherification reactions.
Protocol 1: General Procedure for Diaryl Ether Synthesis using Picolinic Acid[8]
Caption: Experimental workflow for diaryl ether synthesis.
Procedure:
-
An oven-dried screw-cap test tube is charged with a magnetic stir bar, copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[7]
-
If the aryl halide is a liquid, it is added via syringe at this stage.
-
The tube is sealed with a Teflon-lined cap and the mixture is stirred at the specified temperature (typically 110 °C) for the indicated time (typically 2-8 hours).[7][11]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Copper(II)-Catalyzed Etherification of Aliphatic Alcohols with Potassium Organotrifluoroborate Salts[7]
Procedure:
-
To a reaction vessel are added the potassium organotrifluoroborate salt (2.0 equiv), the alcohol (1.0 equiv), Cu(OAc)₂·H₂O (10 mol %), 4-(dimethylamino)pyridine (DMAP, 20 mol %), and 4 Å molecular sieves.[10]
-
Dichloromethane (CH₂Cl₂) is added as the solvent.
-
The vessel is placed under an atmosphere of oxygen.
-
The reaction mixture is stirred at room temperature for 24 hours.[10]
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Protocol 3: Ligand-Free Copper-Catalyzed Etherification of Aryl Halides with Aliphatic Alcohols[21]
Procedure:
-
In a reaction vessel, the aryl halide, lithium tert-butoxide (LiOtBu), and CuI are combined.[21]
-
The corresponding aliphatic alcohol is used as the solvent.[21]
-
The mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred until the reaction is complete.[21]
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The final product is purified by standard methods such as column chromatography.
Applications in Drug Discovery and Development
The structural motif of a diaryl or alkyl-aryl ether is prevalent in a wide range of biologically active molecules and pharmaceuticals. The advancements in copper-catalyzed etherification have made the synthesis of these complex molecules more efficient and scalable. This methodology is frequently employed in the synthesis of compounds relevant to medicinal chemistry and agrochemicals.[9][23][24] The milder reaction conditions and improved functional group tolerance allow for the late-stage introduction of ether linkages in complex synthetic routes, a valuable strategy in drug discovery programs.
Conclusion
Copper-catalyzed etherification reactions have evolved from a classical named reaction requiring harsh conditions to a sophisticated and versatile synthetic tool. The continuous development of new ligands and a deeper understanding of the reaction mechanisms have significantly expanded the scope and utility of this transformation. For researchers in organic synthesis and drug development, a thorough understanding of the principles and practicalities of these reactions is essential for the efficient construction of molecules containing the vital ether linkage. The data and protocols presented in this guide offer a solid foundation for the application of copper-catalyzed etherification in the laboratory.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper(I) phenoxide complexes in the etherification of aryl halides. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Etherification of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Copper-Catalyzed Etherification of Aryl Halides [organic-chemistry.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Carbon-Oxygen Bond Formation
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles and methodologies governing the formation of carbon-oxygen (C-O) bonds, a cornerstone of modern organic synthesis. The construction of ethers and esters is critical in the synthesis of natural products, pharmaceuticals, and advanced materials. This document details the mechanisms, scope, and practical application of key C-O bond-forming reactions, supported by detailed experimental protocols and comparative data.
Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for preparing symmetrical and unsymmetrical ethers.[1][2]
Core Principles and Mechanism
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two primary steps:
-
Deprotonation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly reactive alkoxide ion.[3]
-
Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group, like a tosylate) in a concerted SN2 reaction to form the ether and a salt byproduct.[1][2]
Due to its SN2 nature, the reaction is most efficient with methyl or primary alkyl halides.[4] Secondary alkyl halides may yield a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo elimination (E2).[4][5]
Caption: Mechanism of the Williamson Ether Synthesis.
Data Presentation: Reaction Parameters
| Parameter | Condition / Substrate | Outcome / Remarks | Citations |
| Alcohol | Primary, Secondary, Tertiary, Phenols | Alkoxide can be formed from a wide range of alcohols. | [1][2] |
| Electrophile | Methyl or Primary Alkyl Halide/Tosylate | High yield of ether product. | [4] |
| Secondary Alkyl Halide/Tosylate | Mixture of SN2 (ether) and E2 (alkene) products. | [4] | |
| Tertiary Alkyl Halide/Tosylate | E2 elimination is the major pathway. | [4][5] | |
| Base | NaH, KH, Na, K, NaOH, K2CO3 | Strong bases (NaH, KH) for aliphatic alcohols; weaker bases (K2CO3) for phenols. | [3][5] |
| Solvent | Aprotic polar (DMF, DMSO), or parent alcohol | Aprotic solvents accelerate SN2 reactions. | [5] |
| Temperature | 50-100 °C | Reaction time is typically 1-8 hours. | [2] |
| Yield | 50-95% | Yield is highly dependent on substrate sterics and reaction conditions. | [2] |
Detailed Experimental Protocol: Synthesis of Phenacetin
This protocol describes the synthesis of Phenacetin from para-acetamidophenol via Williamson etherification.[3]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of para-acetamidophenol in 25 mL of ethanol.
-
Base Addition: Slowly add 2.0 g of sodium hydroxide pellets to the solution while stirring. The mixture will warm up as the phenoxide forms.
-
Electrophile Addition: Once the sodium hydroxide has dissolved, add 4.5 mL of ethyl iodide to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. The crude Phenacetin will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure Phenacetin.
-
Analysis: Dry the purified crystals and determine the melting point and yield. Characterize the product using IR and NMR spectroscopy.
Caption: Experimental workflow for Phenacetin synthesis.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] It is a classic and cost-effective method, particularly for large-scale synthesis.[7]
Core Principles and Mechanism
The reaction is an equilibrium process and is typically slow.[6][8] To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed (e.g., via azeotropic distillation).[8][9]
The mechanism involves several reversible steps:[7]
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack.[6]
-
Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.[10]
Caption: Mechanism of Fischer Esterification.
Data Presentation: Reaction Parameters
| Parameter | Condition / Substrate | Outcome / Remarks | Citations |
| Carboxylic Acid | Primary, Secondary, Tertiary | Steric hindrance around the carbonyl group can significantly slow the reaction rate. | [8] |
| Alcohol | Primary, Secondary | Primary alcohols react fastest. Tertiary alcohols are prone to elimination. | [8] |
| Catalyst | Concentrated H₂SO₄, p-TsOH, HCl gas | Strong Brønsted or Lewis acids are required. | [6][9] |
| Equilibrium Shift | Use excess alcohol or remove H₂O | Essential for driving the reaction to completion (Le Châtelier's Principle). | [8][10] |
| Temperature | Reflux | The reaction is typically slow and requires heating. | [6] |
| Yield | Variable (60-90%+) | Highly dependent on the method used to shift the equilibrium. | [11] |
Detailed Experimental Protocol: Synthesis of Ethyl Laurate
This protocol details the synthesis of ethyl laurate from lauric acid and ethanol.[12]
-
Apparatus Setup: Assemble a reflux apparatus using a 50 mL round-bottom flask, a condenser, and a heating mantle.
-
Reagent Addition: To the flask, add 7.0 g of lauric acid and 10.0 mL of absolute ethanol. Swirl to dissolve.
-
Catalyst Addition: Carefully add 0.3 mL of concentrated sulfuric acid to the mixture. Add a few boiling chips.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1 hour.[12]
-
Work-up: Cool the mixture to room temperature. Transfer the solution to a separatory funnel containing 25 mL of water.
-
Extraction: Extract the aqueous layer with 20 mL of diethyl ether. Combine the organic layers.
-
Washing: Wash the organic layer sequentially with 15 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst) and 15 mL of saturated sodium chloride solution.[12]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and remove the solvent using a rotary evaporator to yield the crude ethyl laurate.
-
Purification: Purify the ester by simple distillation if necessary.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 12. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to Di-p-tolyl Ether in Aromatic Hydrocarbon Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract: Di-p-tolyl ether, a diaryl ether with two para-methyl substituted phenyl rings, serves as a significant molecule in the field of aromatic hydrocarbon research. Its robust thermal stability and well-defined structure, featuring a strong C-O-C linkage, make it an ideal model compound for investigating catalytic C-O bond cleavage, a critical reaction in lignin valorization and the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its application as a model substrate in mechanistic studies. Detailed experimental protocols and graphical representations of synthetic and experimental workflows are presented to support researchers in this domain.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid at room temperature.[1] Its symmetrical aromatic structure and the ether linkage dictate its physical and chemical characteristics, which are crucial for its application in high-temperature studies and as a synthetic intermediate.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O | [2][3][4] |
| Molecular Weight | 198.26 g/mol | [2][3][4] |
| CAS Number | 28299-41-4 (for p,p' isomer) | [2][5] |
| Melting Point | 47-49 °C | [2][3][5] |
| Boiling Point | 285 °C | [2][3][5] |
| Density | 1.029 - 1.034 g/cm³ at 20°C | [2][4] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Water Solubility | 2.82 mg/L at 20°C | [2][4] |
| Appearance | White to Almost white powder to crystal | [1] |
| Synonyms | 4,4'-Dimethyldiphenyl Ether, p-Tolyl Ether | [1][2][3] |
Synthesis of this compound
The synthesis of diaryl ethers like this compound has evolved from harsh, classical methods to milder, more efficient catalytic protocols. The two primary approaches are the Ullmann condensation and modern palladium- or copper-catalyzed cross-coupling reactions.
Synthesis Methodologies
-
Ullmann Condensation: This classical method involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base at high temperatures.[3][6] While effective, traditional Ullmann reactions often require stoichiometric amounts of copper and harsh conditions (temperatures >200 °C).[3] Modern modifications have introduced the use of catalytic amounts of copper salts (e.g., CuI) and ligands, which accelerate the reaction and allow for significantly milder conditions.[7][8]
-
Palladium-Catalyzed Cross-Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed C-O cross-coupling provides a versatile and high-yielding route to diaryl ethers.[9] These reactions typically employ a palladium precursor, a specialized phosphine ligand, and a base to couple an aryl halide or triflate with a phenol.[9][10] Suzuki-Miyaura type couplings, which traditionally form C-C bonds, have also been adapted to formally insert an oxygen atom, providing another advanced route to diaryl ethers from widely available aryl halides and organoboron reagents.[2][10]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Item - Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between SuzukiâMiyaura Coupling Partners - American Chemical Society - Figshare [acs.figshare.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-Depth Technical Guide to the Chemical Structure of Bis(4-methylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of bis(4-methylphenyl) ether, also known as di-p-tolyl ether. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Physical Properties
Bis(4-methylphenyl) ether is an aromatic ether characterized by two p-tolyl groups linked by an oxygen atom. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 1-methyl-4-(4-methylphenoxy)benzene[1] |
| Synonyms | This compound, p-Tolyl ether, 4,4'-Dimethyldiphenyl ether[1][2] |
| CAS Number | 1579-40-4[1][2] |
| Molecular Formula | C₁₄H₁₄O[1][2] |
| Molecular Weight | 198.26 g/mol [1][2] |
A summary of its physical properties is provided in the table below.
| Property | Value | Source |
| Melting Point | 47-49 °C | [1][3] |
| Boiling Point | 285 °C | [1][3][4] |
| Density | 1.029 g/cm³ | [1][5] |
| Flash Point | >110 °C | [1] |
| Solubility | Soluble in acetone, benzene, and ether.[3] Practically insoluble in water. | [6] |
| Appearance | White to pale yellow crystalline powder or solid.[3][5] |
Spectroscopic Data
The structural characterization of bis(4-methylphenyl) ether is confirmed by various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.32 (s, 6H), 6.87 (d, J=8.4Hz, 4H), 7.06 (d, J=8.4Hz, 4H)[7] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 20.6, 118.5, 130.1, 132.3, 155.3[7] |
| Infrared (IR) Spectroscopy | Key absorptions indicating aromatic C-H and C-O-C ether linkages. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. |
Synthesis of Bis(4-methylphenyl) ether
The most common and established method for the synthesis of bis(4-methylphenyl) ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[8] For the synthesis of the symmetric this compound, this would typically involve the self-condensation of a 4-halotoluene in the presence of a copper catalyst and a base, or the reaction of p-cresol with a 4-halotoluene.
Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
The following is a general experimental procedure for the Ullmann-type synthesis of diaryl ethers, which can be adapted for the synthesis of bis(4-methylphenyl) ether.
Materials:
-
p-Cresol
-
4-Bromotoluene or 4-Iodotoluene
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
A suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or toluene.
-
Optional: A ligand such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to accelerate the reaction.[9]
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol, 4-halotoluene, the copper catalyst (typically 5-10 mol%), and the base (usually in excess).
-
Solvent and Ligand Addition: Add the solvent and, if used, the ligand to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a high temperature (typically between 100-220 °C) under a nitrogen atmosphere.[10] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure bis(4-methylphenyl) ether.
Synthesis Workflow
The logical workflow for the synthesis of bis(4-methylphenyl) ether via the Ullmann condensation is depicted below.
Caption: Ullmann condensation synthesis workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. CAS RN 1579-40-4 | Fisher Scientific [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Methodological & Application
Application Notes and Protocols for the Synthesis of di-p-tolyl ether via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of di-p-tolyl ether, a diaryl ether of significant interest in organic synthesis and medicinal chemistry. The protocols focus on the Ullmann condensation, a classical and effective method for the formation of the diaryl ether linkage.
Introduction
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient protocols.[2][3] These advancements, including the use of various ligands and bases, have expanded the substrate scope and improved yields.[4][5] this compound is a symmetrical diaryl ether that can be synthesized via the Ullmann condensation of p-cresol and a p-tolyl halide.
Reaction Scheme
The synthesis of this compound from p-cresol and p-bromotoluene is depicted below:
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and related diaryl ethers via the Ullmann condensation, providing a comparison of different reaction conditions and their impact on the product yield.
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromotoluene | p-Cresol | CuIPPh₃ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 100 | 24 | 21.4 | [6] |
| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine | K₃PO₄ (2) | Acetonitrile | 80 | - | High | [2] |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 100 | 24 | 58.3 | [4] |
| Aryl Iodides/Bromides | Phenols | Cu₂O (cat.) | Salicylaldoxime | Cs₂CO₃ | Acetonitrile | - | - | Excellent | [3] |
| 4-Bromotoluene | 2,4-Dimethylphenol | CuI | 1,10-phenanthroline | K₂CO₃ | - | - | - | - | [7] |
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound via the Ullmann condensation.[6]
Materials:
-
p-Cresol
-
p-Bromotoluene
-
Copper(I) iodide-triphenylphosphine complex (CuIPPh₃)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reactant Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.2 mmol, 1.2 equiv.), p-bromotoluene (1.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and the CuIPPh₃ catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction flask.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Ullmann condensation.
Caption: A flowchart of the Ullmann condensation for this compound synthesis.
Logical Relationship of Reaction Components
This diagram illustrates the roles and relationships of the key components in the Ullmann condensation for diaryl ether synthesis.
Caption: Interplay of reactants and reagents in the Ullmann synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed p-Cresol O-Arylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the copper-catalyzed O-arylation of p-cresol, a crucial transformation in the synthesis of diaryl ethers. Diaryl ethers are significant structural motifs in pharmaceuticals, agrochemicals, and materials science. The methodologies outlined below are based on established literature procedures, offering a range of catalytic systems to accommodate various research and development needs.
Introduction
The Ullmann condensation, a classic method for forming carbon-oxygen bonds, has been significantly refined through the development of modern copper-catalyzed systems.[1][2] These advancements allow for the O-arylation of phenols, such as p-cresol, under milder conditions with lower catalyst loadings and broader substrate scope.[3][4] This protocol focuses on practical and efficient copper-catalyzed methods for coupling p-cresol with various aryl halides.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various reported protocols for the copper-catalyzed O-arylation of phenols, including p-cresol, with aryl halides. This allows for a direct comparison of different catalytic systems and their efficiencies.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / TMHD | Iodobenzene | Cs₂CO₃ | DMF | 60 | 24 | 95 | |
| CuI / Picolinic Acid | 2-Iodotoluene | K₃PO₄ | DMSO | 100 | 12 | 100 | [2] |
| CuIPPh₃ | 2-Bromonaphthalene | K₂CO₃ | Toluene | 100 | - | Moderate to Good | [5] |
| CuI | 4-Chloroiodobenzene | K₃PO₄ | DMSO | 110 | 24 | 85 | [6] |
| CuBr | Substituted Aryl Halides | K₃PO₄ | - | - | - | Good | [7] |
Note: Yields are isolated yields as reported in the respective literature. Reaction conditions and substrates may vary.
Experimental Protocols
Below are detailed experimental protocols for key copper-catalyzed O-arylation reactions of p-cresol.
Protocol 1: CuI/TMHD Catalyzed O-Arylation
This protocol is adapted from a method utilizing a low loading of copper iodide with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) as a ligand under mild conditions.[3]
Materials:
-
Copper(I) iodide (CuI)
-
2,2,6,6-tetramethyl-3,5-heptanedione (TMHD)
-
Cesium carbonate (Cs₂CO₃)
-
p-Cresol
-
Aryl iodide (e.g., Iodobenzene)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (1 mol%), Cs₂CO₃ (2.0 equiv.), and p-cresol (1.5 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF, the aryl iodide (1.0 equiv.), and TMHD (10 mol%).
-
Place the reaction vessel in a preheated oil bath at 60 °C and stir for 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: CuI/Picolinic Acid Catalyzed O-Arylation
This protocol is effective for the synthesis of sterically hindered diaryl ethers and is adapted from a method using picolinic acid as the ligand.[2][4]
Materials:
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
p-Cresol
-
Aryl halide (e.g., 2-Iodotoluene)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a glovebox, charge a screw-cap vial with CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 equiv.).
-
Add p-cresol (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Add anhydrous DMSO.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a typical copper-catalyzed O-arylation of p-cresol.
Caption: General experimental workflow for p-cresol O-arylation.
Catalytic Cycle
This diagram depicts a plausible catalytic cycle for the copper-catalyzed O-arylation of p-cresol, a process often referred to as an Ullmann-type reaction.
Caption: Proposed catalytic cycle for Cu-catalyzed O-arylation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Di-p-Tolyl Ether as a High-Temperature Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolyl ether is a high-boiling point, thermally stable aromatic ether that presents significant potential as a high-temperature solvent for various chemical reactions. Its chemical inertness and high boiling point make it a suitable medium for reactions requiring sustained elevated temperatures, particularly in the fields of organic synthesis and materials science. These notes provide a comprehensive overview of the properties, potential applications, and safety protocols for the effective use of this compound in a laboratory setting. While specific, detailed experimental protocols using this compound as a solvent are not extensively documented in publicly available literature, this document provides generalized procedures for key high-temperature reactions where its use is theoretically advantageous.
Physicochemical Properties
This compound's utility as a high-temperature solvent is underscored by its key physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄O | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 285 °C | [3] |
| Flash Point | >113 °C | [4] |
| Solubility | Soluble in acetone, benzene, and ether. | [5] |
| Thermal Stability | Stable under normal conditions. | [6] |
Potential Applications in High-Temperature Synthesis
Given its properties, this compound is a potential solvent for a range of high-temperature organic reactions, including but not limited to:
-
Ullmann Condensation: This copper-catalyzed reaction for the formation of diaryl ethers often requires high temperatures, making this compound a suitable, inert solvent.
-
Synthesis of High-Performance Polymers: The synthesis of polymers such as polyetheretherketone (PEEK) and other poly(aryl ether)s involves nucleophilic aromatic substitution at high temperatures.[7] this compound could serve as a non-polar alternative to solvents like diphenyl sulfone.
-
Cyclization and Rearrangement Reactions: Many intramolecular cyclization and rearrangement reactions have high activation energies and benefit from a high-boiling point solvent to drive the reaction to completion.
-
Nucleophilic Aromatic Substitution (SNAr): While often carried out in polar aprotic solvents, certain SNAr reactions, particularly with less reactive substrates, may benefit from the high temperatures achievable with this compound.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available safety data sheets.
| Aspect | Guideline | References |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [6] |
| Ventilation | Ensure adequate ventilation to avoid inhalation. | [6] |
| Storage | Store in a cool, dry place away from oxidizing agents. Keep container tightly closed. | [5] |
| In case of Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | [6] |
| In case of Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [6] |
| In case of Ingestion | Clean mouth with water and drink plenty of water afterwards. | [6] |
| In case of Inhalation | Move to fresh air. | [6] |
Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for specific substrates and reaction conditions. They are based on standard procedures for high-temperature reactions where this compound would be a suitable solvent.
Protocol 1: Generalized Procedure for Ullmann Condensation
This protocol describes a representative procedure for the copper-catalyzed synthesis of a diaryl ether using this compound as a solvent.
Materials:
-
Aryl halide
-
Phenol
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (anhydrous)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Standard glassware for workup
Procedure:
-
To a dry three-necked flask under an inert atmosphere, add the aryl halide, phenol, base, and copper catalyst.
-
Add a sufficient volume of this compound to ensure effective stirring at the reaction temperature.
-
Equip the flask with a reflux condenser, mechanical stirrer, and thermometer.
-
Heat the reaction mixture with vigorous stirring to 180-220 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Filter the mixture to remove the base and copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Protocol 2: Generalized Procedure for High-Temperature Cyclodehydration
This protocol outlines a general method for intramolecular cyclodehydration reactions to form heterocyclic compounds, where a high-boiling point solvent is required to remove water azeotropically or by distillation.
Materials:
-
Diol or aminoalcohol substrate
-
Acid or base catalyst (if required)
-
This compound
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap or distillation head
-
Reflux condenser
-
Magnetic or mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Standard glassware for workup
Procedure:
-
Charge a three-necked flask with the substrate and this compound.
-
If required, add the catalyst.
-
Equip the flask with a Dean-Stark trap or distillation head, a reflux condenser, a stirrer, and a thermometer.
-
Heat the mixture to reflux (up to 285 °C) under an inert atmosphere.
-
Continuously remove the water formed during the reaction.
-
Monitor the reaction until no more water is collected or by another analytical method.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration. Alternatively, perform a suitable extractive workup.
-
Purify the product as necessary by standard laboratory techniques.
Visualizations
Caption: Generalized workflow for a high-temperature organic synthesis.
Caption: Decision tree for high-temperature solvent selection.
References
- 1. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 28299-41-4 [chemicalbook.com]
- 4. Heat Transfer Fluids for Chemical Processing Plants | Caldera Fluids [calderafluids.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved Experiment: Synthesis of Alkyl para-Tolyl Ether | Chegg.com [chegg.com]
Application Notes and Protocols for Di-p-tolyl Ether as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of di-p-tolyl ether, commercially known as Diphyl® DT, for its use as a heat transfer fluid. This document outlines its physical and thermal properties, key applications, and detailed experimental protocols for performance evaluation.
This compound is a synthetic aromatic heat transfer fluid composed of a mixture of isomeric ditolyl ethers (dimethyl diphenyloxides).[1] It is designed for high-temperature applications and offers excellent thermal stability and a wide operating temperature range.
Key Properties and Characteristics
This compound exhibits a range of properties that make it a suitable candidate for a heat transfer fluid in various industrial and research applications. A summary of its key quantitative data is presented in Table 1.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Units |
| Appearance | Clear, pale yellow liquid | - |
| Ditolyl ether content | min. 97.5 | weight-% |
| Boiling Range (at 1.013 bar) | 284 - 294 | °C |
| Melting Point | 47 - 49 | °C |
| Pour Point | -54 | °C |
| Flash Point | 135 | °C |
| Autoignition Temperature | 545 | °C |
| Maximum Film Temperature | 340 | °C |
| Operating Temperature Range (liquid phase) | -30 to 330 | °C |
| Density (at 20°C) | 1035 | kg/m ³ |
| Kinematic Viscosity (at 20°C) | 6.3 | mm²/s |
| Thermal Conductivity (at 20°C) | 0.134 | W/m·K |
| Mean Specific Heat (at 20°C) | 1.58 | kJ/kg·K |
| Coefficient of Thermal Expansion (-20 to 300°C) | 10.6 x 10⁻⁴ | K⁻¹ |
| Water Solubility (at 20°C) | 2.82 | mg/L |
Data sourced from multiple references.[1][2][3]
One of the significant advantages of this compound is its low pour point of -54°C, which allows for operation at temperatures as low as -30°C without the need for heat tracing.[1] Its high autoignition temperature of 545°C enhances operational safety.[1] The inherent odor of this compound facilitates the quick detection of leaks.[1]
Applications
This compound is a versatile heat transfer fluid suitable for a wide range of applications, particularly those requiring precise temperature control at high temperatures.[4][5] Its primary function is in liquid-phase systems, and it can be operated under pressure up to 330°C.[1]
Key application areas include:
-
Chemical and Petrochemical Industries: Used for reactor heating, distillation processes, and waste heat recovery.[5][6]
-
Plastics and Polymer Industry: Essential for temperature control during the production and processing of plastics and synthetic fibers, such as in extruders.[4][5]
-
Pharmaceutical and Fine Chemical Synthesis: Provides precise and uniform heating for temperature-sensitive reactions.
-
Plywood and Laminate Industry: Ensures consistent heat for pressing, drying, and curing processes.[6]
-
Paint and Resin Production: Utilized in the synthesis of coating raw materials like polyesters and polyamides.[4]
-
Phthalic Anhydride Production: Employed for cooling and heating in switch condensers due to its low viscosity and high thermal stability.[4]
-
Asphalt Industry: For precise temperature control in storage, mixing, and processing.[6]
Experimental Protocols
The following protocols describe standard methods for evaluating the performance and condition of this compound as a heat transfer fluid. These tests are crucial for ensuring operational efficiency, safety, and fluid longevity.
3.1. Protocol for Determining Thermal Stability
Objective: To assess the thermal degradation of this compound under high-temperature conditions.
Methodology:
-
Sample Preparation: A known quantity of the this compound sample is placed in a high-pressure, inert-atmosphere autoclave.
-
Heating: The autoclave is heated to the desired test temperature (e.g., 330°C) and maintained for a specified duration (e.g., 100 hours).
-
Cooling and Degassing: The autoclave is cooled to room temperature, and any non-condensable gases formed due to degradation are collected and quantified.
-
Analysis of Degraded Fluid: The liquid sample is analyzed for changes in physical and chemical properties.
-
Viscosity Measurement: Kinematic viscosity is measured at a standard temperature (e.g., 40°C) using a viscometer according to ASTM D445.[7] An increase in viscosity may indicate polymerization, while a decrease suggests thermal cracking.[7]
-
Acid Number Determination: The total acid number (TAN) is determined by potentiometric titration according to ASTM D664.[7] An increase in the acid number indicates oxidation or degradation.
-
Insolubles Content: The percentage of insoluble materials is determined by filtration according to ASTM D893.[7] The presence of insolubles can lead to fouling.
-
Distillation Range: The boiling range of the used fluid is determined by distillation (ASTM D86 or D1160 for reduced pressure) to identify the presence of low-boiling (cracked) or high-boiling (polymerized) components.[7]
-
3.2. Protocol for Measuring Heat Transfer Coefficient
Objective: To determine the convective heat transfer coefficient of this compound under specific flow and temperature conditions.
Methodology:
-
Test Apparatus: A concentric tube heat exchanger or a heated pipe test section is used. The inner tube is heated with a known heat flux, and the this compound flows through the annulus or the pipe.
-
Instrumentation: Thermocouples are installed to measure the bulk fluid temperature at the inlet and outlet, as well as the wall temperature of the heated surface at multiple locations. A flow meter measures the mass flow rate of the fluid.
-
Experimental Procedure:
-
The fluid is circulated through the test section at a constant mass flow rate.
-
A constant heat flux is applied to the heated surface.
-
The system is allowed to reach a steady state.
-
Record the inlet and outlet bulk temperatures, wall temperatures, mass flow rate, and heat input.
-
-
Data Analysis:
-
The heat transfer rate (Q) is calculated from the power input to the heater.
-
The local heat transfer coefficient (h) is calculated using the formula: h = Q / (A * (Tw - Tb)) where:
-
A is the heat transfer surface area.
-
Tw is the average wall temperature.
-
Tb is the average bulk fluid temperature.
-
-
The Nusselt number (Nu), Reynolds number (Re), and Prandtl number (Pr) are calculated to develop correlations for the heat transfer performance.
-
3.3. Protocol for Assessing Material Compatibility
Objective: To evaluate the corrosive effects of this compound on common materials of construction in a heat transfer system.
Methodology:
-
Coupon Preparation: Test coupons of various materials (e.g., carbon steel, stainless steel, copper) are cleaned, weighed, and their surface area is measured.
-
Immersion Test: The coupons are fully immersed in the this compound in a sealed, inert-atmosphere vessel.
-
Aging: The vessel is placed in an oven at a high temperature (e.g., 300°C) for an extended period (e.g., 500 hours).
-
Coupon Analysis:
-
After aging, the coupons are removed, cleaned of any deposits, and re-weighed.
-
The corrosion rate is calculated in mils per year (mpy).
-
The surface of the coupons is visually and microscopically examined for signs of pitting, scaling, or discoloration.
-
-
Fluid Analysis: The aged fluid is analyzed for dissolved metals using techniques like inductively coupled plasma (ICP) spectroscopy.
Visualizations
The following diagrams illustrate key workflows and logical relationships related to the application and evaluation of this compound as a heat transfer fluid.
Caption: Lifecycle management of this compound as a heat transfer fluid.
Caption: Experimental workflow for evaluating thermal stability.
Caption: Protocol for assessing material compatibility with this compound.
References
- 1. Diphyl DT Heat Transfer Fluid Distributor India | PriscoChem [priscochem.com]
- 2. This compound CAS#: 28299-41-4 [m.chemicalbook.com]
- 3. Cas 28299-41-4,this compound | lookchem [lookchem.com]
- 4. kimyaevim.com [kimyaevim.com]
- 5. Heat transfer - Kurt Obermeier GmbH [obermeier.de]
- 6. eptechpetroleum.com [eptechpetroleum.com]
- 7. kelid1.ir [kelid1.ir]
Application Notes and Protocols: Di-p-tolyl Ether as a Conceptual Intermediate in Poly(arylene ether) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of high-performance poly(arylene ether)s, a class of polymers with exceptional thermal and chemical stability. While di-p-tolyl ether itself is not directly polymerizable via common industrial methods, this document outlines how its functionalized derivatives can be conceptualized as key intermediates in the synthesis of advanced polymer architectures. The provided protocol for the synthesis of Poly(ether ether ketone) (PEEK) serves as a representative example of the nucleophilic aromatic substitution polymerization technique.
Conceptual Application of this compound in Polymer Synthesis
This compound, in its native state, lacks the necessary functional groups (e.g., hydroxyl or activated halides) to participate in step-growth polymerization reactions that form poly(arylene ether)s. However, it can be considered a foundational scaffold that, through targeted functionalization, can be converted into a polymerizable monomer.
Functionalization Pathways:
To be utilized in poly(arylene ether) synthesis, this compound would need to undergo chemical modification to introduce reactive sites. Two primary conceptual pathways exist:
-
Dihalogenation: The introduction of two halogen atoms (typically fluorine or chlorine) in the para positions of the tolyl groups would yield a dihalo-monomer. This dihalide could then be polymerized with a bisphenol monomer.
-
Dihydroxylation: The conversion of the methyl groups to hydroxyl groups would produce a bisphenol monomer. This diol could then be reacted with an activated dihalide.
These functionalization routes would transform the inert this compound into a valuable building block for creating novel poly(arylene ether)s with tailored properties.
Caption: Conceptual functionalization of this compound for polymer synthesis.
Experimental Protocol: Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone, a well-established method that exemplifies the synthesis of poly(arylene ether)s.[1][2]
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
High-purity nitrogen gas
-
Acetone
-
Deionized water
-
Isopropanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: A thoroughly dried three-necked flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[1] For controlling molecular weight, a slight excess of the dihalide monomer can be used.
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere. A continuous gentle flow of nitrogen is maintained throughout the reaction.
-
Azeotropic Dehydration: The reaction mixture is heated to approximately 140-150°C to azeotropically remove any residual water with a co-solvent like toluene. This step is crucial as water can interfere with the polymerization.
-
Polymerization: After dehydration, the temperature is raised to initiate polymerization. A typical heating profile is as follows:
-
Cooling and Isolation: Once the desired viscosity is achieved, the heating is stopped, and the reaction mixture is allowed to cool to room temperature. The solidified polymer mass is then carefully broken up and ground into a fine powder.
-
Purification: The powdered polymer is washed sequentially with acetone and deionized water to remove the diphenyl sulfone solvent and inorganic salts. A final wash with isopropanol is performed.
-
Drying: The purified polymer is dried in a vacuum oven at 120-150°C for 12-24 hours to remove any residual solvents.
Quantitative Data for PEEK Synthesis
The following table summarizes typical quantitative data for the synthesis of PEEK. The exact values can be adjusted to target specific molecular weights and polymer properties.
| Parameter | Value | Reference |
| Reactants | ||
| 4,4'-difluorobenzophenone to Hydroquinone Molar Ratio | 1.00 : 1.00 to 1.04 : 1.00 | [3] |
| Potassium Carbonate (moles per mole of hydroquinone) | ~1.1 | [1] |
| Reaction Conditions | ||
| Solvent | Diphenyl sulfone | [2] |
| Initial Dehydration Temperature | 140-150°C | |
| Polymerization Temperature Profile | 160°C → 250°C → 320°C | [1] |
| Polymerization Time at 320°C | 1-5 hours | [1] |
| Atmosphere | Inert (Nitrogen) | [1] |
| Polymer Properties | ||
| Glass Transition Temperature (Tg) | ~143°C | [2] |
| Melting Temperature (Tm) | ~343°C | [2] |
| Inherent Viscosity (in H₂SO₄) | 0.26 - 0.65 dL/g | [4] |
| Yield | >95% |
Experimental Workflow Diagram
Caption: A typical experimental workflow for PEEK synthesis.[1]
References
Application of Di-p-Tolyl Ether in Liquid Crystal Research: An Overview
Extensive literature searches have revealed no specific documented applications of di-p-tolyl ether as a mesogenic compound, a dopant, or a component in liquid crystal mixtures. Scientific databases and chemical reference materials do not contain quantitative data on its liquid crystalline properties or detailed experimental protocols for its use in this field. Therefore, the following information is based on the broader class of diaryl ethers and provides a general framework for how such a molecule could theoretically be adapted for liquid crystal research.
Diaryl ethers, a class of organic compounds characterized by two aryl groups linked by an oxygen atom, can serve as a core structural element in calamitic (rod-like) liquid crystals. For a molecule like this compound to exhibit liquid crystalline properties, it would typically require modification to enhance its molecular anisotropy and introduce favorable intermolecular interactions. This is usually achieved by attaching flexible terminal groups (e.g., alkyl or alkoxy chains) and often a polar substituent (e.g., a cyano or nitro group) to one of the phenyl rings. These modifications can lead to the formation of nematic or smectic mesophases.
General Principles for Diaryl Ether-Based Liquid Crystals
The potential for a diaryl ether derivative to form a liquid crystal phase is governed by several factors:
-
Molecular Shape: A high aspect ratio (length-to-breadth) is crucial. The bent structure of the ether linkage can disrupt the parallel alignment necessary for liquid crystallinity. Therefore, the overall molecular structure must be sufficiently elongated.
-
Polarizability: The aromatic rings contribute to the polarizability of the molecule, which is important for the anisotropic van der Waals interactions that stabilize the liquid crystal phase.
-
Terminal Groups: The length and nature of terminal alkyl or alkoxy chains significantly influence the melting point and the type of mesophase formed. Longer chains tend to favor smectic phases.
-
Polar Substituents: A terminal polar group, such as a cyano group, can induce a strong dipole moment, leading to positive dielectric anisotropy, a key property for liquid crystal display (LCD) applications.
Hypothetical Application as a Non-Mesogenic Dopant
While this compound itself is not a liquid crystal, it could theoretically be investigated as a non-mesogenic dopant in a liquid crystal host. In this role, it might influence the physical properties of the host material, such as:
-
Phase Transition Temperatures: The addition of a non-mesogenic dopant typically lowers the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).
-
Viscosity: The introduction of a smaller, non-mesogenic molecule could potentially reduce the rotational viscosity of the liquid crystal mixture.
-
Elastic Constants: The elastic constants of the host could be altered, affecting the switching behavior in an electric field.
Experimental Protocols: A General Approach
The following protocols outline a general workflow for the synthesis and characterization of a hypothetical liquid crystal derived from a diaryl ether core. These are not specific to this compound but represent standard methodologies in liquid crystal research.
Synthesis of a Hypothetical Diaryl Ether-Based Liquid Crystal
A common strategy to synthesize a potential diaryl ether-based liquid crystal would involve a multi-step process. For example, to create a 4-alkoxy-4'-cyanodiphenyl ether, one could follow a synthetic route like the one depicted below.
Caption: General synthetic workflow for a diaryl ether-based liquid crystal.
Protocol for Williamson Ether Synthesis (Step 1):
-
Dissolve 4-hydroxydiphenyl ether in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (NaH) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add the corresponding bromoalkane dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Liquid Crystalline Properties
Once a potential liquid crystal molecule is synthesized, its mesomorphic properties are characterized using standard techniques.
Caption: Experimental workflow for characterizing liquid crystal properties.
Protocol for Polarized Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass microscope slide.
-
Cover with a coverslip.
-
Heat the slide on a hot stage to above the expected melting point to form an isotropic liquid.
-
Cool the sample slowly while observing it through a polarized light microscope.
-
Record the temperatures at which phase transitions occur and photograph the characteristic optical textures of any observed mesophases (e.g., Schlieren textures for nematic phases, focal conic or fan-shaped textures for smectic phases).
Protocol for Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (typically 1-5 mg) of the compound into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature where it is isotropic.
-
Cool the sample at the same rate.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the resulting thermogram to determine the temperatures and enthalpy changes of the phase transitions.
Quantitative Data Summary (Hypothetical)
As no data exists for this compound, the following table presents hypothetical data for a series of 4-alkoxy-4'-cyanodiphenyl ethers to illustrate how such data would be presented.
| Compound (n = number of carbons in alkoxy chain) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic Transition (°C) |
| n = 4 | 55 | 68 | - |
| n = 5 | 52 | 75 | - |
| n = 6 | 48 | 78 | - |
| n = 7 | 45 | 80 | 65 |
| n = 8 | 42 | 81 | 70 |
Disclaimer: The data in this table is purely illustrative and not based on experimental results for any specific compound.
Application Notes and Protocols for the Laboratory-Scale Preparation of 4,4'-Dimethyldiphenyl Ether
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4,4'-dimethyldiphenyl ether, a key intermediate in various fields of organic synthesis. We delve into the prevalent synthetic strategies, primarily focusing on the Ullmann condensation, providing a detailed, field-tested protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, execution, and characterization, grounded in established chemical principles.
Introduction and Strategic Overview
4,4'-Dimethyldiphenyl ether is a diaryl ether of significant interest due to its presence in various biologically active compounds and its utility as a building block in materials science. The synthesis of diaryl ethers can be approached through several methods, with the most common being the Ullmann condensation and the Williamson ether synthesis.[1][2]
Choosing the Right Path: Ullmann Condensation vs. Williamson Ether Synthesis
The Williamson ether synthesis , a classic SN2 reaction, involves an alkoxide nucleophile attacking an alkyl halide.[3] While highly effective for synthesizing alkyl ethers, its application to diaryl ethers is limited. The reaction would require the formation of a phenoxide and its subsequent reaction with an aryl halide. However, the nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult and requires harsh conditions.[3][4]
The Ullmann condensation , on the other hand, is a copper-catalyzed reaction specifically designed for the formation of C-O bonds between aryl groups.[5][6] It involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[5] While traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper, modern modifications have made it a more versatile and efficient method for diaryl ether synthesis.[7] These newer protocols often utilize catalytic amounts of a copper source and can be performed under milder conditions.[7]
For the preparation of a symmetrical diaryl ether like 4,4'-dimethyldiphenyl ether, the Ullmann condensation offers a more direct and efficient route. It allows for the coupling of two identical aryl groups, starting from readily available precursors like 4-cresol and a suitable 4-halotoluene.
The Ullmann Condensation Approach: Mechanism and Rationale
The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of a Copper(I) Phenoxide: The starting phenol (4-cresol) reacts with a base to form the corresponding phenoxide, which then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (4-iodotoluene or 4-bromotoluene) undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst.
The choice of reactants and conditions is crucial for a successful synthesis:
-
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[2] For this synthesis, 4-iodotoluene is the preferred starting material to ensure a reasonable reaction rate.
-
Copper Catalyst: Various copper sources can be used, including copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl).[7] The choice of catalyst can influence reaction efficiency.
-
Base: A strong base is required to deprotonate the phenol. Cesium carbonate (Cs2CO3) has been found to be particularly effective in modern Ullmann-type reactions, often leading to higher yields under milder conditions compared to other bases like potassium carbonate (K2CO3).[7][8]
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction at elevated temperatures.[5]
Detailed Experimental Protocol: Synthesis of 4,4'-Dimethyldiphenyl Ether
This protocol details the synthesis of 4,4'-dimethyldiphenyl ether from 4-cresol and 4-iodotoluene via a modified Ullmann condensation.
Reagents and Equipment
| Reagent/Equipment | Specification | Supplier/Notes |
| 4-Cresol | ≥99% | |
| 4-Iodotoluene | 99% | |
| Copper(I) Iodide (CuI) | 98% | |
| Cesium Carbonate (Cs2CO3) | ≥99% | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | |
| Toluene | Anhydrous, ≥99.8% | |
| Diethyl Ether | Anhydrous, ≥99.7% | |
| Saturated Sodium Chloride Solution (Brine) | ||
| Anhydrous Magnesium Sulfate (MgSO4) | ||
| Round-bottom flask | 250 mL, three-neck | |
| Reflux condenser | ||
| Magnetic stirrer with heating mantle | ||
| Thermometer | ||
| Nitrogen inlet/outlet | ||
| Separatory funnel | 500 mL | |
| Rotary evaporator | ||
| Glassware for extraction and filtration |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-cresol (10.81 g, 100 mmol), 4-iodotoluene (21.80 g, 100 mmol), copper(I) iodide (0.95 g, 5 mol%), and cesium carbonate (48.87 g, 150 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure 4,4'-dimethyldiphenyl ether.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity. The expected 1H NMR spectrum should show signals for the aromatic protons and the methyl protons.
-
Experimental Workflow Diagram
References
- 1. [PDF] Recent Progress in Diaryl Ether Synthesis | Semantic Scholar [semanticscholar.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
Application Notes and Protocols for Di-p-Tolyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and essential safety information for the handling and storage of di-p-tolyl ether (CAS No. 28299-41-4). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development applications.
Chemical and Physical Properties
This compound is a solid, light yellow aromatic ether.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below to inform safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 47-49 °C |
| Boiling Point | 285 °C |
| Flash Point | >113 °C (>235.4 °F) |
| Density | 1.029 g/cm³ |
| Water Solubility | 2.82 mg/L at 20°C |
| Vapor Pressure | 0.00902 mmHg at 25°C |
Data sourced from multiple safety data sheets and chemical suppliers.[1][2][3][4]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[1]
Hazard Statements:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn when there is a significant risk of splashing.[6] |
| Skin Protection | Chemical-Resistant Gloves | Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][7] |
| Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to cover as much skin as possible.[7] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation or the potential for dust or aerosol formation, a full-face respirator with an appropriate filter should be used.[6][8] |
Experimental Protocols: Handling Procedures
The following workflow outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Storage Procedures
Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][9]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
The following diagram illustrates the key considerations for the safe storage of this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][9] |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid dust formation.[6] For small spills, sweep up the solid material and place it in a suitable, closed container for disposal.[1] Prevent the material from entering drains or waterways.[1][6] |
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Waste should be handled as hazardous material and disposed of through a licensed waste disposal company.[1]
Disclaimer: This document is intended as a guide and does not replace a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional safety protocols. Always perform a risk assessment before starting any new experimental procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. Cas 28299-41-4,this compound | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 28299-41-4 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Page loading... [wap.guidechem.com]
Application Note: Di-p-tolyl Ether as a Mechanistic Probe for Investigating Radical Pathways in Oxidative Coupling Reactions
Abstract
Oxidative coupling reactions are fundamental transformations in synthetic chemistry for constructing C-C, C-O, and C-N bonds, yet their mechanisms are often complex and challenging to elucidate. The transient and highly reactive nature of key intermediates, particularly radical species, necessitates the use of specialized diagnostic tools. This application note details the use of di-p-tolyl ether as a robust and accessible mechanistic probe to detect and interrogate the involvement of radical intermediates in oxidative coupling pathways. By monitoring the transformation of this compound into specific, readily identifiable products via hydrogen atom abstraction (HAT), researchers can gain critical insights into the operative reaction mechanism. We provide detailed protocols for the synthesis of the probe, its application in a typical experimental workflow, and the interpretation of analytical data.
Introduction to Oxidative Coupling Mechanisms
Oxidative coupling is a powerful class of reactions that forges a bond between two molecular fragments through an oxidative process, typically with the formal loss of two hydrogen atoms.[1] These reactions are central to the synthesis of biphenols, diaryl ethers, and other scaffolds prevalent in natural products, pharmaceuticals, and materials science.[2][3] Catalysis is often employed, with transition metals like copper, iron, and vanadium being particularly effective.[1][2][4]
Mechanistically, oxidative couplings can proceed through several pathways, which can be broadly categorized as:
-
Radical-based Pathways: The reaction is initiated by a one-electron oxidation of the substrate to form a radical intermediate. The coupling event can then occur through the dimerization of two such radicals (radical-radical coupling) or the reaction of a radical with a neutral substrate molecule (radical-nucleophile coupling).[2][5]
-
Inner-Sphere Pathways: The substrate coordinates directly to the metal catalyst. Bond formation occurs within the coordination sphere of the metal, often avoiding the generation of free radical intermediates.[6]
-
Outer-Sphere Pathways: An electron is transferred from the substrate to the metal complex without direct coordination, generating a radical cation that proceeds to react.[6]
Distinguishing between these pathways is non-trivial, as intermediates are often short-lived. The presence of radical species is a critical mechanistic question, and their detection provides strong evidence for a particular reaction course.
This compound: A Mechanistic Probe for Radical Intermediates
A mechanistic probe is a stable compound added to a reaction mixture to intercept or react with a transient intermediate, thereby generating a new, stable product that serves as a reporter of the intermediate's existence. For radical pathways, radical traps or clocks are commonly used.[7][8]
We propose this compound as an effective probe for detecting highly reactive radical intermediates capable of hydrogen atom abstraction (HAT). Its utility is based on the following principles:
-
Structural Stability: The diaryl ether core is generally robust and unreactive under many oxidative conditions, preventing it from acting as a primary substrate.
-
Reactive Handles: The benzylic C-H bonds of the two methyl groups are significantly weaker than aromatic C-H bonds and can serve as targets for HAT by sufficiently reactive radical intermediates.
-
Diagnostic Products: Abstraction of a benzylic hydrogen generates a stable 4-methylbenzyl radical. This radical can be further oxidized or can dimerize, leading to unique and easily detectable products such as 4,4'-oxybis(benzaldehyde) or 1,2-bis(4-(p-tolyloxy)phenyl)ethane, which would not be formed otherwise.
The detection of these specific byproducts provides compelling, albeit indirect, evidence for the presence of radical intermediates in the reaction medium.
Synthesis and Characterization of this compound Probe
For mechanistic studies, the purity of the probe is paramount. While commercially available, this compound can be readily synthesized and purified in the lab. A common method is the copper-catalyzed Chan-Lam coupling.[9]
Protocol 1: Synthesis of this compound
-
To an oven-dried round-bottom flask, add p-cresol (1.0 equiv.), 4-tolylboronic acid (1.5 equiv.), copper(II) acetate (0.1 equiv.), and powdered 4 Å molecular sieves.
-
Seal the flask with a septum and purge with air or oxygen for 5 minutes.
-
Add an anhydrous solvent such as dichloromethane (DCM) or toluene, followed by a tertiary amine base like triethylamine or pyridine (2.0 equiv.).
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and sieves, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Verify the purity and identity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 1579-40-4[10] |
| Molecular Formula | C₁₄H₁₄O[11] |
| Molecular Weight | 198.26 g/mol [10] |
| Appearance | White to off-white crystalline solid[11] |
| Melting Point | 47-49 °C[12] |
| Boiling Point | 285 °C[12] |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.15 (d, 4H), ~6.90 (d, 4H), ~2.35 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~155.0, ~132.0, ~130.5, ~119.5, ~20.8 |
Protocol for Mechanistic Study Using this compound
This protocol is designed to test the hypothesis that a given oxidative coupling reaction (Substrate A + Substrate B → Product C) proceeds via a radical mechanism.
Experimental Design
Three parallel reactions are required for a conclusive study:
-
Reaction A (Standard): The target oxidative coupling reaction under optimized conditions.
-
Reaction B (Probe): The target reaction performed under identical conditions but with the addition of 1.0 equivalent of this compound.
-
Reaction C (Control): A mixture of the oxidant, catalyst, and this compound (without Substrates A and B) to test for direct, non-productive decomposition or reaction of the probe.
Visualization of the Probing Mechanism
The following diagram illustrates the proposed pathway by which this compound acts as a probe.
Caption: Proposed mechanism for radical detection using this compound.
Step-by-Step Protocol
-
Set up three identical reaction vessels labeled A, B, and C.
-
To each vessel, add the catalyst and any necessary ligands or additives.
-
To Vessel A: Add Substrate A and Substrate B.
-
To Vessel B: Add Substrate A, Substrate B, and this compound (1.0 equiv.).
-
To Vessel C: Add only this compound (1.0 equiv.).
-
Dissolve the contents of each vessel in the reaction solvent.
-
Initiate all three reactions simultaneously by adding the oxidant.
-
Stir the reactions under identical conditions (temperature, atmosphere).
-
At regular time intervals (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquots immediately (e.g., by diluting with a solvent and filtering through a small plug of silica).
-
Analyze the quenched aliquots by a calibrated analytical method, such as GC-MS or UPLC-MS, using an internal standard for quantification.
Data Analysis and Interpretation
The primary goal of the analysis is to monitor the concentration of the this compound probe and to identify any new products derived from it.
Analytical Workflow
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis due to its ability to separate volatile components and provide structural information from mass spectra.
-
Quantification: Use an internal standard (e.g., dodecane, biphenyl) that is stable under the reaction conditions and does not co-elute with other components.
-
Identification: Look for new peaks in the chromatogram of Reaction B that are absent in Reactions A and C. Obtain mass spectra for these peaks and compare them to literature data or known standards for expected diagnostic products like 4,4'-oxybis(benzaldehyde) (M⁺ = 226.06) or the dimer 1,2-bis(4-(p-tolyloxy)phenyl)ethane (M⁺ = 394.19).
Table 2: Hypothetical GC-MS Results for Mechanistic Study
| Compound | Reaction A (Standard) | Reaction B (Probe) | Reaction C (Control) | Mechanistic Implication |
| Main Product | Formed | Formed (yield may be lower) | Absent | Reaction is productive. |
| This compound | N/A | Consumed over time | Unchanged | Probe is reacting only in the presence of the main reaction components. |
| Diagnostic Product | Absent | Detected and increases over time | Absent | Strong evidence for a radical pathway. The probe is intercepting a reactive intermediate. |
Interpreting the Outcomes
-
Outcome 1: Radical Mechanism Supported. If this compound is consumed in Reaction B and one or more of its characteristic oxidation/dimerization products are observed, this strongly supports the involvement of radical intermediates. A slight decrease in the yield of the main product in Reaction B compared to Reaction A may also be observed, as the probe competes with the substrate for the reactive intermediate.
-
Outcome 2: Radical Mechanism Not Supported (or Radicals are Not Energetic Enough for HAT). If the concentration of this compound remains unchanged throughout Reaction B and no diagnostic products are formed, it suggests that either the reaction is not proceeding through a free radical pathway, or any radical intermediates formed are not sufficiently energetic to abstract a benzylic hydrogen from the probe.
Conclusion
Elucidating reaction mechanisms is crucial for the rational design and optimization of chemical processes. This compound serves as an accessible, stable, and informative probe for investigating the involvement of highly reactive radical intermediates in oxidative coupling reactions. By employing a carefully controlled experimental setup and sensitive analytical techniques, researchers can use the transformation of this probe into unique, diagnostic products as a reliable indicator of a radical pathway. This methodology provides a valuable tool for scientists in both academic and industrial settings to deepen their understanding of complex chemical transformations.
References
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. ON THE MECHANISM OF PHENOLIC OXIDATIVE COUPLING REACTIONS - ProQuest [proquest.com]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct conversion of lignin to functionalized diaryl ethers via oxidative cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 1579-40-4 | FD171932 | Biosynth [biosynth.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. p-Tolyl ether 99 1579-40-4 [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of Di-p-Tolyl Ether in Pharmaceutical Synthesis
Introduction: In the intricate landscape of pharmaceutical synthesis, the choice of solvent or reagent can profoundly influence reaction outcomes, impacting yield, purity, and scalability. Di-p-tolyl ether, a high-boiling aromatic ether, has carved a niche for itself in specialized applications where thermal stability and specific reactivity are paramount. This guide provides an in-depth exploration of the strategic deployment of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on its role in facilitating high-temperature reactions critical for the construction of complex molecular architectures. We will delve into its physicochemical properties, its application in key synthetic transformations, and provide detailed protocols to empower researchers and drug development professionals in harnessing its unique attributes.
Physicochemical Profile and Strategic Advantages
This compound, also known as 4,4'-dimethyldiphenyl ether, is a solid at room temperature with a melting point of 47-49 °C and a high boiling point of 285 °C[1][2][3][4]. Its thermal stability and low vapor pressure at elevated temperatures make it an excellent medium for reactions that require sustained, high-energy input.
| Property | Value | Significance in Pharmaceutical Synthesis |
| Molecular Formula | C₁₄H₁₄O[1][3] | Provides a non-polar, aromatic environment. |
| Molecular Weight | 198.26 g/mol [1][3] | Relevant for stoichiometric calculations. |
| Melting Point | 47-49 °C[1][2][3][4] | Can be handled as a solid, reducing volatility concerns at ambient temperature. |
| Boiling Point | 285 °C[1][2][3][4] | Enables access to high reaction temperatures, driving sluggish reactions to completion. |
| Flash Point | >113 °C (>235.4 °F)[3] | High flash point contributes to a better safety profile at elevated temperatures. |
| Water Solubility | Very low | Facilitates product isolation and purification through aqueous workups. |
| Chemical Stability | Stable under normal conditions | Inert nature prevents unwanted side reactions with many reagents. |
The primary advantage of this compound lies in its ability to serve as a high-temperature solvent, enabling reactions that are kinetically hindered at lower temperatures. This is particularly relevant for transformations such as classical Ullmann condensations and thermal cyclization reactions, which are often essential for the synthesis of diaryl ether-containing pharmaceuticals. The diaryl ether motif is a privileged scaffold found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antibacterial drugs[5].
Core Application: High-Temperature Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a cornerstone of C-O bond formation, particularly for the synthesis of diaryl ethers[6]. Traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently exceeding 210 °C) and the use of stoichiometric copper[6]. The high boiling point of this compound makes it an ideal solvent for such demanding transformations, ensuring a stable and controlled reaction environment.
Causality Behind Experimental Choices:
-
High Temperature: The activation energy for the oxidative addition of an aryl halide to a copper catalyst is often high. The elevated temperatures achievable with this compound provide the necessary thermal energy to overcome this barrier, facilitating the reaction.
-
Inert Solvent: this compound is chemically robust and does not readily participate in side reactions with the reactive intermediates of the Ullmann coupling, ensuring the integrity of the desired synthetic pathway.
-
Product Solubility: The aromatic nature of this compound can aid in solubilizing the starting materials and intermediates of the Ullmann reaction, promoting a homogeneous reaction mixture and improving reaction rates.
Diagram of the Ullmann Condensation Workflow:
Caption: A generalized workflow for the Ullmann condensation using this compound as a high-temperature solvent.
Protocol: General Procedure for Copper-Catalyzed Synthesis of an Unsymmetric Diaryl Ether
This protocol describes a general method for the synthesis of a diaryl ether via an Ullmann condensation, employing this compound as a high-temperature solvent. This procedure is representative and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Phenol (e.g., p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stir plate and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add the aryl halide (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add this compound to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 220-240 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to approximately 80 °C and cautiously add toluene to dilute the reaction mixture.
-
Filtration: Filter the hot mixture through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with hot toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene. The high-boiling this compound will remain.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to isolate the desired diaryl ether. The this compound can often be recovered by distillation of the non-polar fractions.
Application in Thermal Cyclization Reactions
Beyond its role in coupling reactions, this compound is a valuable solvent for high-temperature intramolecular cyclization reactions, which are pivotal in the synthesis of various heterocyclic systems found in pharmaceuticals. One such reaction is the Gould-Jacobs reaction for the synthesis of quinolones, a core structure in many antibacterial and antimalarial agents[7][8]. The thermal cyclization step of the Gould-Jacobs reaction often requires temperatures exceeding 250 °C, for which this compound or diphenyl ether are suitable solvents[8][9].
Diagram of a Thermal Cyclization Logic:
References
- 1. mdpi.com [mdpi.com]
- 2. 4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel bisquinoline antimalarials. Synthesis, antimalarial activity, and inhibition of haem polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Di-p-tolyl Ether as a Model Compound in Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolyl ether serves as a crucial model compound in catalytic hydrogenation studies, particularly for understanding the cleavage of the diaryl ether linkage (4-O-5), a bond prevalent in lignin. The selective hydrogenolysis of this C-O bond is a key step in the valorization of biomass into valuable aromatic chemicals and biofuels. Furthermore, understanding the stability and reactivity of such linkages under hydrogenating conditions is vital in drug development, where diaryl ether motifs are present in various pharmacologically active molecules. These application notes provide a summary of quantitative data from literature, detailed experimental protocols for catalytic hydrogenation of this compound, and visualizations of the key reaction pathways.
Data Presentation: Catalytic Hydrogenation of this compound
The following tables summarize the quantitative data for the catalytic hydrogenation of this compound under various conditions, focusing on catalyst type, reaction parameters, conversion, and product selectivity.
Table 1: Nickel-Catalyzed Hydrogenolysis of this compound
| Catalyst Precursor | Catalyst Loading (mol %) | Base (equiv.) | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Toluene Yield (%) | p-Cresol Yield (%) | Reference |
| Ni(CH₂TMS)₂(TMEDA) | 2 | tBuONa (2.5) | m-xylene | 120 | 1 | 96 | >99 | >99 | [1] |
| Ni(CH₂TMS)₂(TMEDA) | 10 | tBuONa (2.5) | m-xylene | 120 | 1 | 48 | >99 | >99 | [1] |
Table 2: Comparative Hydrogenolysis of Diaryl Ethers with Nickel Catalysts
| Substrate | Catalyst Precursor | Catalyst Loading (mol %) | Base (equiv.) | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Arene Yield (%) | Phenol Yield (%) | Reference |
| Diphenyl ether | Ni(COD)₂/SIPr·HCl | 20 | NaOtBu (2.5) | m-xylene | 120 | 1 | 48 | >99 | >99 | |
| Di-o-tolyl ether | Ni(COD)₂/SIPr·HCl | 20 | NaOtBu (2.5) | m-xylene | 120 | 1 | 48 | 85 | 85 | [2] |
| This compound | Ni(CH₂TMS)₂(TMEDA) | 2 | tBuONa (2.5) | m-xylene | 120 | 1 | 96 | >99 | >99 | [1] |
Experimental Protocols
Protocol 1: Hydrogenolysis of this compound using a Homogeneous Nickel Catalyst
This protocol is adapted from the work of Sergeev and Hartwig for the selective hydrogenolysis of diaryl ethers.
Materials:
-
This compound
-
Ni(CH₂TMS)₂(TMEDA) (Nickel catalyst precursor)
-
Sodium tert-butoxide (NaOtBu)
-
m-xylene (anhydrous)
-
Hydrogen gas (H₂)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Standard Schlenk line and vacuum pump
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1 equiv.), Ni(CH₂TMS)₂(TMEDA) (0.02 equiv., 2 mol %), and NaOtBu (2.5 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous m-xylene to the Schlenk tube to achieve the desired concentration.
-
Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with hydrogen gas three times. Finally, leave the reaction vessel under a positive pressure of hydrogen (1 bar).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up: After the reaction is complete (e.g., 96 hours), cool the reaction mixture to room temperature. Quench the reaction by carefully adding 1 M HCl. Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture by GC and/or NMR to determine the yields of toluene and p-cresol.
Protocol 2: General Procedure for Heterogeneous Catalytic Hydrogenation using Pd/C
This is a general protocol for hydrogenation that can be adapted for this compound.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., ethanol, ethyl acetate, or dichloromethane)
-
Hydrogen gas (H₂)
-
Three-neck round-bottom flask or a dedicated hydrogenation vessel
-
Hydrogen balloon or a Parr hydrogenator
-
Magnetic stirrer
-
Celite for filtration
Procedure:
-
Catalyst Handling: Handle Pd/C with care as it can be pyrophoric. It is recommended to handle it in an inert atmosphere (e.g., under argon or nitrogen).
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, add the Pd/C catalyst. Evacuate the flask and backfill with an inert gas.
-
Substrate and Solvent Addition: Dissolve this compound in the chosen solvent and add it to the reaction flask via a cannula or syringe.
-
Hydrogenation: Connect a hydrogen-filled balloon to one neck of the flask. Evacuate the flask and then introduce hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. For higher pressures, use a Parr hydrogenator.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition and should be disposed of properly.
-
Isolation and Analysis: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by chromatography if necessary and characterize it by spectroscopic methods.
Signaling Pathways and Experimental Workflows
Reaction Pathways in Catalytic Hydrogenation of this compound
The catalytic hydrogenation of this compound can proceed through two main competing pathways: hydrogenolysis of the C-O ether bond and hydrogenation of the aromatic rings. The selectivity towards one pathway over the other is highly dependent on the catalyst, solvent, and reaction conditions.
Caption: Competing pathways in the catalytic hydrogenation of this compound.
General Experimental Workflow for Catalytic Hydrogenation
The following diagram illustrates a typical workflow for performing and analyzing a catalytic hydrogenation experiment in a research laboratory.
Caption: A typical experimental workflow for catalytic hydrogenation.
Conclusion
The catalytic hydrogenation of this compound is a valuable model system for studying the cleavage of diaryl ether bonds. The choice of catalyst and reaction conditions can be tuned to selectively favor either C-O bond hydrogenolysis or aromatic ring hydrogenation. The protocols and data presented herein provide a foundation for researchers to design and execute experiments aimed at understanding and optimizing these important transformations. Careful adherence to safety procedures, particularly when handling pyrophoric catalysts and flammable hydrogen gas, is paramount.
References
Troubleshooting & Optimization
Technical Support Center: Di-p-Tolyl Ether Synthesis
Welcome to the technical support center for the synthesis of di-p-tolyl ether. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and effective methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution, while the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction. Both methods involve the coupling of an aryl halide with a phenol.[1][2][3]
Q2: Which starting materials are typically used for the synthesis of this compound?
For the synthesis of this compound, the typical starting materials are p-cresol and an activated p-tolyl halide, such as p-bromotoluene or p-iodotoluene.
Q3: What are the key reaction parameters to control for a successful synthesis?
Optimizing the yield of this compound synthesis requires careful control of several parameters:
-
Catalyst System: The choice of catalyst (copper or palladium-based) and ligands is critical.
-
Base: The type and strength of the base can significantly influence the reaction rate and yield.
-
Solvent: The polarity and boiling point of the solvent affect reactant solubility and reaction temperature.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction while minimizing side product formation.
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I fix it?
A: Low or no yield is a common issue that can stem from several factors. Use the following logical progression to troubleshoot the problem.
Caption: Troubleshooting logic for low or no product yield.
Issue 2: Formation of Significant Side Products
Q: I am observing significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?
A: Common side reactions include hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen) and homocoupling of the starting materials.
-
Hydrodehalogenation: This is often caused by the presence of water or other protic impurities.[4]
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried. Use of anhydrous-grade solvents is highly recommended.
-
-
Homocoupling: The formation of biaryl compounds can occur, especially at high temperatures.
-
Solution: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize this side reaction. The choice of ligand in palladium-catalyzed reactions can also influence the extent of homocoupling.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of this compound and analogous diaryl ethers under various conditions.
Table 1: Ullmann Condensation - Effect of Catalyst, Base, and Solvent
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | p-Bromotoluene | p-Cresol | CuI (5) | K₂CO₃ | Toluene | 100 | 21.4 | [5] |
| 2 | p-Bromotoluene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ | Toluene | 100 | - | [5] |
| 3 | p-Iodotoluene | Phenol | CuI (10) | K₃PO₄ | Acetonitrile | 80 | - | [6] |
| 4 | Aryl Bromide | Phenol | CuCl | Cs₂CO₃ | NMP | - | - | [7] |
| 5 | p-Iodotoluene | Phenol | K[Cu(LX1)₂] | - | DMSO | 80 | 91 | [8] |
Yields are for the analogous reactions and may vary for this compound.
Table 2: Buchwald-Hartwig C-O Coupling - Effect of Ligand and Base
| Entry | Aryl Halide | Phenol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Phenol | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | - | [1] |
| 2 | Aryl Halide | Phenol | Pd(OAc)₂ | - | K₃PO₄ | Toluene | 110 | - | [1] |
| 3 | Aryl Chloride | Phenol | Pd(OAc)₂ | BippyPhos | K₃PO₄ | Toluene | 110 | High | [9] |
Yields are for analogous reactions and may vary for this compound.
Experimental Protocols
Protocol 1: Ullmann Synthesis of this compound
This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.[10]
Materials:
-
p-Bromotoluene
-
p-Cresol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous toluene
-
An inert gas source (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add p-bromotoluene (1.0 mmol, 1.0 equiv), p-cresol (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
This protocol is a general procedure for the palladium-catalyzed synthesis of diaryl ethers.[1]
Materials:
-
p-Bromotoluene
-
p-Cresol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
An inert gas source (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add p-bromotoluene (1.0 mmol, 1.0 equiv), p-cresol (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried reaction tube with a magnetic stir bar.
-
Seal the tube and remove it from the glovebox.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to both Ullmann and Buchwald-Hartwig syntheses of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Di-p-Tolyl Ether by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude di-p-tolyl ether via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to almost white crystalline powder. The reported melting point is in the range of 47-49 °C.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on the principle of "like dissolves like," and the aromatic nature of this compound, solvents such as ethanol, methanol, acetone, and toluene are good starting points. Alcohols, in particular, are often effective for recrystallizing aromatic compounds. A mixed solvent system, such as ethanol-water, may also be effective.
Q3: What are the likely impurities in crude this compound?
A3: Crude this compound, especially if synthesized via an Ullmann condensation, may contain unreacted starting materials such as p-cresol and a p-tolyl halide. Side products from self-coupling reactions are also possible.
Q4: How can I determine the best solvent for recrystallization if I don't have solubility data?
A4: You can perform small-scale solubility tests. Place a small amount of your crude this compound in several test tubes and add a small amount of a different solvent to each. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Crystal Yield | 1. Too much solvent was used. 2. The cooling process was too rapid. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider using a different solvent or a mixed-solvent system. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the this compound (47-49 °C), causing it to melt before dissolving. | 1. Add more solvent to lower the saturation temperature. 2. Use a lower-boiling point solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent). 2. The solution has cooled too quickly, preventing nucleation. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Crystals Form in the Funnel During Hot Filtration | The solution is cooling and becoming supersaturated during filtration. | 1. Use a pre-heated funnel. 2. Add a small amount of extra hot solvent to the solution before filtration to keep the compound dissolved. This excess can be evaporated after filtration. |
III. Data Presentation
Quantitative Solubility Data
Table 1: Recommended Solvents for Preliminary Testing
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good starting point for aromatic compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Acetone | 56 | Polar aprotic | Good solvent for a wide range of organic compounds. |
| Toluene | 111 | Non-polar | May be a good solvent, but its high boiling point could lead to oiling out. |
| Hexane | 69 | Non-polar | Can be used as an anti-solvent in a mixed-solvent system. |
| Water | 100 | Very Polar | Likely to be a poor solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
IV. Experimental Protocol: General Guideline for Recrystallization
This protocol provides a general workflow for the recrystallization of crude this compound. The exact solvent and volumes should be determined based on preliminary solubility tests.
1. Solvent Selection:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, observing for dissolution.
-
If it does not dissolve, gently heat the test tube in a water bath.
-
An ideal solvent will dissolve the crude material when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
7. Characterization:
-
Determine the melting point of the dried crystals and compare it to the literature value.
V. Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Ullmann Condensation Reactions: A Technical Support Center for Impurity Removal
Welcome to the technical support center for Ullmann condensation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N, C-O, and C-S bond-forming reaction. Our goal is to provide you with in-depth, field-proven insights to effectively troubleshoot and purify your reactions, ensuring the highest possible yield and purity of your target compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in Ullmann reactions?
-
How do I minimize the formation of homocoupled byproducts?
-
Why is my reaction showing a significant amount of starting material decomposition?
-
What is the role of the ligand in impurity formation?
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Problem 1: High Levels of Aryl Halide Homocoupling (Biphenyl Formation)
-
Problem 2: Significant Amine/Alcohol/Thiol Homocoupling
-
Problem 3: Dehalogenation of the Aryl Halide
-
Problem 4: Presence of Copper Catalyst Residues in the Product
-
-
Experimental Protocols: Purification Strategies
-
Protocol 1: Aqueous Workup and Extraction
-
Protocol 2: Column Chromatography Optimization
-
Protocol 3: Activated Carbon Treatment for Copper Removal
-
-
References
Frequently Asked Questions (FAQs)
What are the most common impurities in Ullmann reactions?
The most frequently encountered impurities in Ullmann condensation reactions stem from side reactions involving the starting materials and catalyst. These typically include:
-
Homocoupled Products: Symmetrical biaryls (from aryl halide homocoupling) and azo compounds or disulfides (from amine or thiol homocoupling, respectively).
-
Dehalogenated Arenes: The reduction of the aryl halide starting material.
-
Phenols: Formed from the hydrolysis of the aryl halide, particularly in the presence of hydroxide ions.
-
Residual Copper Catalyst: Both soluble and insoluble copper species that can contaminate the final product.
How do I minimize the formation of homocoupled byproducts?
Minimizing homocoupling requires careful control over reaction conditions. The formation of these byproducts is often linked to the reaction temperature and the nature of the copper catalyst. High temperatures can promote the reductive elimination pathway that leads to homocoupling. Using a well-chosen ligand can stabilize the copper catalyst and favor the desired cross-coupling pathway over homocoupling. Additionally, ensuring an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidative homocoupling of the nucleophile.
Why is my reaction showing a significant amount of starting material decomposition?
Decomposition of starting materials, particularly the nucleophile (amine, alcohol, or thiol), can be attributed to several factors. High reaction temperatures can lead to thermal degradation. The choice of base is also critical; a base that is too strong or poorly soluble can lead to side reactions and decomposition. The presence of oxygen can also lead to oxidative decomposition of sensitive nucleophiles. It is essential to screen different bases and solvents and to maintain strict anaerobic conditions to mitigate these issues.
What is the role of the ligand in impurity formation?
Ligands play a pivotal role in modern Ullmann reactions by stabilizing the copper catalyst, increasing its solubility, and modulating its reactivity. A well-chosen ligand, such as a diamine or an amino acid, can accelerate the desired cross-coupling reaction, allowing for lower reaction temperatures. This, in turn, minimizes thermally induced side reactions like homocoupling and decomposition. Conversely, an inappropriate or absent ligand can lead to a sluggish reaction requiring harsh conditions, which invariably increases the impurity profile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter and provides a logical framework for resolving them.
Problem 1: High Levels of Aryl Halide Homocoupling (Biphenyl Formation)
Causality: This side reaction is often promoted by high temperatures and the presence of zerovalent copper (Cu(0)), which can be formed in situ. It is particularly problematic with electron-rich aryl halides.
Troubleshooting Workflow:
Caption: Troubleshooting biphenyl formation.
Solutions:
-
Temperature Optimization: Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate. A temperature screening (e.g., 80°C, 100°C, 120°C) is highly recommended.
-
Ligand Screening: The use of ligands like 1,10-phenanthroline or L-proline can significantly suppress homocoupling by stabilizing the copper catalyst in the appropriate oxidation state.
-
Copper Source: While copper powder is traditional, modern protocols often benefit from Cu(I) salts like CuI or CuBr, which can be more selective.
Problem 2: Significant Amine/Alcohol/Thiol Homocoupling
Causality: This is typically an oxidative process, often catalyzed by copper in the presence of atmospheric oxygen. It is especially common with electron-rich or sterically unhindered nucleophiles.
Solutions:
-
Strict Anaerobic Conditions: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are deoxygenated.
-
Use of Antioxidants: In some cases, the addition of a mild reducing agent or an antioxidant can help to suppress oxidative homocoupling.
Problem 3: Dehalogenation of the Aryl Halide
Causality: The aryl halide is reduced to the corresponding arene. This side reaction can be promoted by certain solvents that can act as hydrogen donors, or by the presence of water which can lead to a hydrodehalogenation pathway.
Solutions:
-
Anhydrous Conditions: Use dry solvents and ensure all reagents are anhydrous.
-
Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred. Avoid protic solvents unless specifically required by the protocol.
Problem 4: Presence of Copper Catalyst Residues in the Product
Causality: Copper salts can be difficult to remove completely, as they may be soluble in the organic phase or form fine colloidal suspensions.
Solutions:
-
Aqueous Wash with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can effectively sequester and remove copper ions.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual copper species.
-
Silica Gel Treatment: A short plug of silica gel can sometimes be effective at removing polar copper salts.
Experimental Protocols: Purification Strategies
Protocol 1: Aqueous Workup and Extraction for Copper Removal
This protocol is a standard first step after the reaction is complete to remove the bulk of the copper catalyst and other water-soluble impurities.
Step-by-Step Methodology:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of ammonium chloride (to remove some copper salts).
-
A 5-10% aqueous solution of ammonium hydroxide (to form a water-soluble copper-ammonia complex).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in phase separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
Protocol 2: Column Chromatography Optimization
Column chromatography is often necessary for achieving high purity.
Key Considerations for Optimization:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel | Standard choice for most small organic molecules. |
| Mobile Phase | Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. | Allows for the separation of non-polar homocoupled byproducts from the more polar desired product. |
| Additives | A small amount of triethylamine (0.1-1%) can be added to the eluent. | For amine products, this prevents streaking on the silica gel by neutralizing acidic sites. |
Protocol 3: Activated Carbon Treatment for Copper Removal
This method is useful when trace amounts of colored copper impurities persist after aqueous workup.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated carbon (approximately 5-10% by weight of the crude product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Rinse the celite pad with fresh solvent.
-
Concentrate the filtrate in vacuo.
Purification Workflow Diagram:
Caption: General purification workflow for Ullmann reactions.
Optimizing reaction conditions for diaryl ether synthesis
Welcome to the technical support center for diaryl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide
Low or No Product Yield
Low or no yield in diaryl ether synthesis is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?
Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of the reactants, the choice of catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[1]
Q2: My Buchwald-Hartwig C-O coupling reaction is not working. What should I check first?
For Buchwald-Hartwig reactions, the primary suspects for low or no yield are the catalyst system (palladium precursor and ligand), the base, and the solvent. The reaction is also sensitive to air and moisture, so ensuring anhydrous and anaerobic conditions is critical. The choice of ligand is particularly important and often substrate-dependent.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q3: How do I choose the right copper catalyst for my Ullmann reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[1] For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been used effectively at 5 mol % in non-polar solvents.[1] The choice may also depend on the specific ligands and substrates you are using. In some cases, nano-sized metal catalysts can also promote rapid C-O bond formation under milder conditions.[1]
Q4: What is the role of the ligand in Ullmann and Buchwald-Hartwig reactions, and how do I select one?
Ligands are crucial for accelerating the reaction and enabling milder reaction conditions.[1]
-
Ullmann Synthesis: N,N- and N,O-chelating ligands are known to be effective.[1] A screening of 56 multidentate ligands showed that N,N-dimethylglycine provided high catalytic activity.[1][2] Other effective ligands include salicylaldoxime and dimethylglyoxime.[1] The choice of ligand can be substrate-dependent, and screening may be necessary for novel substrates.[1]
-
Buchwald-Hartwig Synthesis: Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for a broad range of substrates, including challenging aryl chlorides.[3] The steric bulk of the ligand is a key factor, and a direct correlation has been observed between the size of the ligand substituents and the reactivity of the derived catalyst system.[4][5]
Table 1: Ligand Selection Guide for Diaryl Ether Synthesis
| Reaction Type | Ligand Class | Recommended Ligands | Key Considerations |
| Ullmann | N,O-Chelating | N,N-Dimethylglycine, Salicylaldoxime | Effective for electron-rich substrates. |
| Buchwald-Hartwig | Biaryl Phosphines | XPhos, SPhos, RuPhos, AdBippyPhos | Bulky ligands often improve reactivity. |
Base and Solvent Effects
Q5: I am observing significant side reactions. Could the base be the issue?
The choice and strength of the base are critical.
-
Ullmann Synthesis: Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene. For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[1] The solubility and hardness of the base can significantly impact the yield.[1]
-
Buchwald-Hartwig Synthesis: A variety of bases can be used, including carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). The choice of base can be influenced by the solvent and the specific substrates.
Q6: How does the solvent affect the reaction outcome?
The solvent plays a crucial role in solubility, reaction rate, and catalyst stability.
-
Ullmann Synthesis: Traditionally, high-boiling polar aprotic solvents like DMF, NMP, and nitrobenzene are used.[6] However, non-polar solvents such as toluene and xylene can also be effective, particularly with the appropriate catalyst-ligand system.[1][7]
-
Buchwald-Hartwig Synthesis: Anhydrous, aprotic solvents are generally used to prevent catalyst deactivation.[3] Toluene and dioxane are common choices. Ether-based solvents like 2-MeTHF and dioxane have been shown to enhance reactivity in some cases.[8]
Table 2: Base and Solvent Compatibility for Ullmann Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
| Cs₂CO₃ | Acetonitrile | 80 | 95 |
| K₃PO₄ | Acetonitrile | 80 | 92 |
| K₂CO₃ | Toluene | 110 | 75 |
| Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), N,N-dimethylglycine (10 mol%), base (2.0 equiv), solvent (0.6 mL). Data adapted from[2]. |
Substrate Scope and Limitations
Q7: My starting materials are sterically hindered. What strategies can I use to improve the yield?
Steric hindrance can significantly reduce reaction rates. For sterically demanding substrates, increasing the reaction temperature and using bulkier, more electron-rich phosphine ligands (in the case of Buchwald-Hartwig coupling) can be beneficial. For Ullmann reactions, higher temperatures may also be required.
Q8: Are there any functional groups that are incompatible with these reactions?
Both Ullmann and Buchwald-Hartwig reactions are generally tolerant of a wide range of functional groups. However, substrates with acidic protons (e.g., unprotected carboxylic acids or amides) may require an additional equivalent of base. Highly nucleophilic functional groups may also compete in the reaction.
Experimental Protocols
General Protocol for Ullmann Diaryl Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for Ullmann Synthesis
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
Procedure:
-
Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.05 mmol, 5 mol %) and the appropriate ligand (e.g., N,N-dimethylglycine, 10 mol %).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Catalytic Cycle of Buchwald-Hartwig Diaryl Ether Synthesis
Caption: Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol %), the phosphine ligand (e.g., XPhos, 6 mol %), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.
-
Reactant Addition: Add the aryl halide (1.0 mmol) and the phenol (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Ullmann synthesis.
Data Presentation
Table 3: Effect of Ligand on Buchwald-Hartwig C-O Coupling Yield
| Ligand | R¹ in Ligand | Yield (%) |
| L7 | Cyclopentyl | 22 |
| L8 | Cyclohexyl | 54 |
| L9 | Cycloheptyl | 19 |
| L10 | Cyclohexyl | 32 |
| L12 | tert-Butyl | 0 |
| Reaction Conditions: 2-bromo-p-xylene and o-cresol coupling. Data sourced from[5]. |
Table 4: Substrate Scope for Ullmann Synthesis in a Non-Polar Solvent
| Aryl Bromide | Phenol | Yield (%) |
| 4-Bromobenzonitrile | p-Cresol | 85.2 |
| 4-Bromoacetophenone | p-Cresol | 82.5 |
| 2-Bromonaphthalene | p-Cresol | 68.3 |
| 4-Bromotoluene | p-Cresol | 21.4 |
| Reaction Conditions: Aryl bromide (1.0 mmol), p-cresol (1.2 mmol), CuIPPh₃ (5 mol %), K₂CO₃ (2.0 mmol), toluene, 100 °C. Data sourced from[7]. |
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Catalyzed C-O Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in copper-catalyzed C-O coupling reactions, such as the Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed C-O coupling reaction shows low or no conversion. What are the common causes?
Low or no conversion in a copper-catalyzed C-O coupling reaction can stem from several factors, ranging from the quality of reagents and catalyst system to the reaction conditions. The most common culprits include:
-
Inactive Catalyst: The copper source or ligand may be old, oxidized, or of poor quality.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.
-
Suboptimal Base: The base may be too weak to deprotonate the alcohol or too strong, leading to side reactions.
-
Poor Solvent Choice: The solvent may not effectively solubilize the reactants or may interfere with the catalytic cycle.
-
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures, and modern ligand-assisted versions still need sufficient thermal energy.[1]
-
Impure Starting Materials: The presence of impurities in the aryl halide or the alcohol can poison the catalyst or lead to unwanted side reactions.
Q2: I am observing significant dehalogenation of my aryl halide. How can I minimize this side reaction?
Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction.[1] It is often favored when the desired coupling is slow. To minimize dehalogenation:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents and maintain a strictly inert atmosphere (e.g., nitrogen or argon). Trace water can be a hydrogen source for dehalogenation.[1]
-
Screen Solvents: Some solvents are more prone to acting as hydrogen donors. Consider switching to a different anhydrous solvent.[1]
-
Increase Reaction Rate: Optimizing the ligand, base, and temperature to accelerate the C-O coupling can outcompete the dehalogenation pathway.
Q3: How does the choice of aryl halide affect the reaction outcome?
The reactivity of the aryl halide is a critical factor. The general reactivity trend is Aryl-I > Aryl-Br > Aryl-Cl.[1]
-
Aryl Iodides are the most reactive and are often used in traditional Ullmann conditions.
-
Aryl Bromides are also effective, especially with modern catalyst systems.
-
Aryl Chlorides are the least reactive due to the strong C-Cl bond and often require more specialized and active catalyst systems to achieve good yields.[2]
Electron-withdrawing groups on the aryl halide can increase its reactivity, while electron-donating groups may decrease it.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yields.
Detailed Troubleshooting Steps
Reagent Quality and Purity
The quality of your starting materials is paramount. Impurities can have a significant impact on the reaction outcome.[3]
-
Action:
-
Assess the purity of your aryl halide and alcohol using techniques like NMR or GC. Commercially available starting materials can contain inhibitors or degradation products.[4]
-
Use freshly dried, anhydrous solvents.
-
Ensure all reagents are handled under an inert atmosphere to prevent degradation.
-
Catalyst System: Copper Source and Ligand
The combination of the copper source and the ligand is the heart of the catalytic cycle.
-
Copper Source:
-
Common Issue: Copper(I) salts can oxidize to inactive Copper(II) species.
-
Troubleshooting:
-
Use a fresh bottle of the copper salt (e.g., CuI, CuBr, Cu₂O).[5]
-
Consider adding a reducing agent if you suspect oxidation.
-
-
-
Ligand:
Table 1: Comparison of Common Ligands for Copper-Catalyzed C-O Coupling
| Ligand Type | Example | Typical Reaction Conditions | Advantages | Disadvantages |
| Diamine | N,N'-Dimethylethylenediamine | Mild conditions, often lower temperatures (80-110 °C) | Readily available, effective for a range of substrates.[7] | Can be sensitive to steric hindrance. |
| Phenanthroline | 1,10-Phenanthroline | Can be effective for challenging couplings | Robust and well-studied | Can sometimes require higher temperatures. |
| Amino Acid | L-Proline | Often used in "ligand-free" systems where it acts as the true ligand | Inexpensive, environmentally friendly | May have limited scope for complex substrates. |
| Oxalamide | Oxalic Diamides | Can enable reactions with aryl chlorides and at low catalyst loadings | High turnover numbers, long-lived catalysts.[6] | May be more synthetically complex. |
Reaction Conditions: Base, Solvent, and Temperature
-
Base:
-
Common Issue: The base is crucial for deprotonating the alcohol, but an inappropriate choice can hinder the reaction.
-
Troubleshooting:
-
Screen common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[9]
-
For sensitive substrates, consider weaker organic bases.
-
Ensure the base is finely powdered and dry.
-
-
-
Solvent:
Table 2: Influence of Solvents on C-O Coupling
| Solvent | Polarity | Typical Temperature Range (°C) | Notes |
| DMF | Polar Aprotic | 100 - 150 | Good solubilizing properties, but can be difficult to remove. |
| DMSO | Polar Aprotic | 80 - 160 | High boiling point, excellent solvent for many substrates.[5] |
| Dioxane | Nonpolar | 80 - 110 | Lower boiling point, can be a good choice for milder conditions.[10] |
| Toluene | Nonpolar | 100 - 120 | Useful for less polar substrates, azeotropically removes water. |
-
Temperature:
-
Common Issue: Insufficient temperature can lead to slow or stalled reactions.
-
Troubleshooting:
-
Experimental Protocols
General Protocol for a Ligand-Assisted Copper-Catalyzed C-O Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Caption: General experimental workflow.
Materials:
-
Aryl halide (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Copper(I) salt (e.g., CuI, 0.05 - 0.1 mmol, 5-10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine, 0.1 - 0.2 mmol, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, alcohol, base, ligand, and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enkrisi.com [enkrisi.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Di-p-tolyl Ether Storage and Peroxide Prevention
Welcome to the Technical Support Center for the safe handling and storage of di-p-tolyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this and other peroxide-forming chemicals in their work. Our goal is to provide you with the technical knowledge and practical steps necessary to mitigate the significant risks associated with peroxide formation, ensuring the safety of your laboratory personnel and the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are ether peroxides and why are they dangerous?
A: Ether peroxides are a class of highly unstable and explosive compounds that form when ethers, such as this compound, are exposed to atmospheric oxygen.[1][2] This process, known as autoxidation, is a slow, free-radical chain reaction that can occur even in unopened containers that were packaged in the presence of air.[1][3]
The primary danger lies in their extreme sensitivity to heat, friction, or mechanical shock.[4][5] When peroxides accumulate and become concentrated—a common occurrence during distillation or simple evaporation—they can detonate with violent force.[2][6][7] Incidents involving peroxide-containing ethers have led to serious laboratory accidents, including explosions, injuries, and fatalities.[6] It is critical to treat any container of a peroxide-forming ether with suspicion, especially if its age or storage history is unknown. If crystals are observed in the liquid or around the cap, the container should be considered extremely hazardous and not be moved.[4][8]
Q2: How does this compound form peroxides?
A: Like other ethers, this compound forms peroxides via a free-radical autoxidation mechanism.[1][9] The process is generally understood to proceed in three stages:
-
Initiation: A free radical (from light, heat, or an impurity) abstracts a hydrogen atom from a carbon atom adjacent to the ether's oxygen. This creates a carbon-based radical.[1][9]
-
Propagation: This carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, which continues the chain reaction.[1][9]
-
Termination: The reaction chain is terminated when two radicals combine to form a non-radical product.[1]
This chain reaction means that once initiated, the formation of peroxides can continue as long as oxygen is present, leading to a dangerous accumulation over time.[1]
Q3: What are the ideal storage conditions for this compound to minimize peroxide formation?
A: Proper storage is the first and most critical line of defense. To minimize peroxide formation, you must control the factors that accelerate it: air and light.[2][4]
-
Containers: Store this compound in its original, air-impermeable, light-resistant container (e.g., amber glass bottles or metal cans).[4][10] The iron in steel containers can act as a peroxide inhibitor for some ethers.[4]
-
Atmosphere: If possible, store the ether under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][11] After opening and using the ether, flushing the headspace of the container with an inert gas before re-sealing is a highly effective practice.[12]
-
Environment: Store containers in a cool, dark, and dry area, away from heat and sunlight.[10][13] Use a designated flammable materials storage cabinet.[10]
-
Labeling: This is a non-negotiable safety step. Every container of a peroxide-forming chemical must be clearly labeled with:
Q4: Should I add a chemical inhibitor to my this compound?
A: Many commercial ethers are supplied with an inhibitor, such as Butylated Hydroxytoluene (BHT), to slow the rate of peroxide formation.[5][14] BHT works by "scavenging" the free radicals that propagate the autoxidation chain reaction.[5][15][16]
-
When to Use: If you purchase uninhibited this compound, or if you purify the ether (e.g., by distillation, which removes the inhibitor), you should add an inhibitor like BHT (typically 0.001% to 0.01%) if you plan to store it.[5][17][18]
-
Important Limitation: Inhibitors are consumed over time and do not remove peroxides that have already formed.[5][14] They only slow down new formation. Therefore, inhibited ethers still require periodic testing.
Troubleshooting Guide: Peroxide Detection & Removal
This section provides actionable protocols for testing for and removing peroxides. Always perform these procedures in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[8][10]
Q5: How do I know if my this compound contains peroxides?
A: Visual inspection is the first step. If you see crystals, a viscous oily layer, or discoloration, DO NOT handle or open the container. [4][10] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[10]
If the liquid appears normal, you must test it chemically. All peroxide-forming chemicals must be tested before any distillation or evaporation procedure, regardless of age.[2][7] It is also best practice to test before each use if the container has been open for an extended period.[19]
| Method | Principle | Sensitivity | Pros | Cons |
| Peroxide Test Strips | Colorimetric reaction on a paper strip. | ~1-100 ppm | Fast, convenient, semi-quantitative.[6][17] | May not detect all peroxide types; requires brief immersion in water or breath moisture to develop.[6] |
| Potassium Iodide (KI) Test | Peroxides oxidize iodide (I⁻) to iodine (I₂), creating a yellow-brown color.[2][6] | ~10-100 ppm | Simple, uses common lab reagents. | Can give false positives; color development can be slow.[20] |
| Ferrous Thiocyanate Test | Peroxides oxidize Fe²⁺ to Fe³⁺, which forms a red complex with thiocyanate. | High | Very sensitive. | Reagent is more complex to prepare.[20] |
-
In a chemical fume hood, add 1 mL of the this compound to be tested to a test tube.
-
Add 1 mL of glacial acetic acid.[2]
-
Add approximately 0.1 g of potassium iodide (KI) or sodium iodide (NaI) crystals.[2][16]
-
Gently mix the solution.
-
Interpret Results:
Caption: Decision workflow for handling stored this compound.
Q6: My ether tested positive for peroxides. How can I safely remove them?
A: If peroxide levels are low to moderate (generally < 100 ppm), you can use a chemical reduction method or column chromatography to purify the ether.[2] If levels are high (>100 ppm) or crystals are present, do not attempt removal; contact EHS for disposal.[2]
This method is effective for reducing peroxides to harmless alcohols.[22][23]
-
Prepare the Reducing Solution: Freshly prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[7][8]
-
Extraction: In a separatory funnel inside a fume hood, add the peroxide-containing this compound. Add approximately 20 mL of the ferrous sulfate solution for each 1 L of ether.[6]
-
Shake Gently: Stopper the funnel and shake gently, venting frequently to release any pressure. Overly vigorous shaking is not necessary.
-
Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash: Wash the ether layer with water to remove any residual acid.
-
Dry: Dry the purified ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Re-test: After treatment, re-test a small aliquot of the ether to confirm that the peroxides have been removed.
-
Add Inhibitor: Add BHT or another suitable inhibitor to the purified ether before returning it to a properly labeled storage container. Remember that purification removes any original inhibitor.[6]
This method physically adsorbs peroxides and is convenient for both water-soluble and insoluble ethers.[7][8]
-
Prepare Column: In a fume hood, pack a chromatography column with activated basic alumina (approximately 100 g of alumina per 1 L of ether).
-
Elute: Pass the this compound through the column, collecting the purified eluent.
-
Re-test & Inhibit: Re-test the purified ether for peroxides and add an inhibitor before storage.
-
Decontaminate Alumina: CRITICAL: The alumina column now contains concentrated peroxides and is a hazard.[7][8] Do not allow it to dry out.[8] Immediately after use, flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the adsorbed peroxides before disposal.[7]
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. louisville.edu [louisville.edu]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. wcu.edu [wcu.edu]
- 11. ehs.tcu.edu [ehs.tcu.edu]
- 12. youtube.com [youtube.com]
- 13. towson.edu [towson.edu]
- 14. ehs.msstate.edu [ehs.msstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. sciencemadness.org [sciencemadness.org]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. ehs.wwu.edu [ehs.wwu.edu]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. wikieducator.org [wikieducator.org]
- 21. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 22. reddit.com [reddit.com]
- 23. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Ditolyl Ether High-Temperature Reactions
Welcome to the technical support center for managing high-temperature reactions using ditolyl ether. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively utilizing this high-temperature solvent.
Frequently Asked Questions (FAQs)
Q1: What is ditolyl ether, and why is it used for high-temperature reactions?
A1: Ditolyl ether is an aromatic ether that exists as several isomers (o-, m-, p-). It is valued in a laboratory and industrial setting for its high boiling point and excellent thermal stability.[1] These properties make it a suitable solvent or heat transfer fluid for chemical reactions that require sustained, high temperatures, often in the range of 250-300°C.[1][2][3] Unlike lower boiling point ethers, it allows for reactions to be conducted at atmospheric pressure at temperatures where many other solvents would require a pressurized vessel.
Q2: What are the key physical and chemical properties of ditolyl ether?
A2: The properties of ditolyl ether make it ideal for high-temperature applications. Key quantitative data are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Boiling Point | ~285 °C (lit.)[1][2][3] |
| Melting Point | ~47-49 °C (lit.)[1][2][3] |
| Flash Point | >110 °C (>230 °F)[1][2] |
| Density | ~1.034 g/cm³ at 20°C[2][3] |
| Appearance | Colorless liquid or solid[1] |
Q3: What are the primary safety precautions for handling ditolyl ether?
A3: Handling ditolyl ether, especially at high temperatures, requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a flame-resistant lab coat.[4][5]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces, as the vapor can be combustible, although it has a high flash point.
-
Thermal Burns: The primary hazard is severe burns from the high-temperature liquid. Use thermal gloves when handling hot apparatus and ensure equipment is properly secured.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4] Do not allow the product to enter drains.[4][5]
Q4: How should ditolyl ether be properly stored and disposed of?
A4: Proper storage and disposal are critical for safety and environmental compliance.
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[4]
-
Disposal: Dispose of waste ditolyl ether and contaminated materials as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[5]
Troubleshooting Guide
Q5: My reaction is proceeding very slowly or not at all. What are the common causes?
A5: Sluggish reaction rates at high temperatures can be due to several factors.
-
Insufficient Temperature: Verify the reaction temperature using a calibrated thermometer or thermocouple placed directly in the reaction mixture. The external temperature of the heating mantle may not reflect the internal temperature.
-
Poor Heat Transfer: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For very viscous mixtures, an overhead mechanical stirrer is more effective than a magnetic stir bar.
-
Reactant Purity: Impurities in starting materials can inhibit catalysts or interfere with the reaction. Confirm the purity of your reactants using appropriate analytical techniques.
-
Catalyst Deactivation: If using a catalyst, it may have deactivated at the high operating temperature. Consider adding the catalyst in portions or using a more thermally stable variant.
Q6: I am observing a sudden and uncontrolled pressure increase in my sealed reactor. What should I do and what could be the cause?
A6: A rapid pressure increase is a critical safety event indicating a potential runaway reaction or thermal decomposition. Immediate action is required.
Immediate Actions:
-
Immediately remove the heat source.
-
If possible and safe, apply cooling to the exterior of the reactor (e.g., with an ice bath).
-
Evacuate the immediate area and alert safety personnel. Do not attempt to vent the reactor manually unless you have a pre-approved and tested emergency procedure.
Potential Causes:
-
Thermal Decomposition: One or more of the reactants, intermediates, products, or even the solvent itself may be decomposing, generating gaseous byproducts. The thermal degradation of ethers and other organic molecules can accelerate rapidly at high temperatures.[6]
-
Exothermic Runaway: The reaction itself may be highly exothermic, and the heat generated is not being removed quickly enough, leading to an uncontrolled increase in temperature and pressure.
-
Side Reactions: Unwanted side reactions may become significant at elevated temperatures, producing gas.
Caption: Troubleshooting workflow for a pressure increase event.
Q7: How can I effectively remove the high-boiling ditolyl ether solvent after my reaction is complete?
A7: Removing a high-boiling solvent like ditolyl ether can be challenging.
-
High-Vacuum Distillation: The most direct method is distillation under high vacuum. A good vacuum pump and appropriate glassware are necessary to lower the boiling point to a manageable temperature and prevent product decomposition.
-
Solvent Extraction: If your product has significantly different solubility properties than ditolyl ether, extraction may be an option. For example, if the product is soluble in a non-polar solvent like hexane and ditolyl ether is not, you can precipitate the product or extract it. This often requires finding a solvent in which your product is soluble but the ditolyl ether is not, or vice-versa.
-
Crystallization/Precipitation: If the product is a solid at room temperature, it may be possible to crystallize it directly from the ditolyl ether solution upon cooling. Alternatively, an anti-solvent (a solvent in which your product is insoluble) can be added to precipitate the product.
Q8: Are there any common materials that are incompatible with hot ditolyl ether?
A8: While ditolyl ether is relatively inert, material compatibility at high temperatures is crucial for reactor integrity.
-
Elastomers and Plastics: Many common laboratory plastics and elastomers (e.g., natural rubber, PVC, neoprene) will degrade, soften, or dissolve at the operating temperatures of ditolyl ether. For seals and gaskets, use chemically resistant materials rated for high temperatures, such as PTFE, Kalrez®, or graphite composites.
-
Metals: Ditolyl ether is generally compatible with stainless steel and other common reactor materials. However, always consult a detailed chemical compatibility chart for your specific alloy and operating conditions.[7][8][9]
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially explosive reaction, especially at elevated temperatures.
Experimental Protocols
General Protocol for a High-Temperature Reaction in Ditolyl Ether under an Inert Atmosphere
This protocol provides a general methodology. Specific temperatures, reaction times, and reactant stoichiometry must be optimized for your specific transformation.
1. Apparatus Setup:
- Assemble a three-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a reflux condenser, a thermocouple adapter with a probe, and a septum for reagent addition.
- Ensure all glassware is dry and free of contaminants.
- Connect the top of the condenser to a bubbler or an inert gas line (e.g., Nitrogen or Argon).
- Place the flask in a heating mantle that is appropriately sized.
2. Inert Atmosphere Purge:
- Purge the system with an inert gas for 15-30 minutes to remove oxygen and moisture. Maintain a slight positive pressure of the inert gas throughout the reaction.
3. Reagent Addition:
- Add the ditolyl ether solvent and any solid reactants to the flask.
- Begin stirring.
- Liquid reactants can be added via syringe through the septum. For additions at high temperatures, use a syringe pump for slow, controlled addition to manage any exotherms.
4. Reaction Execution:
- Slowly heat the mixture to the target temperature while monitoring the internal thermocouple.
- Monitor the reaction progress using an appropriate technique (e.g., taking small aliquots for TLC, GC, or NMR analysis).[10]
5. Workup and Product Isolation:
- Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
- Choose an appropriate method for product isolation as described in Q7 (e.g., vacuum distillation, extraction, or crystallization).
// Nodes
prep [label="1. Apparatus Setup\n(Dry Glassware, Stirrer,\nCondenser, Thermocouple)", fillcolor="#F1F3F4", fontcolor="#202124"];
purge [label="2. Inert Atmosphere Purge\n(Nitrogen or Argon)", fillcolor="#F1F3F4", fontcolor="#202124"];
add_reagents [label="3. Add Ditolyl Ether\n& Reactants", fillcolor="#F1F3F4", fontcolor="#202124"];
heat [label="4. Gradual Heating\nto Target Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
monitor [label="5. Monitor Reaction\n(TLC, GC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
complete [label="Reaction Complete?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
cool [label="6. Cool to\nRoom Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
workup [label="7. Product Isolation\n(Distillation, Extraction,\nor Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
prep -> purge [color="#5F6368"];
purge -> add_reagents [color="#5F6368"];
add_reagents -> heat [color="#5F6368"];
heat -> monitor [color="#5F6368"];
monitor -> complete [color="#5F6368"];
complete -> cool [label="Yes", color="#34A853"];
complete -> monitor [label="No", color="#EA4335"];
cool -> workup [color="#5F6368"];
workup -> end_node [color="#5F6368"];
}
Caption: General experimental workflow for high-temperature reactions.
References
- 1. Ditolyl Ether [chemball.com]
- 2. DI-P-TOLYL ETHER | 28299-41-4 [chemicalbook.com]
- 3. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. capotchem.com [capotchem.com]
- 6. mdpi.com [mdpi.com]
- 7. acess.nl [acess.nl]
- 8. graco.com [graco.com]
- 9. wisconsin.edu [wisconsin.edu]
- 10. Reaction Monitoring | Bruker [bruker.com]
Technical Support Center: Addressing Solubility Issues of Reactants in Di-p-tolyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with reactants in di-p-tolyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a high-boiling (285 °C), non-polar, aromatic solvent.[1][2] Based on the principle of "like dissolves like," it is most effective at dissolving non-polar to moderately polar organic compounds.[3][4] It is particularly well-suited for dissolving other aromatic and hydrocarbon-based reactants. However, highly polar or ionic compounds will likely exhibit poor solubility. Its water solubility is extremely low (2.82 mg/L at 20°C).[1]
Q2: My reactant is a polar organic molecule. Will it dissolve in this compound?
Highly polar reactants are expected to have limited solubility in the non-polar this compound. The presence of multiple polar functional groups (e.g., -OH, -COOH, -NH2) and a low number of carbon atoms generally leads to poor solubility in non-polar solvents.[5] However, larger molecules with both polar functional groups and significant non-polar regions may exhibit partial solubility, especially at elevated temperatures.
Q3: Are there any common reaction types where this compound is used as a solvent?
Yes, this compound is utilized in high-temperature reactions such as the Ullmann condensation for the synthesis of diaryl ethers and the Suzuki-Miyaura cross-coupling reaction.[6][7][8] These reactions often involve aryl halides and other relatively non-polar to moderately polar reactants that are soluble in this solvent at elevated temperatures.
Q4: Can increasing the temperature always solve solubility issues in this compound?
Increasing the temperature is a common and often effective method to enhance the solubility of solids in liquids. Given this compound's high boiling point, there is significant scope for heating to improve dissolution. However, the thermal stability of the reactants must be considered. Sensitive molecules may decompose at the high temperatures required for dissolution.
Q5: What is sonication and can it help dissolve my reactants in this compound?
Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent, a process of forming and collapsing microscopic bubbles.[9][10] This generates localized high pressure and temperature, which can break down solid agglomerates and enhance mass transfer, thereby accelerating dissolution and potentially increasing solubility.[11][12] It can be a valuable technique for compounds that are slow to dissolve even at elevated temperatures.
Q6: When should I consider using a co-solvent with this compound?
A co-solvent can be beneficial when a reactant has very poor solubility in pure this compound, particularly if the reactant has a higher polarity. A small amount of a miscible, more polar, high-boiling solvent can be added to increase the overall polarity of the solvent system and improve the solubility of the polar reactant. Care must be taken to ensure the co-solvent is stable at the reaction temperature and does not interfere with the desired chemical transformation.
Q7: What is Phase Transfer Catalysis (PTC) and how can it be applied with this compound?
Phase Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases, such as a solid or aqueous salt and an organic solution.[13] A phase transfer catalyst, often a quaternary ammonium salt or a crown ether, transports an ionic reactant from the solid/aqueous phase into the organic phase (this compound) where it can react with the other substrate.[13] This is particularly useful for reacting ionic nucleophiles, which are insoluble in non-polar solvents, with organic electrophiles that are soluble in this compound.
Troubleshooting Guides
Issue 1: Solid reactant is not dissolving in this compound, even with heating and stirring.
Possible Causes:
-
High Polarity of the Reactant: The reactant may be too polar to dissolve in the non-polar this compound.
-
Insufficient Temperature: The temperature may not be high enough to overcome the lattice energy of the solid.
-
Large Particle Size: Large crystals have a smaller surface area-to-volume ratio, slowing down dissolution.
Solutions:
-
Increase Temperature: Gradually increase the temperature of the mixture while stirring, up to the boiling point of this compound if the reactant is thermally stable.
-
Particle Size Reduction: Grind the solid reactant into a fine powder before adding it to the solvent to increase the surface area for dissolution.
-
Introduce a Co-solvent: Add a small amount of a compatible, high-boiling, more polar solvent (e.g., NMP, DMF, or sulfolane) to increase the polarity of the solvent mixture. Start with a small percentage (e.g., 5-10% v/v) and observe for dissolution.
-
Utilize Sonication: If available, use an ultrasonic bath or probe to apply sonic energy to the mixture. This can aid in breaking up solid particles and enhancing dissolution.[11]
Issue 2: One of my reactants is an ionic salt and is completely insoluble in this compound.
Possible Cause:
-
Incompatibility of Phases: Ionic compounds are generally insoluble in non-polar organic solvents.
Solution:
-
Implement Phase Transfer Catalysis (PTC):
-
Select a suitable phase transfer catalyst. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are common choices. Crown ethers can be used to solubilize alkali metal cations.[13]
-
Add the ionic reactant as a solid or a concentrated aqueous solution.
-
Add a catalytic amount of the phase transfer catalyst to the reaction mixture.
-
Vigorous stirring is crucial to maximize the interfacial area between the phases.[14]
-
Issue 3: Reactants dissolve initially at high temperature but precipitate out upon cooling.
Possible Cause:
-
Temperature-Dependent Solubility: The reactant has low solubility at lower temperatures.
Solutions:
-
Maintain Higher Reaction Temperature: Ensure the reaction is carried out at a temperature where all components remain in solution.
-
Modify the Solvent System: Consider using a co-solvent system that provides better solubility at lower temperatures.
-
Hot Filtration: If the product is also soluble at high temperatures and precipitates upon cooling, this property can be exploited for purification through hot filtration to remove insoluble impurities, followed by crystallization of the product upon cooling.
Data Presentation
Table 1: Qualitative Solubility of Reactant Classes in this compound
| Reactant Class | General Polarity | Expected Solubility in this compound | Notes |
| Aryl Halides | Non-polar to Moderately Polar | Good to Excellent | Generally soluble in aromatic solvents.[4][15] |
| Aromatic Hydrocarbons | Non-polar | Excellent | "Like dissolves like" principle. |
| Aliphatic Hydrocarbons | Non-polar | Good | Soluble in non-polar solvents. |
| Amines (higher MW) | Moderately Polar | Fair to Good | Higher molecular weight amines with larger alkyl/aryl groups are soluble in solvents like ether and benzene.[3][16][17] |
| Amines (lower MW) | Polar | Poor | Lower molecular weight amines are more polar and less soluble in non-polar solvents.[3][16] |
| Phenols | Moderately Polar | Fair to Good | The aromatic ring enhances solubility in an aromatic solvent. |
| Carboxylic Acids | Polar | Poor to Fair | Solubility depends on the size of the non-polar part of the molecule. Dimerization can affect solubility. |
| Alcohols (higher MW) | Moderately Polar | Fair | The non-polar carbon chain aids solubility. |
| Ionic Salts | Ionic | Insoluble | Requires techniques like Phase Transfer Catalysis. |
Note: This table provides general guidelines. Actual solubility can vary significantly based on the specific structure of the molecule, temperature, and the presence of other substances.
Experimental Protocols
Protocol 1: Enhancing Solubility using a Co-solvent System
-
Initial Dissolution Attempt: In the reaction vessel, attempt to dissolve the poorly soluble reactant in this compound by stirring at the desired reaction temperature for 15-20 minutes.
-
Co-solvent Selection: Choose a high-boiling, polar, aprotic co-solvent that is miscible with this compound and inert to the reaction conditions (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or sulfolane).
-
Co-solvent Addition: While maintaining the temperature and stirring, add the co-solvent dropwise to the mixture.
-
Observation: Monitor the mixture for signs of dissolution. Continue adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time) until the reactant fully dissolves.
-
Record Solvent Ratio: Note the final volume ratio of this compound to the co-solvent. This ratio should be maintained for consistency in scaled-up reactions.
-
Proceed with Reaction: Once a homogeneous solution is achieved, add the remaining reactants and proceed with the synthesis.
Protocol 2: Dissolution of a Solid Reactant using Sonication
-
Preparation: Place the solid reactant and this compound in a reaction vessel suitable for sonication.
-
Sonication Setup: Place the vessel in an ultrasonic bath or, for more efficient energy transfer, immerse an ultrasonic probe into the mixture.
-
Operation: Turn on the sonicator. The power and duration will depend on the specific material and volume. If possible, monitor the temperature of the mixture as sonication can cause heating.
-
Monitoring: Visually inspect the mixture for dissolution. Continue sonication until the solid is fully dissolved or no further dissolution is observed.
-
Combined Approach: For particularly stubborn reactants, sonication can be combined with heating. Use a heated ultrasonic bath or heat the reaction vessel by other means while sonicating.
-
Reaction Commencement: Once the reactant is dissolved, remove the vessel from the sonicator (if applicable) and proceed with the reaction.
Protocol 3: Implementation of Phase Transfer Catalysis (PTC)
-
Reactant and Solvent Addition: To the reaction vessel, add the reactant that is soluble in this compound and the this compound solvent itself.
-
Addition of Insoluble Reactant: Add the ionic reactant, either as a fine powder or a concentrated aqueous solution.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of the chosen phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Vigorous Stirring: Begin high-speed mechanical or magnetic stirring to ensure efficient mixing of the phases and maximize the interfacial surface area.
-
Heating: Heat the reaction mixture to the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by standard analytical techniques (e.g., TLC, GC, HPLC). PTC reactions can sometimes be significantly faster than their homogeneous counterparts.
-
Work-up: Upon completion, the aqueous and organic phases can be separated. The phase transfer catalyst will typically reside in the organic phase or be distributed between the phases.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Logical relationships in Phase Transfer Catalysis.
References
- 1. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 28299-41-4 [chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 10. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 11. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. hielscher.com [hielscher.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. quora.com [quora.com]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Catalyst Deactivation in Ullmann Ether Synthesis
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in Ullmann ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to diagnose and resolve common issues encountered during these critical C-O bond-forming reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying causes of catalyst deactivation, empowering you to develop robust and reproducible synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst deactivation in Ullmann ether synthesis.
Q1: My Ullmann reaction has stalled or is giving a low yield. What are the most likely causes related to the catalyst?
A low or non-existent yield is the most common symptom of a failed Ullmann synthesis, and catalyst deactivation is a primary suspect. The active catalytic species is typically a Cu(I) complex.[1] Several factors can lead to its deactivation:
-
Oxidation of the Catalyst: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.
-
Ligand Degradation: The ligand, crucial for stabilizing the copper center and facilitating the catalytic cycle, can degrade under the reaction conditions.
-
Catalyst Poisoning: Impurities in the reagents or solvent can bind to the copper center, inhibiting its catalytic activity.
-
Inappropriate Ligand or Base: The choice of ligand and base is critical and substrate-dependent. An unsuitable combination can lead to the formation of inactive copper species.[1]
-
Product or Byproduct Inhibition: The desired product or inorganic byproducts can sometimes coordinate to the copper catalyst, slowing down or halting the reaction.
Q2: How can I determine if my copper catalyst has been deactivated?
Visual inspection can sometimes offer clues. A color change of the reaction mixture, for instance, from a typical yellow or brown to a green or blue, may indicate the formation of Cu(II) species. However, for a more definitive diagnosis, analytical techniques are necessary. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool to determine the oxidation state of copper on a solid catalyst.[2][3] For homogeneous reactions, changes in the UV-Vis spectrum of the reaction mixture might indicate a change in the copper species.
Q3: What is the role of the ligand in preventing catalyst deactivation?
Ligands play a multifaceted role in the Ullmann reaction. They stabilize the Cu(I) center, prevent its disproportionation or oxidation, and increase its solubility.[1] Furthermore, the ligand modulates the electronic properties of the copper center, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. A well-chosen ligand will form a stable and active catalyst complex that is resistant to deactivation under the specific reaction conditions.
Q4: Can a deactivated copper catalyst be regenerated?
In some cases, yes. The feasibility of regeneration depends on the mechanism of deactivation. For instance, if the catalyst has been oxidized to Cu(II), a reducing agent can sometimes regenerate the active Cu(I) species. An electrochemical method for regenerating copper catalysts by reversing the polarity of electrodes has also been reported.[4] However, if the catalyst has undergone irreversible degradation, such as the formation of inactive aggregates or if the ligand has been destroyed, regeneration may not be possible.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and resolve specific issues related to catalyst deactivation.
Guide 1: Diagnosing and Mitigating Catalyst Oxidation
Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state is a frequent cause of reaction failure.
Symptoms:
-
The reaction fails to initiate or stalls prematurely.
-
The reaction mixture turns green or blue, characteristic of Cu(II) salts.
Diagnostic Workflow:
References
Technical Support Center: Synthesis of 4,4'-Dimethyldiphenyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-dimethyldiphenyl ether. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 4,4'-dimethyldiphenyl ether?
A1: The two most common methods for synthesizing 4,4'-dimethyldiphenyl ether are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide (e.g., 4-iodotoluene) with a phenol (e.g., p-cresol). The Williamson ether synthesis is a nucleophilic substitution reaction between an alkali metal salt of a phenol (a phenoxide, e.g., potassium 4-methylphenoxide) and an aryl halide (e.g., 4-chlorotoluene).
Q2: What are the common side reactions to be aware of during the synthesis of 4,4'-dimethyldiphenyl ether?
A2: For the Ullmann condensation , high reaction temperatures can lead to the formation of byproducts, though specific side reactions for this particular synthesis are not extensively documented in readily available literature. It is crucial to control the temperature and use modern catalytic systems to minimize unwanted reactions.
In the Williamson ether synthesis , the primary side reactions are:
-
E2 Elimination: This is a competing reaction, especially when using sterically hindered aryl halides. However, for the synthesis of diaryl ethers, this is less of a concern as the reaction involves sp2 hybridized carbons where SN2 and E2 reactions do not readily occur.[1]
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation) to form an alkylated phenol.
Q3: How can I minimize side reactions in the Williamson ether synthesis?
A3: To favor the desired O-alkylation and minimize C-alkylation, it is recommended to use polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF). These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a more available nucleophile.
Troubleshooting Guides
Low or No Yield
| Symptom | Potential Cause | Suggested Solution |
| Ullmann Condensation: Reaction does not proceed or gives a low yield of 4,4'-dimethyldiphenyl ether. | Inactive catalyst, inappropriate ligand, unsuitable base or solvent, or low reaction temperature. The electronic properties of the reactants are also important; electron-poor aryl halides and electron-rich phenols tend to provide higher yields. | - Ensure the use of an active copper(I) catalyst (e.g., CuI, CuBr, Cu₂O).- Screen different ligands; N,N-dimethylglycine has been shown to be effective in similar reactions.[2] - Use an appropriate base such as K₂CO₃ in non-polar solvents (e.g., toluene) or Cs₂CO₃ in polar aprotic solvents (e.g., acetonitrile).[2] - Ensure the reaction temperature is optimal, typically between 100-110°C for toluene.[2] |
| Williamson Ether Synthesis: Low conversion of starting materials to 4,4'-dimethyldiphenyl ether. | Incomplete deprotonation of p-cresol, low reactivity of the aryl halide. | - Use a strong enough base (e.g., KOH, K₂CO₃) to ensure complete formation of the potassium 4-methylphenoxide. - While aryl halides are generally less reactive than alkyl halides in SN2 reactions, the use of a more reactive aryl halide (e.g., aryl iodide > aryl bromide > aryl chloride) can improve the reaction rate. |
Presence of Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of unreacted p-cresol in the final product. | Incomplete reaction or use of excess p-cresol. | - Wash the crude product with an aqueous base solution (e.g., 5% NaOH) during the workup to remove the acidic p-cresol. - Purify the product using column chromatography. |
| Presence of C-alkylated byproducts. | Reaction conditions favoring C-alkylation in the Williamson synthesis. | - Change the solvent to a polar aprotic solvent like acetonitrile or DMF to favor O-alkylation. |
| Discolored product. | Formation of colored impurities, possibly from side reactions at high temperatures or oxidation. | - Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.[3] |
Experimental Protocols
Ullmann Condensation for 4,4'-Dimethyldiphenyl Ether
This is a general procedure and may require optimization.
Reactants:
-
4-Iodotoluene
-
p-Cresol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N-dimethylglycine)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add 4-iodotoluene (1.0 mmol), p-cresol (1.2 mmol), Cs₂CO₃ (2.0 mmol), CuI (10 mol %), and the ligand (10 mol %).
-
Add anhydrous acetonitrile.
-
Heat the mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Williamson Ether Synthesis for 4,4'-Dimethyldiphenyl Ether
This is a general procedure and may require optimization.
Reactants:
-
p-Cresol
-
Potassium hydroxide (KOH)
-
4-Chlorotoluene
-
A suitable solvent (e.g., butanone or DMF)
Procedure:
-
In a round-bottom flask, dissolve p-cresol in the chosen solvent.
-
Add finely pulverized potassium carbonate or potassium hydroxide to form the potassium 4-methylphenoxide in situ.
-
Add 4-chlorotoluene to the mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC.
-
After cooling, add water and extract the product with an organic solvent (e.g., tert-butyl methyl ether).[4]
-
Wash the organic layer with water and then with a 5% NaOH solution to remove any unreacted p-cresol.[4]
-
Wash with a saturated sodium chloride solution.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Ligands on a Model Ullmann Diaryl Ether Synthesis
| Ligand | Conversion (%) after 24h |
| N,N-dimethylglycine | 95 |
| L-Proline | 85 |
| Salicylaldoxime | 78 |
| Dimethylglyoxime | 75 |
| Reaction Conditions: 4-bromoanisole, 4-methoxyphenol, K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C. |
Visualizations
Caption: Experimental workflows for the synthesis of 4,4'-dimethyldiphenyl ether.
Caption: Troubleshooting logic for the synthesis of 4,4'-dimethyldiphenyl ether.
References
Technical Support Center: Scaling Up the Synthesis of Di-p-Tolyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-p-tolyl ether. The information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1][2][3] Another potential route, though less common for this specific symmetric ether, is nucleophilic aromatic substitution (SNAr).[4][5][6]
Q2: Which method is more suitable for large-scale synthesis?
Both Ullmann and Buchwald-Hartwig reactions can be scaled up. The choice often depends on factors like cost, available equipment, and sensitivity of the starting materials to reaction conditions. The Ullmann condensation is a classical method that often uses less expensive copper catalysts, but may require high temperatures.[1][7] The Buchwald-Hartwig reaction, utilizing palladium catalysts, generally proceeds under milder conditions and with a broader substrate scope, which can be advantageous for complex molecules.[2][3]
Q3: What are the key safety precautions to consider when synthesizing this compound?
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds can be toxic and should be handled with care.[2] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Many organic solvents are flammable.[2] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I purify the final this compound product?
Common purification techniques for this compound include recrystallization, filtration, and flash column chromatography on silica gel.[8][9][10] The choice of method will depend on the purity of the crude product and the scale of the reaction.
Troubleshooting Guides
Ullmann Condensation Troubleshooting
The Ullmann condensation for this compound synthesis involves the copper-catalyzed reaction of p-cresol with a p-tolyl halide.[1][11]
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use freshly prepared or commercially available activated copper catalyst. Consider using more soluble copper(I) salts like CuI.[1] |
| Low reaction temperature | The Ullmann reaction often requires high temperatures, sometimes in excess of 210°C.[1] Ensure your reaction is reaching the target temperature. | |
| Inappropriate solvent | High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used.[1] However, for some modified procedures, non-polar solvents like toluene or xylene have been shown to be more effective.[12][13] | |
| Ineffective base | A strong base is required to deprotonate the phenol. Consider using a stronger base or ensuring your base is anhydrous. | |
| Formation of Side Products | Homocoupling of the aryl halide | This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system might mitigate this. |
| Degradation of starting materials | High reaction temperatures can lead to decomposition. If possible, use a more reactive aryl halide (iodide > bromide > chloride) to allow for lower reaction temperatures. | |
| Difficult Product Isolation | High-boiling solvent removal | If using a high-boiling solvent like NMP or DMF, consider vacuum distillation for removal. Alternatively, explore extraction methods. |
| Copper catalyst residue | After the reaction, the copper salts need to be removed. This is often achieved by washing the organic layer with an aqueous solution of ammonia or ammonium chloride to complex the copper. |
Buchwald-Hartwig C-O Coupling Troubleshooting
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction between an aryl halide and an alcohol (in this case, p-cresol).[2]
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | The active Pd(0) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Consider using a more air-stable palladium precatalyst.[2] |
| Inappropriate ligand | The choice of phosphine ligand is crucial. For diaryl ether synthesis, bulky, electron-rich biarylphosphine ligands like JohnPhos, XPhos, or SPhos are often effective.[2] | |
| Weak base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3) are commonly used.[2][13] Ensure the base is anhydrous. | |
| Low reaction temperature | While milder than the Ullmann reaction, the Buchwald-Hartwig coupling still requires heating, often in the range of 80-110°C.[2][7] | |
| Ligand Decomposition | Reaction with base or nucleophile | Some phosphine ligands can be sensitive to strong bases or nucleophiles at elevated temperatures. Ensure the chosen ligand is stable under the reaction conditions. |
| Hydrodehalogenation of Aryl Halide | Presence of water or other proton sources | This side reaction reduces the aryl halide to an arene. Ensure all reagents and solvents are anhydrous. |
| Difficulty in Purification | Removal of palladium catalyst | The palladium catalyst can often be removed by filtration through a pad of celite or silica gel. Alternatively, specific scavengers can be used. |
| Separation from ligand-related byproducts | The phosphine ligand can be oxidized during the reaction. Purification by flash column chromatography is often necessary to separate the desired product from these byproducts. |
Experimental Protocols
General Protocol for Ullmann Condensation of this compound
Materials:
-
p-cresol
-
p-bromotoluene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere, add p-cresol, p-bromotoluene, CuI (5 mol%), and K2CO3.
-
Add anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours.[13]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
General Protocol for Buchwald-Hartwig Synthesis of this compound
Materials:
-
p-bromotoluene
-
p-cresol
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (or another suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd(OAc)2, the phosphine ligand, and NaOtBu in a reaction vessel.
-
Add anhydrous toluene, followed by p-cresol and p-bromotoluene.
-
Seal the reaction vessel and heat to 100°C with stirring for 16-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper-based (e.g., CuI, Cu powder) | Palladium-based (e.g., Pd(OAc)2) with a phosphine ligand |
| Typical Catalyst Loading | 5-20 mol% | 1-5 mol% |
| Ligand | Often not required, but can improve efficiency | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Base | K2CO3, Cs2CO3, KOH | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Toluene, Xylene, DMF, NMP | Toluene, Dioxane, THF |
| Temperature | 100 - 220 °C | 80 - 120 °C |
| Reported Yields | Moderate to good[12][13] | Good to excellent[2] |
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield synthesis reactions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 9. Solved Experiment: Synthesis of Alkyl para-Tolyl Ether | Chegg.com [chegg.com]
- 10. Solved Propyl-p-tolyl ether is synthesised in the | Chegg.com [chegg.com]
- 11. synarchive.com [synarchive.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Waste Disposal Guidelines for Di-p-tolyl Ether Experiments
This guide provides comprehensive, experience-driven directives for the safe and compliant disposal of waste generated from experiments involving di-p-tolyl ether. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound that I need to be aware of during waste disposal?
A1: this compound is classified as a hazardous substance with several key risks to consider during handling and disposal. According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[1] It is transported under the UN number UN3077 for environmentally hazardous substances, solid, n.o.s.[1]
Q2: How should I collect and store this compound waste in the laboratory?
A2: All waste streams containing this compound must be segregated at the point of generation. Use designated, clearly labeled, and chemically compatible waste containers.[2] Containers must be kept tightly closed except when adding waste and should be stored in a well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2] For liquid waste, ensure the container is designed for liquids and will not leak.[3]
Q3: Can I dispose of small amounts of this compound down the drain?
A3: Absolutely not. Due to its high aquatic toxicity, this compound must never be disposed of down the sanitary sewer.[1][4] This practice is a serious breach of environmental regulations and can lead to long-term damage to aquatic ecosystems.
Q4: What is the correct procedure for disposing of empty this compound containers?
A4: Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[5] For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the original labels should be defaced, and the container can then be disposed of as regular solid waste.[5]
Q5: How do I classify this compound waste for disposal?
A5: this compound waste is classified as a hazardous waste. Depending on the solvent mixture, it may fall under EPA hazardous waste codes such as F003 or F004 for spent non-halogenated solvents if mixed with solvents like xylene or cresols.[6] It is the generator's responsibility to determine the appropriate waste codes.[3][7] Consult your institution's Environmental Health and Safety (EHS) office for guidance on proper waste classification and to obtain the necessary hazardous waste labels.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill of this compound | Improper handling or container failure. | 1. Evacuate the immediate area to avoid inhalation of any dust or vapors. 2. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] 3. For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] 4. For solutions, contain the spill with absorbent materials like sand or vermiculite.[8] 5. Dispose of all contaminated materials as hazardous waste.[8] 6. Notify your EHS office of the spill. |
| Uncertainty about Waste Segregation | Lack of a clear waste management plan. | 1. Review the experimental protocol and identify all waste streams that will be generated. 2. Prepare separate, clearly labeled waste containers for solid this compound waste, liquid waste solutions containing this compound, and contaminated labware. 3. If mixing with other chemicals, ensure compatibility to avoid dangerous reactions.[2] 4. When in doubt, always treat the waste as hazardous and consult your EHS office. |
| Expired or Old Container of this compound Found | Improper inventory management. | 1. Do not open the container if it is very old or shows signs of degradation, as some ethers can form explosive peroxides over time. While solid aromatic ethers are generally more stable than liquid aliphatic ethers, caution is still warranted.[2] 2. Label the container as "Expired - For Disposal" and segregate it from other chemicals. 3. Contact your EHS office immediately for guidance on the safe disposal of potentially hazardous, aged chemicals.[2] |
Experimental Protocol: Step-by-Step Waste Disposal Workflow
This protocol outlines the standard operating procedure for the collection and disposal of waste from experiments involving this compound.
1. Waste Segregation and Collection:
- Solid Waste: Collect pure this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled, and sealed container for solid hazardous waste.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid hazardous waste. Ensure the container is compatible with all components of the solution.
- Contaminated Labware: Collect non-reusable contaminated glassware and other labware in a designated puncture-resistant container. If glassware is to be reused, decontaminate it by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.
2. Labeling of Waste Containers:
- As soon as waste is first added to a container, affix a hazardous waste label provided by your institution's EHS office.[2]
- The label must include:
- The words "Hazardous Waste"
- The full chemical name(s) of the contents (no abbreviations)[2]
- The approximate percentage of each component
- The date the waste was first added to the container[2]
- The name and contact information of the generating researcher or lab
3. Storage of Waste:
- Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
- Ensure containers are sealed at all times, except when adding waste.[2][3]
- Store liquid waste containers in secondary containment to prevent spills.[2]
4. Request for Waste Pickup:
- Once a waste container is full, or before the accumulation time limit set by your institution is reached, submit a request for waste pickup to your EHS office.[2]
- Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[9]
Data Summary Table
| Parameter | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1579-40-4 | [1][10] |
| Physical State | Solid | [1] |
| Melting Point | 47-49 °C | [1][11] |
| Boiling Point | 285 °C | [1][11] |
| Flash Point | > 113 °C | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Very Toxic to Aquatic Life | [1][4] |
| UN Number | UN3077 | [1] |
| Proper Shipping Name | Environmentally hazardous substances, solid, n.o.s. (this compound) | [1] |
Waste Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound experiments.
References
- 1. fishersci.com [fishersci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. pfw.edu [pfw.edu]
- 4. chembk.com [chembk.com]
- 5. vumc.org [vumc.org]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. ethz.ch [ethz.ch]
- 10. 4-Tolyl ether | 1579-40-4 [chemicalbook.com]
- 11. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Enhancing the Thermal Stability of Diphyl® DT Heat Transfer Fluid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Diphyl® DT heat transfer fluid.
Frequently Asked Questions (FAQs)
Q1: What is Diphyl® DT and what are its primary applications?
A1: Diphyl® DT is a high-boiling, organic heat transfer fluid composed of a mixture of isomeric ditolyl ethers (dimethyl diphenyloxides).[1][2] It is designed for use in liquid-phase applications under nitrogen pressure, with a typical operating temperature range of -30°C to 330°C.[3] Its excellent thermal stability and low viscosity make it suitable for various applications, including in the chemical, dyestuffs, and paint industries.[1][3]
Q2: What are the main causes of Diphyl® DT degradation?
A2: The two primary mechanisms of degradation for Diphyl® DT, like other organic heat transfer fluids, are thermal cracking and oxidation.[4]
-
Thermal Cracking: This occurs when the fluid is heated above its maximum recommended bulk temperature, causing the molecules to break down into lower and higher boiling point compounds.[4]
-
Oxidation: This happens when the hot fluid comes into contact with air (oxygen), leading to the formation of organic acids and sludge.[4][5]
Q3: What are the signs of Diphyl® DT degradation?
A3: Several signs can indicate that your Diphyl® DT fluid is degrading:
-
Increased Viscosity: The fluid appears thicker, which can be a sign of the formation of "heavy ends" from thermal cracking or polymerization due to oxidation.[6]
-
Darkening Color: A noticeable darkening of the fluid from its initial pale yellow appearance can indicate degradation.
-
Foul Odor: While Diphyl® DT has an inherent odor, a strong, acrid, or burnt smell can suggest severe degradation.[1]
-
System Fouling: The formation of carbon deposits (coke) on heat transfer surfaces is a clear indicator of advanced thermal cracking.[6]
-
Pump Cavitation: The presence of "low boilers" or "light ends" from thermal cracking can lower the fluid's flash point and cause cavitation in the pump.[6]
-
"Smoking" from Vents: Vapors or "smoke" from the expansion tank vent can indicate the boiling off of volatile low boilers.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Diphyl® DT.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Heat Transfer Efficiency | Fluid Degradation (High Boilers/Fouling): Thermal cracking can lead to the formation of high molecular weight compounds ("heavy ends") that increase viscosity and form insulating deposits on heat transfer surfaces.[6] | 1. Fluid Analysis: Perform a viscosity test (ASTM D445) and a carbon residue test (ASTM D4530) to assess the level of heavy ends and coking tendency.[6] 2. System Inspection: If possible, visually inspect accessible heat transfer surfaces for fouling. 3. Corrective Actions: If viscosity has significantly increased or fouling is present, consider a partial or full fluid replacement. System flushing may be necessary in severe cases. |
| Pump Cavitation or Unusual Noises | Fluid Degradation (Low Boilers): Thermal cracking can break down the fluid into more volatile, lower molecular weight components ("low boilers" or "light ends") which can vaporize in the pump.[6] | 1. Fluid Analysis: Conduct a flash point test (ASTM D92/D93). A lowered flash point is a strong indicator of the presence of low boilers.[6] A distillation range test can also quantify the percentage of these components. 2. Corrective Actions: Vent the expansion tank to remove accumulated low boilers. If the problem persists, a fluid change-out may be necessary.[6] |
| "Smoking" or Vapors from Expansion Tank Vent | Excessive Formation of Low Boilers: Significant thermal cracking is producing a high concentration of volatile components that are boiling off.[6] | 1. Fluid Analysis: Confirm a significantly reduced flash point with an ASTM D92/D93 test.[6] 2. System Evaluation: Check for and address potential causes of overheating, such as localized hotspots or inadequate flow rate. 3. Corrective Actions: Vent the system and consider a fluid change-out. Implement operational changes to prevent future overheating. |
| Increased Fluid Acidity (High TAN) | Oxidation: The hot fluid is coming into contact with air, leading to the formation of organic acids.[5] | 1. Fluid Analysis: Measure the Total Acid Number (TAN) using ASTM D664. A rising TAN indicates ongoing oxidation. 2. System Inspection: Check for leaks in the system that could allow air ingress. Ensure the inert gas blanket (e.g., nitrogen) on the expansion tank is functioning correctly. 3. Corrective Actions: If the TAN is significantly elevated, a fluid change-out is recommended. Improve the inert gas blanketing to prevent future oxidation.[4] |
| Presence of Water or Other Contaminants | Contamination: Leaks in the system or improper fluid handling can introduce contaminants.[7] | 1. Fluid Analysis: Perform a Karl Fischer water content test. Other analytical techniques can identify different contaminants. 2. System Inspection: Identify and repair any leaks. 3. Corrective Actions: If water content is high, it may be possible to boil it off under controlled conditions. For other contaminants, filtration or a complete fluid change-out may be required. |
Data Presentation
Table 1: Typical Properties of Fresh Diphyl® DT
| Property | Value | Unit | Method |
| Appearance | Clear, pale yellow liquid | - | - |
| Ditolyl ether content | min. 97.5 | weight-% | - |
| Operating Temperature Range | -30 to 330 | °C | - |
| Pour Point | -54 | °C | DIN ISO 3016 |
| Boiling Range (at 1.013 bar) | 284 - 294 | °C | - |
| Flash Point | 135 | °C | ISO 2719 |
| Autoignition Temperature | 545 | °C | DIN 51794 |
| Kinematic Viscosity (at 20°C) | 6.3 | mm²/s | DIN 51562-1 |
| Density (at 20°C) | 1035 | kg/m ³ | DIN 51757 |
| Water Content (on delivery) | max. 0.02 | % by weight | - |
Table 2: Interpretation of Diphyl® DT Fluid Analysis Results
| Parameter | Condition: Good | Condition: Marginal (Action Recommended) | Condition: Poor (Immediate Action Required) |
| Appearance | Clear and bright | Hazy or slight darkening | Dark, opaque, or visible sediment |
| Water Content | < 200 ppm | 200 - 500 ppm | > 500 ppm |
| Total Acid Number (TAN) (mg KOH/g) | < 0.1 | 0.1 - 0.3 | > 0.3 |
| Kinematic Viscosity (change from new) | < ±10% | ±10% to ±25% | > ±25% |
| Micro Carbon Residue (%) | < 0.1 | 0.1 - 0.5 | > 0.5 |
| Flash Point (change from new) | < -5°C | -5°C to -10°C | > -10°C |
Experimental Protocols
1. Determination of Total Acid Number (TAN) - Based on ASTM D664
Objective: To measure the acidity of the Diphyl® DT fluid, which is an indicator of oxidation.
Methodology:
-
Sample Preparation:
-
Titration:
-
Endpoint Determination:
-
The endpoint of the titration is the point at which all the acidic constituents in the sample have been neutralized by the KOH solution. This is determined by a distinct inflection in the potential curve.
-
-
Calculation:
-
The Total Acid Number is calculated based on the volume of KOH titrant used, its concentration, and the weight of the sample. The result is expressed in milligrams of KOH per gram of sample (mg KOH/g).[9]
-
2. Determination of Micro Carbon Residue - Based on ASTM D4530
Objective: To determine the amount of carbonaceous residue formed after evaporation and pyrolysis of the Diphyl® DT fluid, which indicates the fluid's tendency to form coke.[12][13]
Methodology:
-
Sample Preparation:
-
A small, weighed quantity of the Diphyl® DT sample is placed into a glass vial.[12]
-
-
Heating and Pyrolysis:
-
Residue Measurement:
-
After the specified heating period, the vial is cooled to room temperature.
-
The mass of the carbonaceous residue remaining in the vial is determined.
-
-
Calculation:
-
The Micro Carbon Residue is reported as a weight percentage of the original sample.[15]
-
Visualizations
Caption: Key degradation pathways for Diphyl® DT.
Caption: Troubleshooting workflow for Diphyl® DT degradation.
References
- 1. kimyaevim.com [kimyaevim.com]
- 2. Diphyl DT Heat Transfer Fluid Distributor India | PriscoChem [priscochem.com]
- 3. yange-plus.com [yange-plus.com]
- 4. You are being redirected... [schultzchem.com]
- 5. Oxidative degradation in oil based heat transfer systems. [calderafluids.com]
- 6. benchchem.com [benchchem.com]
- 7. Contamination issues in heat transfer systems [calderafluids.com]
- 8. priscochem.com [priscochem.com]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. img.waimaoniu.net [img.waimaoniu.net]
- 13. store.astm.org [store.astm.org]
- 14. jsindustrial-lab.pe [jsindustrial-lab.pe]
- 15. shxf17.com [shxf17.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Di-p-tolyl Ether
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of di-p-tolyl ether, presenting a comparative study with related diaryl ethers to highlight the subtle yet significant effects of substitution on the magnetic environments of atomic nuclei.
The Significance of NMR in Structural Elucidation
NMR spectroscopy operates on the principle of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure. Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Multiplicity (Splitting Pattern): Reveals the number of neighboring nuclei.
-
Coupling Constant (J): Measures the interaction between neighboring nuclei.
-
Integration: Proportional to the number of nuclei giving rise to a signal.
By interpreting these parameters, a complete picture of a molecule's connectivity and stereochemistry can be assembled.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is fundamental to accurate spectral analysis. The following protocol outlines a standardized procedure for the preparation and analysis of a this compound sample.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter. Solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Cap the NMR tube securely and label it clearly.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary.
The following diagram illustrates the general workflow for NMR analysis:
Figure 1: A generalized workflow for sample preparation and NMR data acquisition.
Spectral Analysis of this compound
The structure of this compound, with its key proton and carbon environments numbered, is shown below. Its symmetry means that there are fewer unique signals than the total number of atoms.
Figure 2: Numbering scheme for the atoms in this compound.
Due to the molecule's symmetry, H2 is equivalent to H6 and H2' and H6', while H3 is equivalent to H5 and H3' and H5'. Similarly, for the carbons, C1=C1', C2=C6=C2'=C6', C3=C5=C3'=C5', C4=C4', and C_Me=C_Me'.
¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic (methyl) region.
-
Aromatic Protons (H2/H6 and H3/H5): The protons on the aromatic rings appear as two doublets. The protons ortho to the ether linkage (H2/H6) are expected to be slightly upfield from the protons meta to the ether linkage (H3/H5). This is due to the electron-donating nature of the ether oxygen. The protons on each ring will split each other, resulting in a classic AA'BB' system, which often simplifies to two apparent doublets.
-
Methyl Protons (H_Me): The protons of the two equivalent methyl groups will appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectrum of this compound:
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five distinct signals due to the molecule's symmetry.
-
Aromatic Carbons: Four signals will be present in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield due to the deshielding effect of the electronegative oxygen atom. The carbon bearing the methyl group (C4) will also have a distinct chemical shift. The remaining two signals will correspond to the protonated aromatic carbons (C2/C6 and C3/C5).
-
Methyl Carbon (C_Me): A single signal in the aliphatic region (typically δ 20-30 ppm) will correspond to the two equivalent methyl carbons.
Comparative Analysis with Diphenyl Ether
To understand the influence of the para-methyl substituents, a comparison with the NMR spectra of diphenyl ether is highly instructive.
| Compound | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| This compound | Aromatic (H2/H6 & H3/H5): ~δ 6.9-7.2 (two doublets)Methyl (H_Me): ~δ 2.3 (singlet) | C1: ~δ 155C4: ~δ 132C3/C5: ~δ 130C2/C6: ~δ 119C_Me: ~δ 21 |
| Diphenyl Ether | Aromatic (ortho, meta, para): δ 7.36 (m, 4H), 7.09 (m, 2H), 7.04 (m, 4H) | C1: δ 157.3C3/C5: δ 129.8C4: δ 123.4C2/C6: δ 119.1 |
Note: The chemical shifts for this compound are predicted based on substituent effects and comparison with similar compounds, as readily available experimental data is limited. The data for diphenyl ether is from experimental sources.
Key Observations from the Comparison:
-
¹H NMR: The introduction of the electron-donating methyl groups in the para position of this compound causes a general upfield shift of the aromatic proton signals compared to diphenyl ether. This is due to the increased electron density on the aromatic rings. The complex multiplet pattern of diphenyl ether's aromatic region is simplified in this compound to two distinct doublets due to the symmetry and the defined coupling partners.
-
¹³C NMR: Similarly, the methyl groups influence the carbon chemical shifts. The ipso-carbon (C4) in this compound is shifted downfield compared to the para-carbon in diphenyl ether, a known effect of alkyl substitution. The other aromatic carbon signals also experience slight shifts due to the altered electronic distribution. The most notable difference is, of course, the appearance of the methyl carbon signal in the aliphatic region for this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and, when compared with related structures like diphenyl ether, provide a clear illustration of how substituent effects modulate the chemical environment of nuclei within a molecule. The symmetry of this compound simplifies its spectra, making it an excellent example for understanding the fundamental principles of NMR spectroscopy. This guide provides a foundational understanding for researchers and professionals, enabling them to confidently interpret the NMR data of this and similar diaryl ether compounds in their scientific pursuits.
A Comparative Guide to the Characterization of Di-p-tolyl Ether: Unveiling Molecular Structure with FTIR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of aromatic compounds, the precise characterization of molecular structure is paramount. Di-p-tolyl ether, a diaryl ether with applications in organic synthesis and as a high-temperature heat transfer fluid, requires robust analytical techniques for its unambiguous identification and purity assessment. This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound, comparing its performance with alternative analytical methods and offering detailed experimental protocols.
The Central Role of Vibrational Spectroscopy in Structural Elucidation
At the heart of molecular characterization lies the ability to probe the intricate vibrations of chemical bonds. Each bond within a molecule vibrates at specific frequencies, akin to a unique fingerprint. FTIR spectroscopy harnesses this principle by measuring the absorption of infrared radiation by a sample, providing a detailed spectrum that reveals the functional groups present. For a molecule like this compound (C₁₄H₁₄O), with its distinct aromatic rings and ether linkage, FTIR spectroscopy offers a rapid and powerful means of confirming its identity.
Deciphering the Infrared Signature of this compound
The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Based on established correlations for aromatic ethers, the following key features are anticipated:
-
Asymmetric C-O-C Stretching: This is often the most intense and diagnostic band for ethers. In aromatic ethers like this compound, this strong absorption is typically observed in the 1200-1275 cm⁻¹ region.[1] The asymmetry of the stretch results in a significant change in the dipole moment, leading to a strong absorption.
-
Symmetric C-O-C Stretching: A weaker absorption corresponding to the symmetric stretching of the ether linkage is also expected, though it can sometimes be less prominent or coupled with other vibrations.
-
Aromatic C-H Stretching: The stretching vibrations of the hydrogen atoms attached to the aromatic rings give rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range).
-
Aromatic C=C Stretching: The stretching vibrations within the benzene rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. The precise positions and intensities of these bands can be influenced by the substitution pattern on the ring.
-
Out-of-Plane C-H Bending (Bending "Wags"): Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a para-substituted ring, as in this compound, a strong band is expected in the 800-850 cm⁻¹ range.
-
Methyl C-H Stretching and Bending: The methyl (-CH₃) groups on the tolyl moieties will exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.
The following table summarizes the expected key FTIR absorption bands for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| Methyl C-H Stretching | 2850 - 2960 | Medium |
| Aromatic C=C Stretching | 1450 - 1600 | Medium-Weak |
| Methyl C-H Bending | 1375 - 1450 | Medium |
| Asymmetric Aryl-O-Aryl C-O Stretching | 1200 - 1275 | Strong |
| Aromatic C-H Out-of-Plane Bending | 800 - 850 | Strong |
A Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR spectroscopy is a powerful tool, a comprehensive characterization often involves complementary techniques. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Feature | FTIR Spectroscopy | ¹H & ¹³C NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of infrared radiation, exciting molecular vibrations. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information on the chemical environment of atoms. | Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by mass-based detection. |
| Information Provided | Identifies functional groups present in the molecule. | Provides detailed information about the molecular skeleton, including the number and connectivity of unique carbon and hydrogen atoms. | Determines the molecular weight and fragmentation pattern of the molecule, aiding in identification and purity assessment. |
| Strengths | Rapid, non-destructive, and highly sensitive to functional groups. Excellent for confirming the presence of the ether linkage and aromatic rings. | Provides unambiguous structural elucidation. Can distinguish between isomers. | High sensitivity and excellent for separating mixtures and identifying impurities. Provides definitive molecular weight information. |
| Limitations | Does not provide information on molecular connectivity or stereochemistry. Can be challenging to distinguish between similar isomers. | Less sensitive than MS, requires larger sample amounts, and can be more time-consuming. | Destructive technique. May not be suitable for thermally labile compounds. Isomer differentiation can sometimes be challenging based on mass spectra alone. |
| Application to this compound | Quickly confirms the presence of the diaryl ether functionality and the para-substituted aromatic rings. | Confirms the C₂ symmetry of the molecule, showing distinct signals for the methyl, substituted, and unsubstituted aromatic protons and carbons. | Confirms the molecular weight of 198.26 g/mol and provides a fragmentation pattern that can be used to confirm the structure.[2] Excellent for assessing purity. |
Logical Workflow for Characterization
A logical workflow for the comprehensive characterization of a newly synthesized batch of this compound would involve a multi-technique approach.
Caption: A multi-technique workflow for the robust characterization of this compound.
Experimental Protocols
Acquiring an FTIR Spectrum of Solid this compound using the KBr Pellet Method
Due to its solid nature at room temperature (melting point: 47-49 °C), the potassium bromide (KBr) pellet method is a suitable technique for acquiring a high-quality transmission FTIR spectrum of this compound.[3][4][5] KBr is transparent in the mid-infrared region, making it an ideal matrix for solid samples.[6]
Materials:
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr), dried in an oven
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, grind approximately 1-2 mg of the this compound sample until a fine, uniform powder is obtained.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[7]
-
Homogenization: Gently but thoroughly grind the sample and KBr together.[6] The goal is to create a homogeneous mixture with a very small particle size to minimize scattering of the infrared radiation.
-
Loading the Die: Transfer a portion of the mixture into the pellet die. Ensure the powder is evenly distributed.
-
Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[6]
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent. If the pellet is opaque or brittle, it may be due to insufficient grinding, entrapped moisture, or incorrect pressure.
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum using a blank KBr pellet or with an empty sample compartment. This will account for any atmospheric and instrumental absorptions.
-
Sample Analysis: Place the KBr pellet containing the this compound sample in the spectrometer's sample holder and acquire the FTIR spectrum. Typically, a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is sufficient.
Alternative Solid Sampling: Attenuated Total Reflectance (ATR)-FTIR
For a more rapid analysis that requires minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[8][9]
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[10]
-
Sample Analysis: Acquire the FTIR spectrum.
Caption: Comparison of sample preparation workflows for solid this compound analysis by FTIR.
Conclusion
FTIR spectroscopy stands as an indispensable tool for the rapid and reliable characterization of this compound. Its ability to provide a distinct molecular fingerprint based on vibrational modes makes it ideal for initial identification and functional group confirmation. While techniques like NMR and GC-MS offer complementary and more detailed structural and purity information, the speed, simplicity, and non-destructive nature of FTIR solidify its place as a primary analytical technique in the workflow of synthetic and analytical chemists. By understanding the principles of FTIR and employing appropriate sample handling techniques, researchers can confidently verify the structure of this compound and ensure the quality of their materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Di-m-tolyl ether | C14H14O | CID 89573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 28299-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mt.com [mt.com]
- 9. utm.mx [utm.mx]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the Analysis of 4,4'-Dimethyldiphenyl Ether: Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry of 4,4'-Dimethyldiphenyl Ether
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like 4,4'-dimethyldiphenyl ether. The technique combines the separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
In the absence of a publicly available experimental mass spectrum for 4,4'-dimethyldiphenyl ether, a predicted fragmentation pattern can be inferred from the known behavior of diphenyl ether and alkyl-substituted aromatic compounds in an electron ionization source. The molecular weight of 4,4'-dimethyldiphenyl ether (C₁₄H₁₄O) is 198.26 g/mol .
Table 1: Predicted Major Fragment Ions for 4,4'-Dimethyldiphenyl Ether in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |
| 198 | [C₁₄H₁₄O]⁺• | Molecular Ion | Moderate |
| 183 | [C₁₃H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. | High |
| 168 | [C₁₂H₈O]⁺• | Loss of two methyl radicals (2 x •CH₃). | Low |
| 155 | [C₁₁H₇O]⁺ | Loss of a methyl radical followed by the loss of CO. | Low |
| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond to form a hydroxytropylium ion or a related isomer. | Moderate |
| 91 | [C₇H₇]⁺ | Formation of a tropylium ion from the tolyl group.[1] | High |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the tolyl group. | Moderate |
| 65 | [C₅H₅]⁺ | Loss of acetylene from the phenyl or tropylium ion.[1] | Moderate |
Comparison of Analytical Techniques: GC-MS vs. HPLC
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Table 2: Comparison of GC-MS and HPLC for the Analysis of 4,4'-Dimethyldiphenyl Ether
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection. | Separation based on polarity in a liquid mobile phase, with detection typically by UV-Vis or diode array detector (DAD). |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for a wider range of volatilities and thermally labile compounds. |
| Selectivity | High, due to both chromatographic separation and mass-to-charge ratio detection.[2] | Moderate to high, depending on the detector and chromatographic conditions.[3] |
| Sensitivity | Generally very high, especially with selective ionization and detection modes.[2] | Good, but may be lower than GC-MS for certain compounds.[4] |
| Structural Information | Provides detailed structural information through fragmentation patterns. | Limited structural information from most common detectors (e.g., UV-Vis). |
| Sample Preparation | May require derivatization for polar analytes, but often simpler for volatile compounds in clean matrices. | Can often handle more complex matrices with less cleanup.[5] |
| Typical Application | Ideal for identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.[6] | Well-suited for quantification of known compounds in various matrices, including quality control.[7] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the analysis of 4,4'-dimethyldiphenyl ether. Optimization will be necessary for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods used for the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally related to 4,4'-dimethyldiphenyl ether.[8][9]
-
Sample Preparation:
-
For solid samples, extraction using a suitable solvent (e.g., hexane/dichloromethane) via methods like Soxhlet or pressurized liquid extraction can be employed.[2]
-
Liquid samples may be extracted using liquid-liquid extraction or solid-phase extraction.
-
The extract is then concentrated and may require cleanup using techniques like gel permeation chromatography or silica gel chromatography to remove interfering matrix components.[9]
-
-
GC-MS System:
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Mass Spectrometer: Waters Micromass Quattro micro GC Mass Spectrometer or equivalent.[8]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector: Splitless injection is recommended for trace analysis, with an injector temperature of around 260 °C.[8]
-
Oven Temperature Program: A typical program might start at 140 °C, hold for a few minutes, then ramp up to 300-320 °C.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from m/z 50 to 350.
-
Ion Source Temperature: Typically around 250 °C.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods for the analysis of diphenyl ether in various matrices.[3][5]
-
Sample Preparation:
-
For air samples, collection on a filter followed by a sorbent tube (e.g., silica gel) is common. The analyte is then extracted with a suitable solvent like isopropanol.[3]
-
For water samples, preconcentration techniques such as dispersive liquid-liquid microextraction may be used.[4]
-
For solid samples, extraction with a solvent mixture (e.g., methanol and acetone) can be effective.[5]
-
-
HPLC System:
-
HPLC System: Agilent 1200 series or equivalent.[5]
-
Column: A reversed-phase column, such as a C18 or a PFP (pentafluorophenyl) column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is often used.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often in an isocratic or gradient elution.[5]
-
Flow Rate: Typically 1 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[5]
-
Detector: A Diode Array Detector (DAD) is common, allowing for the monitoring of absorbance at multiple wavelengths. A wavelength of around 226 nm can be used for detection.[5]
-
-
Quantification:
-
Quantification is typically performed using an external calibration curve prepared from standards of known concentrations.
-
Visualizations
Experimental Workflow for GC-MS Analysis
References
- 1. whitman.edu [whitman.edu]
- 2. agilent.com [agilent.com]
- 3. BAuA - Articles - MAK Commission: Diphenyl ether - Determination of diphenyl ether in workplace air using high-performance liquid chromatography (HPLC-DAD) - Federal Institute for Occupational Safety and Health [baua.de]
- 4. Dispersive liquid-liquid microextraction followed by reversed phase HPLC for the determination of decabrominated diphenyl ether in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Decabrominated Diphenyl Ether in Soils by Soxhlet Extraction and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. s4science.at [s4science.at]
A Comparative Guide to Ullmann Condensation and Buchwald-Hartwig C-O Coupling for Aryl Ether Synthesis
The formation of the C(aryl)-O bond to generate aryl ethers is a cornerstone transformation in organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. For decades, the Ullmann condensation has been a workhorse in this field. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, has provided a powerful and often milder alternative. This guide offers a detailed comparison of these two indispensable methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.
At a Glance: Key Differences and Developments
The classical Ullmann condensation, first reported in the early 20th century, traditionally involves the copper-mediated reaction of an aryl halide with an alcohol or phenol, often requiring harsh reaction conditions such as high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper.[1][2] Over the years, significant advancements, particularly the introduction of various ligands, have led to milder reaction conditions and expanded substrate scope.[1][3]
In contrast, the Buchwald-Hartwig C-O coupling, a more recent development, utilizes a palladium catalyst, typically in combination with a phosphine-based ligand, to effect the same transformation.[4] This methodology has seen rapid evolution through the development of several generations of catalyst systems, allowing for reactions to be conducted at lower temperatures and with greater functional group tolerance.[4]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key quantitative parameters for both the Ullmann condensation and the Buchwald-Hartwig C-O coupling, based on representative literature examples.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu(I) or Cu(II) salts, Cu nanoparticles) | Palladium (Pd(0) or Pd(II) precursors) |
| Typical Catalyst Loading | 1-20 mol%[2] | 0.5-5 mol% |
| Ligand | Often N- or O-based bidentate ligands (e.g., 1,10-phenanthroline, amino acids, diamines, picolinic acid)[1][3] | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[4] |
| Typical Ligand Loading | 10-40 mol%[1] | 1-10 mol% |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1][2] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[5] |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO, NMP, pyridine)[2] | Aprotic solvents (e.g., toluene, dioxane, THF)[5] |
| Reaction Temperature | 80-220°C (can be lower with modern ligands)[1][2] | Room temperature to 120°C[5] |
| Reaction Time | 12-48 hours[2] | 1-24 hours |
| Typical Yields | Moderate to excellent (highly substrate and condition dependent)[2] | Good to excellent (often high for a broad range of substrates)[4] |
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles of the Ullmann condensation and the Buchwald-Hartwig C-O coupling share conceptual similarities but differ in the identity of the metal center and the nature of the intermediates.
The proposed mechanism for the Ullmann condensation typically involves the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to form a transient copper(III) intermediate. Reductive elimination then furnishes the desired aryl ether and regenerates the active copper(I) catalyst.[6]
The catalytic cycle for the Buchwald-Hartwig C-O coupling commences with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent reaction with the alcohol in the presence of a base generates a palladium(II) alkoxide intermediate. The final step is a reductive elimination that forms the C-O bond and regenerates the palladium(0) catalyst.[4]
Substrate Scope and Functional Group Tolerance
Ullmann Condensation:
-
Aryl Halides: Traditionally, the reactivity follows the order I > Br > Cl, with aryl iodides and bromides being the most common substrates.[1] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1] Modern ligand systems have enabled the use of less reactive aryl chlorides.[3]
-
Alcohols/Phenols: A wide range of phenols and primary or secondary aliphatic alcohols can be used. Sterically hindered phenols can be challenging substrates, though specific protocols have been developed to address this.[1]
-
Functional Group Tolerance: Classical Ullmann conditions are often harsh and may not be compatible with sensitive functional groups. However, the development of milder, ligand-accelerated protocols has significantly improved the functional group tolerance, allowing for the presence of esters, ketones, and amides in many cases.[1]
Buchwald-Hartwig C-O Coupling:
-
Aryl Halides and Pseudohalides: A key advantage of the Buchwald-Hartwig coupling is its broad substrate scope, which includes aryl chlorides, bromides, iodides, and triflates.[4] This allows for greater flexibility in substrate selection.
-
Alcohols/Phenols: The reaction is compatible with a wide array of primary and secondary alcohols, as well as phenols.
-
Functional Group Tolerance: The generally milder reaction conditions of the Buchwald-Hartwig coupling allow for excellent functional group tolerance.[7] It is often the method of choice when dealing with complex molecules bearing sensitive functionalities. However, strong bases like sodium tert-butoxide can be incompatible with base-sensitive groups such as esters and nitro groups.[7] The use of weaker bases like K₃PO₄ or Cs₂CO₃ can mitigate this issue.[5]
Experimental Protocols
Below are representative experimental protocols for both the Ullmann condensation and the Buchwald-Hartwig C-O coupling, illustrating typical reaction setups.
Protocol 1: Ligand-Accelerated Ullmann C-O Coupling
This protocol describes the synthesis of a diaryl ether using a copper/diamine ligand system.
Reaction: 4-Bromotoluene + Phenol → 4-Methylphenyl phenyl ether
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenol, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and DMEDA via syringe.
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol details the synthesis of an alkyl aryl ether using a palladium/phosphine ligand system.
Reaction: 1-Bromo-4-tert-butylbenzene + 1-Butanol → 1-Butoxy-4-tert-butylbenzene
Materials:
-
1-Bromo-4-tert-butylbenzene (1.0 mmol, 213 mg)
-
1-Butanol (1.5 mmol, 137 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.03 mmol, 14 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (2 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add a magnetic stir bar.
-
Outside the glovebox, add 1-bromo-4-tert-butylbenzene and toluene.
-
Add 1-butanol via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100°C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether, filter through a short plug of silica gel, and rinse with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target alkyl aryl ether.
Conclusion: Making the Right Choice
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful methods for the synthesis of aryl ethers. The choice between them often depends on several factors:
-
Cost: Copper catalysts are generally less expensive than palladium catalysts, which can be a significant consideration for large-scale synthesis.[8]
-
Substrate Reactivity: For less reactive aryl chlorides, the Buchwald-Hartwig reaction, with its more advanced ligand systems, often provides higher yields and reliability.[4]
-
Functional Group Tolerance: The milder conditions of the Buchwald-Hartwig coupling make it the preferred method for substrates with sensitive functional groups.[7]
-
Reaction Conditions: If high temperatures and polar aprotic solvents are not a concern, the Ullmann condensation can be a very effective and economical choice.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Di-p-tolyl Ether and Other Diaryl Ethers in High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Stability
In the demanding landscape of high-temperature applications, the selection of a thermally robust and chemically stable fluid is paramount. Diaryl ethers have long been recognized for their superior performance under extreme thermal stress, making them ideal candidates for use as heat transfer fluids, high-performance lubricants, and solvents in specialized chemical syntheses. This guide provides a comprehensive comparison of di-p-tolyl ether and other notable diaryl ethers, focusing on their performance in high-temperature environments, supported by available experimental data.
Executive Summary
This compound, a substituted diaryl ether, demonstrates promising characteristics for high-temperature applications, exhibiting a high boiling point and thermal stability. This guide will delve into a comparative analysis of its properties against well-established diaryl ethers such as diphenyl ether and polyphenyl ethers, as well as other high-temperature fluids like terphenyls. The comparison will focus on key performance indicators including thermal and oxidative stability, boiling and melting points, and operational temperature ranges.
Physicochemical Properties: A Comparative Overview
The suitability of a diaryl ether for high-temperature applications is largely dictated by its fundamental physical and chemical properties. The following table summarizes the key properties of this compound and its counterparts.
| Property | This compound | Diphenyl Ether | Polyphenyl Ether (5-ring) | Hydrogenated Terphenyl |
| Molecular Formula | C₁₄H₁₄O[1][2] | C₁₂H₁₀O | C₃₀H₂₂O₄ | Mixture (C₁₈H₁₄ base) |
| Molecular Weight ( g/mol ) | 198.26[1][2] | 170.21 | 446.5 | ~230 |
| Melting Point (°C) | 47-49[1][3] | 25-27 | 4 | -32[4] |
| Boiling Point (°C) | 285[1][3] | 259 | 476 | 359[4] |
| Autoignition Temperature (°C) | ~545 (for isomeric mixture)[5] | 610 | - | 374-400[4] |
| Maximum Operating Temp. (°C) | up to 330 (for isomeric mixture)[5] | up to 400 (in mixtures)[6][7] | up to 453[8] | up to 345[4] |
Note: Data for this compound's autoignition and maximum operating temperature is based on "Diphyl DT," a commercial mixture of isomeric ditolyl ethers, and may not precisely reflect the properties of the pure para-isomer.
Thermal and Oxidative Stability
Diphenyl Ether: This is one of the most well-characterized diaryl ethers for high-temperature applications. It exhibits high thermal stability, with decomposition occurring at temperatures above 400°C.[9] It is a key component of the eutectic mixture Dowtherm A (73.5% diphenyl ether, 26.5% biphenyl), widely used as a heat transfer fluid in systems operating up to 400°C.[7][10]
Polyphenyl Ethers (PPEs): PPEs, such as the 5-ring variant Santovac 5, are renowned for their exceptional thermal and oxidative stability.[11] Isoteniscope tests have shown them to be thermally stable up to 465°C.[7][11][12] This stability is attributed to the resonance energy of the multiple phenyl rings.[13] PPEs also exhibit remarkable resistance to radiation.[7]
Terphenyls: Hydrogenated terphenyls are another class of high-temperature heat transfer fluids, with recommended maximum operating temperatures around 345°C.[4] They are known for their good thermal stability, although they can undergo thermal cracking at very high temperatures, producing lower boiling point compounds.[7][14]
The methyl groups in this compound may slightly influence its thermal stability compared to the unsubstituted diphenyl ether. While alkyl chains on aromatic rings can sometimes be susceptible to oxidation, the methyl groups on the para positions of this compound are relatively stable. Further experimental data is required for a definitive comparison.
Experimental Protocols
To ensure a standardized and objective comparison of the thermal and oxidative stability of these diaryl ethers, the following experimental protocols are recommended:
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature and thermal stability of the diaryl ether.
Methodology (based on ASTM E1131): [15]
-
A small, precisely weighed sample (5-10 mg) of the diaryl ether is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled, inert atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature at 5% weight loss (T₅) is often used for comparative purposes.
-
The analysis is continued to a temperature where the majority of the sample has decomposed to determine the final residual mass.
Differential Scanning Calorimetry (DSC) for Oxidative Stability
Objective: To determine the Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT), providing a relative measure of the material's resistance to oxidation.
Methodology (based on ASTM E2009): [3][9][10][16]
-
A small sample (2-5 mg) of the diaryl ether is placed in an open aluminum pan.
-
The sample is placed in the DSC cell.
-
The cell is purged with a pure oxygen atmosphere at a controlled flow rate.
-
For OOT (dynamic method): The sample is heated at a constant rate (e.g., 10 °C/min) in the oxygen atmosphere. The onset temperature of the exothermic oxidation peak is determined. A higher OOT indicates greater oxidative stability.
-
For OIT (isothermal method): The sample is rapidly heated to a specific isothermal temperature in an inert atmosphere. The atmosphere is then switched to pure oxygen, and the time until the onset of the exothermic oxidation peak is measured. A longer OIT indicates greater oxidative stability.
Logical Workflow for High-Temperature Fluid Selection
The selection of an appropriate diaryl ether for a high-temperature application involves a logical progression of considerations, as illustrated in the following workflow diagram.
Caption: A logical workflow for selecting a suitable high-temperature diaryl ether.
Signaling Pathway of Oxidative Degradation
The oxidative degradation of diaryl ethers at high temperatures generally proceeds through a free-radical chain reaction mechanism. The following diagram illustrates a simplified conceptual pathway.
Caption: Conceptual pathway of diaryl ether oxidative degradation.
Conclusion
This compound, as a representative of methylated diaryl ethers, holds significant potential for high-temperature applications. Its high boiling point and the demonstrated stability of its isomeric mixtures in commercial heat transfer fluids are strong indicators of its robust performance. In comparison to the industry-standard diphenyl ether, this compound offers a similar, and in some aspects potentially higher, operating temperature range. Polyphenyl ethers remain the benchmark for extreme temperature and radiation resistance, albeit at a higher cost.
For researchers and professionals in drug development and other fields requiring high-temperature processing, this compound presents a viable and potentially advantageous alternative to more common diaryl ethers. However, to make a definitive selection, it is crucial to obtain and compare specific experimental data on thermal and oxidative stability under the intended operating conditions. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation.
References
- 1. en.usb-lab.com [en.usb-lab.com]
- 2. matestlabs.com [matestlabs.com]
- 3. store.astm.org [store.astm.org]
- 4. Hydrogenated Terphenyl, YC-HTF-2 Transfer Fluids Supplier | YANCUI [yancuichem.com]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 2spi.com [2spi.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. Santovac 5 polyphenyl ether vacuum pump fluid [sisweb.com]
- 12. Santovac 5 [cismon.biz]
- 13. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 14. Economic Alternative Fluid in High Temp Systems - Radco Ind [radcoind.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. store.astm.org [store.astm.org]
A Mechanistic Deep Dive: Navigating the Ullmann Biaryl Ether Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The formation of the biaryl ether linkage is a cornerstone in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. For over a century, the Ullmann condensation has been a key method for forging these critical C–O bonds. However, the classical conditions—often requiring stoichiometric copper and high temperatures—have spurred extensive research into milder, more efficient, and mechanistically understood catalytic systems. This guide provides an in-depth mechanistic investigation of the modern Ullmann biaryl ether synthesis, compares its performance with prominent alternatives, and offers practical insights for laboratory application.
The Evolution of the Ullmann Reaction: From Stoichiometric Copper to Catalytic Systems
First reported by Fritz Ullmann in 1905, the reaction initially involved the coupling of a phenol with an aryl halide in the presence of a stoichiometric amount of copper.[1][2][3] These harsh conditions, often requiring temperatures exceeding 160-200°C, significantly limited the reaction's scope and functional group tolerance.[1][2][4] The last few decades have witnessed a renaissance of the Ullmann reaction, driven by the introduction of catalytic amounts of copper salts in conjunction with ancillary ligands.[1][5][6] These ligands, typically bidentate N,N-, N,O-, or O,O-donors, have proven crucial for achieving high yields under milder conditions (80–110 °C), thereby expanding the synthetic utility of this transformation.[1][2][6][7]
Unraveling the Mechanism: A Tale of Two Catalytic Cycles
The precise mechanism of the ligand-assisted Ullmann biaryl ether synthesis has been a subject of considerable investigation. While a universally accepted mechanism remains elusive and may be substrate- and ligand-dependent, extensive experimental and computational studies point towards two primary catalytic pathways involving copper(I) and copper(III) intermediates.
A pivotal study combining experimental techniques like 19F NMR, 1H NMR, UV-vis spectroscopy, and ESI-MS with DFT calculations has provided strong evidence for a mechanism involving an anionic Cu(I) intermediate.[1][8][9] In this pathway, the active catalyst is a three-coordinate, heteroleptic species, [Cu(LX)OAr]⁻, where LX is the anionic form of the ancillary ligand and OAr is the phenoxide.[8][9] The turnover-limiting step is the irreversible oxidative addition of the aryl halide to this anionic Cu(I) complex to form a five-coordinate, anionic copper(III) intermediate.[1][8][9] This is then followed by either direct reductive elimination or dissociation of the halide to form a neutral four-coordinate Cu(III) complex, which then undergoes reductive elimination to furnish the biaryl ether product and regenerate the Cu(I) catalyst.[1][2]
An alternative mechanistic proposal involves a Cu(0)/Cu(II) cycle, though this is less commonly invoked for the biaryl ether synthesis. More recent mechanistic studies have also explored the possibility of a single-electron transfer (SET) mechanism, particularly in the context of Ullmann homocoupling reactions.[10][11]
Below is a visualization of the generally accepted Cu(I)/Cu(III) catalytic cycle for the Ullmann biaryl ether synthesis.
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann biaryl ether synthesis.
Experimental Protocol for Mechanistic Investigation: A Kinetic Analysis Approach
To elucidate the reaction mechanism and determine the rate-determining step, a kinetic analysis is an invaluable tool.[12][13] The following protocol outlines a typical procedure for studying the kinetics of a ligand-promoted Ullmann biaryl ether synthesis.
Objective: To determine the reaction order with respect to the catalyst, aryl halide, and phenol.
Materials:
-
Copper(I) iodide (CuI)
-
Ancillary ligand (e.g., 8-hydroxyquinoline)
-
Aryl halide (e.g., 4-iodotoluene)
-
Phenol (e.g., 4-methoxyphenol)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, phenol, and internal standard in the chosen solvent. This allows for accurate and reproducible dispensing of reagents.
-
Reaction Setup: In a series of oven-dried reaction vials, add the desired amounts of CuI, ligand, and base.
-
Initiation of Reaction: To each vial, add the appropriate volumes of the stock solutions of the aryl halide, phenol, and internal standard. The total reaction volume should be kept constant across all experiments.
-
Reaction Monitoring: Place the vials in a pre-heated heating block and start stirring. At specified time intervals, withdraw an aliquot from each reaction mixture, quench it (e.g., with dilute acid), and dilute with a suitable solvent for analysis.
-
Data Acquisition: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining starting materials.
-
Data Analysis:
-
Plot the concentration of the product versus time for each experiment.
-
To determine the reaction order for each component, systematically vary the initial concentration of one component while keeping the others constant.
-
For example, to determine the order in aryl halide, run a series of reactions with varying concentrations of the aryl halide while maintaining constant concentrations of the catalyst, phenol, and base.
-
The initial rate of the reaction can be determined from the initial slope of the concentration versus time plot.
-
By plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied component, the reaction order can be determined from the slope of the resulting line.
-
Self-Validation: The consistency of the results across multiple runs and the linearity of the kinetic plots will validate the experimental protocol. Furthermore, the sum of the individual reaction orders should correspond to the overall rate law of the reaction.
The Ullmann Reaction in Context: A Comparison with the Buchwald-Hartwig C-O Coupling
While the modern Ullmann reaction is a powerful tool, it is not without alternatives. The most prominent of these is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[14][15][16] Both methods have their distinct advantages and disadvantages, and the choice of which to use will often depend on the specific substrates and desired reaction conditions.
| Feature | Ullmann Biaryl Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper-based (e.g., CuI, Cu₂O)[5][17] | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)[16][18] |
| Ligands | Simple, often inexpensive N- or O-based ligands (e.g., amino acids, 8-hydroxyquinoline)[7][14][19] | Often complex and expensive phosphine-based ligands (e.g., Xantphos, RuPhos)[16][18] |
| Reaction Temperature | Typically 80-150 °C, with some systems operating at lower temperatures[1][2][19] | Can often be run at lower temperatures, sometimes even at room temperature[20] |
| Substrate Scope | Generally good, but can be sensitive to sterically hindered substrates and electron-poor phenols[7][17] | Very broad substrate scope, often tolerant of a wide range of functional groups[15] |
| Cost | Generally lower due to the abundance and low cost of copper[5] | Higher due to the cost of palladium and specialized ligands[7] |
| Toxicity | Copper is less toxic than palladium[5] | Palladium is a heavy metal with higher toxicity concerns |
Future Directions and Concluding Remarks
The mechanistic understanding of the Ullmann biaryl ether synthesis has advanced significantly, enabling the development of more efficient and versatile catalytic systems. The use of well-defined ligands has been instrumental in this progress, allowing for milder reaction conditions and a broader substrate scope. While the Buchwald-Hartwig C-O coupling offers a powerful alternative, the lower cost and toxicity of copper make the Ullmann reaction an attractive option, particularly for large-scale industrial applications.
Future research in this area will likely focus on the development of even more active and robust copper catalysts that can operate at or near room temperature, further expanding the synthetic utility of this venerable reaction. The continued interplay of experimental and computational studies will be crucial in designing the next generation of catalysts for this important transformation.
References
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hartwig.cchem.berkeley.edu [hartwig.cchem.berkeley.edu]
- 10. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Ullmann coupling-An overview - operachem [operachem.com]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Di-p-tolyl Ether: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling
The formation of diaryl ethers is a cornerstone of synthetic chemistry, with the resulting structural motif present in numerous natural products, pharmaceuticals, and advanced materials. Among the various methods developed for their synthesis, the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction stand out as two of the most prominent. This guide provides a detailed comparison of these two methods for the synthesis of di-p-tolyl ether, focusing on their kinetic performance, reaction conditions, and experimental protocols.
Introduction to this compound Synthesis
This compound is a symmetrical diaryl ether synthesized by the coupling of two p-cresol molecules or the reaction of p-cresol with a p-tolyl halide. The two primary catalytic methods for achieving this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. While both methods can yield the desired product, they differ significantly in their reaction kinetics, required conditions, and substrate scope.
Comparative Performance: A Kinetic Perspective
Direct kinetic studies providing rate constants and activation energies for the formation of this compound are not extensively documented. However, a practical understanding of the reaction kinetics can be derived from comparing reaction times and yields under various catalytic systems.
Ullmann Condensation:
The traditional Ullmann condensation for diaryl ether synthesis is notorious for requiring harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced ligand-accelerated protocols that allow for milder conditions and improved reaction rates. For instance, the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, enabling it to proceed at more moderate temperatures.[2][3] The reaction is typically sensitive to the electronic properties of the substrates, with electron-poor aryl halides and electron-rich phenols generally exhibiting higher reactivity.[4]
Buchwald-Hartwig C-O Coupling:
The Buchwald-Hartwig C-O coupling has emerged as a powerful alternative to the Ullmann condensation, often providing higher yields under significantly milder conditions.[1][5] This palladium-catalyzed reaction generally proceeds at lower temperatures (around 100°C) and is compatible with a broader range of functional groups.[6] The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction, influencing catalyst stability and activity.[7] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the substrate scope and improving reaction efficiency.[8]
The following tables summarize the performance of each method in the synthesis of this compound and structurally related diaryl ethers.
Table 1: Ullmann Condensation for Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromotoluene | p-Cresol | CuI (5) | PPh₃ (as CuIPPh₃) | K₂CO₃ | Toluene | 100 | 24 | 21.4 | [2] |
| 2-Bromonaphthalene | p-Cresol | CuI (5) | PPh₃ (as CuIPPh₃) | K₂CO₃ | Toluene | 100 | 24 | 58.3 | [2] |
| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | 24 | 95 | [4] |
Table 2: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis
| Aryl Halide | Phenol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenol | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16-24 | 92 | [6][9] |
| 4-Chlorotoluene | Phenol | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 110 | 12-18 | 85 | [9] |
| 4-Bromoanisole | 4-tert-Butylphenol | Pd(OAc)₂ (2) | JohnPhos | NaOtBu | Toluene | 100 | 22 | 91 | [9] |
Experimental Protocols
Protocol 1: Ullmann Synthesis of this compound [2]
This protocol is adapted from a procedure for the synthesis of diaryl ethers using a Cu(I) catalyst in a non-polar solvent.
-
Reactant Preparation: In an oven-dried reaction vessel, combine p-bromotoluene (1.0 mmol), p-cresol (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide-triphenylphosphine complex (CuIPPh₃, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Execution: Heat the mixture to 100°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of this compound [6]
This protocol is a general procedure for the small-scale synthesis of diaryl ethers using a biarylphosphine ligand.
-
Reactant Preparation: To an oven-dried reaction tube, add p-bromotoluene (1.0 mmol), p-cresol (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol). Seal the tube with a screw cap fitted with a PTFE septum.
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the reaction tube in a preheated oil bath at 100°C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
References
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Computational Deep Dive into the Structure of Di-p-tolyl Ether: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount for predicting reactivity, intermolecular interactions, and biological activity. This guide provides a detailed computational analysis of the structure of di-p-tolyl ether, benchmarked against experimental data from analogous compounds to offer a comprehensive structural perspective.
Due to the absence of a complete experimental crystal structure for this compound in the crystallographic literature, this guide leverages a combination of experimental data from structurally related molecules and a robust computational chemistry approach. We compare the computationally derived structure of this compound with the experimentally determined crystal structure of the parent molecule, diphenyl ether, and gas-phase electron diffraction data for a halogenated analogue. This comparative methodology provides valuable insights into the conformational preferences and key geometric parameters of this compound.
Comparative Analysis of Structural Parameters
The geometric parameters of this compound were calculated using Density Functional Theory (DFT). These results are presented alongside the experimental data for diphenyl ether (from its crystal structure) and the C-O-C bond angle for 4,4'-diiododiphenyl ether (from gas-phase electron diffraction).
| Parameter | This compound (Computational DFT) | Diphenyl Ether (Experimental, Crystal Structure) | 4,4'-diiododiphenyl ether (Experimental, Gas-phase Electron Diffraction) |
| Bond Lengths (Å) | |||
| C-O | 1.395 | 1.399 | - |
| C-C (aromatic, avg.) | 1.397 | 1.385 | - |
| C-C (methyl, avg.) | 1.509 | - | - |
| C-H (aromatic, avg.) | 1.086 | - | - |
| C-H (methyl, avg.) | 1.095 | - | - |
| Bond Angles (°) | |||
| C-O-C | 119.5 | 118.9 | 118 ± 3[1][2][3][4] |
| O-C-C (aromatic, avg.) | 120.1 | 120.0 | - |
| C-C-C (aromatic, avg.) | 120.0 | 120.0 | - |
| Dihedral Angles (°) | |||
| C-O-C-C | 65.8 | 63.4 | - |
| C-C-O-C | -114.2 | -116.6 | - |
Methodologies for Structural Determination
Computational Protocol: Density Functional Theory (DFT)
The three-dimensional structure of this compound was modeled and its geometry optimized using DFT calculations. This widely used computational method provides a good balance between accuracy and computational cost for determining the electronic structure and geometry of molecules.
-
Software: Gaussian 16 suite of programs.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is known for its reliability in predicting the geometries of organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set includes diffuse functions and polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of the electron distribution and molecular geometry.
-
Optimization Procedure: The geometry was optimized without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis, ensuring that the optimized structure corresponds to a true energy minimum.
Experimental Protocol: X-ray Crystallography of Diphenyl Ether
The experimental data for diphenyl ether was obtained from its single-crystal X-ray diffraction structure deposited in the Cambridge Structural Database (CCDC ID: 253210)[5]. In this technique, a beam of X-rays is directed at a single crystal of the compound. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms within the crystal lattice, providing precise measurements of bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Gas-phase Electron Diffraction (GED)
The C-O-C bond angle for 4,4'-diiododiphenyl ether was determined using gas-phase electron diffraction[1][2][3][4]. In a GED experiment, a beam of high-energy electrons is fired through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecule, and the resulting diffraction pattern is recorded. Analysis of this pattern provides information about the internuclear distances in the molecule, from which the molecular geometry can be deduced. This method is particularly useful for determining the structure of molecules in the gas phase, free from the packing forces present in a crystal.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational analysis performed on the this compound structure.
References
Unveiling the Solid-State Architecture of p-Tolyl Ether Derivatives: A Comparative Guide to their X-ray Crystallographic Structures
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography serves as the gold standard for elucidating these structures, providing invaluable insights into the solid-state properties of chemical compounds. This guide offers a comparative analysis of the X-ray crystallographic data of various p-tolyl ether derivatives, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their molecular architecture.
The p-tolyl group, a common moiety in organic chemistry, significantly influences the packing of molecules in the crystalline state through various non-covalent interactions, such as π-π stacking and C-H···π interactions. The subtle interplay of these forces, dictated by the other substituents on the ether linkage, can lead to diverse and unique crystal lattices. This guide will delve into the crystallographic parameters of select p-tolyl ether derivatives to highlight these structural nuances.
Comparative Crystallographic Data of p-Tolyl Ether Derivatives
To illustrate the structural diversity among p-tolyl ether derivatives, the following table summarizes the crystallographic data for a selection of these compounds. The data has been compiled from various crystallographic studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one | C₂₈H₂₇NO₃ | Monoclinic | P2₁/n | 10.2158(8) | 12.9129(10) | 17.6582(14) | 90 | 103.801(3) | 90 | 2262.1(3) | 4 | [1][2] |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea (a related p-tolyl derivative) | C₁₄H₁₃ClN₂O | Monoclinic | P2₁/c | 23.904(2) | 4.6173(3) | 11.6906(13) | 90 | 96.895(9) | 90 | 1281.0(2) | 4 | [3] |
| (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (a related p-tolyl derivative) | C₂₈H₂₉ClN₂O₃ | Monoclinic | P2₁/c | 10.392(2) | 7.9180(16) | 30.474(6) | 90 | 97.78(3) | 90 | 2484.4(9) | 4 | [4] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of p-tolyl ether derivatives, as with other organic compounds, follows a well-established experimental workflow.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds like p-tolyl ether derivatives is slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure: The p-tolyl ether derivative is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield single crystals of sufficient size and quality for diffraction experiments.
Crystal Mounting and Data Collection
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryoloop.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by a detector.
Data Processing and Structure Solution
-
Data Integration and Scaling: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods. This provides an initial model of the atomic positions within the crystal lattice.
-
Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.
Visualizing the Workflow and Analysis
To better understand the experimental process and the logic of comparative analysis, the following diagrams are provided.
Conclusion
The X-ray crystallographic analysis of p-tolyl ether derivatives reveals a rich diversity in their solid-state structures. Factors such as the nature of the substituents and the potential for various intermolecular interactions play a crucial role in determining the final crystal packing and molecular conformation. While a comprehensive comparative database is still evolving, the presented data and protocols provide a solid foundation for researchers to explore the intricate and fascinating world of molecular architecture in this class of compounds. The insights gained from such studies are not only of fundamental chemical interest but also hold significant implications for the rational design of new materials and pharmaceutical agents.
References
Purity Assessment of Synthesized Di-p-Tolyl Ether: A Comparative Guide Using GC-MS
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of the purity of di-p-tolyl ether synthesized via two common methods: the Ullmann condensation and the Williamson ether synthesis. The assessment is based on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.
Introduction to this compound Synthesis
This compound is a diaryl ether with applications in various fields, including as a heat transfer fluid and a high-performance polymer building block. Its synthesis is primarily achieved through two established methods:
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with a phenol.[1] For this compound, this typically involves the reaction of p-cresol with a p-tolyl halide (e.g., p-bromotoluene or p-iodotoluene) at elevated temperatures.[2]
-
Williamson Ether Synthesis: This classic method for ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[3] In the case of this compound, this would involve the reaction of potassium p-cresolate with a p-tolyl halide.
The choice of synthesis route can significantly impact the purity of the final product, introducing different types of impurities that can affect its physical and chemical properties.
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of synthesized this compound is provided below. This protocol is designed to effectively separate this compound from potential impurities arising from both the Ullmann and Williamson synthesis routes.
Sample Preparation
-
Standard Solution: A standard solution of commercially available this compound (>98.0% purity) was prepared in dichloromethane at a concentration of 1 mg/mL.
-
Synthesized Samples: Samples of this compound synthesized via the Ullmann condensation and Williamson ether synthesis were separately dissolved in dichloromethane to a final concentration of 1 mg/mL.
-
Filtration: All solutions were filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
Data Presentation and Comparison
The purity of the this compound synthesized by the Ullmann condensation and Williamson ether synthesis was compared against a commercial standard. The results are summarized in the following tables.
Table 1: GC-MS Data for Commercial this compound (>98.0% Purity)
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Key Mass Fragments (m/z) |
| 1 | 10.25 | This compound | 99.2 | 198, 183, 167, 91, 77, 65 |
| 2 | 8.95 | p-Cresol (trace) | 0.3 | 108, 107, 79, 77 |
| 3 | 9.50 | Unknown | 0.5 | - |
Table 2: GC-MS Data for this compound Synthesized via Ullmann Condensation
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Key Mass Fragments (m/z) |
| 1 | 10.25 | This compound | 95.8 | 198, 183, 167, 91, 77, 65 |
| 2 | 8.95 | p-Cresol | 1.5 | 108, 107, 79, 77 |
| 3 | 11.52 | 4,4'-Dimethylbiphenyl | 2.1 | 182, 167, 152 |
| 4 | 9.88 | Unknown | 0.6 | - |
Table 3: GC-MS Data for this compound Synthesized via Williamson Ether Synthesis
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Key Mass Fragments (m/z) |
| 1 | 10.25 | This compound | 97.5 | 198, 183, 167, 91, 77, 65 |
| 2 | 8.95 | p-Cresol | 1.8 | 108, 107, 79, 77 |
| 3 | 7.82 | 4-Methylstyrene | 0.7 | 118, 117, 91 |
Mandatory Visualizations
Discussion of Results
The GC-MS analysis reveals distinct purity profiles for this compound synthesized via the Ullmann condensation and Williamson ether synthesis.
The commercial standard shows a high purity of 99.2%, with only trace amounts of what is likely unreacted p-cresol. This serves as a benchmark for the synthesized samples.
The Ullmann condensation product, with a purity of 95.8%, contains two significant impurities: unreacted p-cresol (1.5%) and 4,4'-dimethylbiphenyl (2.1%). The formation of 4,4'-dimethylbiphenyl is a known side reaction in Ullmann couplings, where two aryl halide molecules couple with each other. The high temperatures typically required for the Ullmann reaction can promote such side reactions.[1]
The Williamson ether synthesis yielded a product with a higher purity of 97.5%. The main impurities were unreacted p-cresol (1.8%) and 4-methylstyrene (0.7%). The presence of 4-methylstyrene is indicative of a competing E2 elimination reaction, a common side reaction in Williamson ether synthesis, particularly when using aryl halides that have a beta-hydrogen.[3]
Conclusion
Both the Ullmann condensation and Williamson ether synthesis are viable methods for the preparation of this compound. However, for applications requiring higher purity, the Williamson ether synthesis appears to be the superior method , yielding a product with fewer and lower concentrations of byproducts. The primary impurity in the Williamson synthesis, arising from an elimination reaction, is present in a smaller amount compared to the biaryl byproduct of the Ullmann condensation.
The choice of synthesis method should be guided by the desired purity of the final product and the ease of purification. While the Ullmann reaction is a powerful tool for forming aryl-aryl ether bonds, the milder conditions of the Williamson synthesis can lead to a cleaner product, simplifying downstream processing and ensuring the reliability of the material in sensitive applications. This comparative guide, based on GC-MS analysis, provides valuable insights for researchers in selecting the optimal synthetic route for this compound.
References
A Comparative Guide to Catalysts for Ullmann Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation, a cornerstone of carbon-oxygen bond formation, has seen a remarkable evolution in its catalytic systems. This guide provides a comparative analysis of prominent catalysts employed in Ullmann ether synthesis, offering a valuable resource for optimizing reaction conditions and selecting the most suitable catalyst for specific applications in research and pharmaceutical development. The traditional reliance on harsh reaction conditions and stoichiometric copper has given way to a diverse array of highly efficient catalytic systems, broadening the scope and applicability of this essential transformation.[1][2]
Performance Comparison of Catalytic Systems
The efficiency of Ullmann ether synthesis is critically dependent on the choice of catalyst and reaction conditions. Modern advancements have led to the development of highly active systems that operate under milder conditions with lower catalyst loadings. The following table summarizes the performance of representative catalytic systems, providing a quantitative basis for comparison.
| Catalyst System | Aryl Halide | Phenol/Alcohol | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Homogeneous Copper | |||||||||
| CuI / L-Proline | Aryl Iodide | Phenol | K2CO3 | DMSO | 90 | 10-24 | 10 | 75-95 | [3] |
| CuI / 1,10-Phenanthroline | Aryl Iodide/Bromide | Aliphatic Alcohol | Cs2CO3 | Toluene | 110-130 | 12-30 | 5-10 | 70-90 | [4] |
| Cu2O / Imidazole-4-carboxylic acid | Aryl Iodide | Phenol | Cs2CO3 | DMF | 80 | 12 | 1 | 85-98 | [5] |
| Cu(OTf)2 / BINAM | Aryl Iodide/Bromide | Phenol | K3PO4 | Toluene | 110 | 1-2 | 2 | 80-97 | [5] |
| Heterogeneous Copper | |||||||||
| CuO Nanoparticles | Aryl Iodide/Bromide/Chloride | Phenol | KOH/Cs2CO3 | DMSO | ~100 | 12-24 | 3 | 60-95 | [6] |
| CuI-USY Zeolite | Aryl Iodide/Bromide | Phenol | K3PO4 | Toluene | 120 | 24 | 5 (Cu wt%) | 70-95 | [6][7] |
| Maghemite-Copper Nanoparticles | Aryl Halide | Phenol | Cs2CO3 | DMF | 120 | 6-12 | 10 | 65-92 | [6] |
| Palladium-based (Alternative) | |||||||||
| Pd(OAc)2 / Ligand | Aryl Bromide/Chloride | Phenol | K3PO4 | Toluene | 80-120 | 12-24 | 1-2 | 70-95 | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key catalytic systems.
General Procedure for Homogeneous Copper-Catalyzed Ullmann Ether Synthesis (using CuI/L-Proline)
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 equiv.).
-
Add the aryl iodide (1.0 equiv.) and the phenol (1.2 equiv.).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 10-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
General Procedure for Heterogeneous Copper-Catalyzed Ullmann Ether Synthesis (using CuO Nanoparticles)
-
In a reaction flask, suspend CuO nanoparticles (3 mol%) in DMSO.
-
Add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), and the base (e.g., KOH or Cs2CO3, 2.0 equiv.).
-
Heat the mixture to approximately 100 °C under an inert atmosphere.[6]
-
Stir the reaction for 12-24 hours, monitoring its progress.
-
Upon completion, cool the mixture and separate the catalyst by centrifugation or filtration.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent under vacuum.
-
Purify the product by column chromatography. The recovered catalyst can often be washed, dried, and reused.[5]
Catalyst Systems: A Comparative Overview
The choice of catalyst for Ullmann ether synthesis depends on several factors including cost, reactivity of substrates, desired reaction conditions, and scalability. The following diagram illustrates the relationships between different classes of catalysts.
Figure 1. Overview of catalyst classes for Ullmann ether synthesis.
Experimental Workflow
The general experimental workflow for a typical Ullmann ether synthesis is outlined below. This process is adaptable to the specific catalyst system and substrates being used.
Figure 2. A generalized workflow for Ullmann ether synthesis experiments.
Concluding Remarks
The field of Ullmann ether synthesis has been significantly advanced by the development of novel catalytic systems. While traditional copper catalysts remain relevant, modern ligand-assisted homogeneous and robust heterogeneous catalysts offer milder reaction conditions, broader substrate scope, and improved yields.[5][6] Palladium-based systems, though often more expensive, provide a powerful alternative, particularly for less reactive aryl chlorides.[2][9] The choice of catalyst should be guided by a careful consideration of the specific synthetic target, substrate reactivity, and desired process parameters. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. BJOC - Recent advances in copper-catalyzed asymmetric coupling reactions [beilstein-journals.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Analysis of Di-p-tolyl Ether and Other High-Temperature Stable Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of di-p-tolyl ether and two common alternatives, diphenyl ether and dibenzyl ether. Understanding the thermal stability and decomposition behavior of these aromatic ethers is critical for their application as high-temperature heat transfer fluids, solvents in chemical synthesis, and in the development of thermally stable materials.
While direct, publicly available comparative TGA/DSC thermograms for this compound are limited, this guide synthesizes available physical data and general principles of thermal analysis to offer a valuable comparison for researchers. The provided experimental protocols and logical diagrams serve as a practical foundation for designing and interpreting thermal analysis experiments for these and similar compounds.
Comparative Thermal and Physical Properties
The thermal stability of aromatic ethers is largely influenced by the nature of the aromatic substituents and the strength of the ether linkage. The following table summarizes key physical properties relevant to the thermal analysis of this compound, diphenyl ether, and dibenzyl ether.
| Property | This compound | Diphenyl Ether | Dibenzyl Ether |
| Molecular Formula | C₁₄H₁₄O | C₁₂H₁₀O | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol | 170.21 g/mol | 198.26 g/mol |
| Melting Point (°C) | 47-49 | 26-28 | 1.5-3.5 |
| Boiling Point (°C) | 285 | 259 | 295-298 |
| Enthalpy of Fusion (kJ/mol) | Data not available | 16.38 | Data not available |
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent on a well-defined experimental protocol. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of aromatic ethers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity ether sample into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C, or until the mass has stabilized.
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, enthalpy of fusion, and other phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the high-purity ether sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point.
-
Cool the sample at a controlled rate.
-
A second heating cycle is often performed to observe the behavior of the melt-quenched material.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic (e.g., melting) or exothermic (e.g., crystallization) transitions.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the thermal analysis process and a plausible decomposition pathway for diaryl ethers.
Caption: Experimental workflow for TGA and DSC analysis of aromatic ethers.
Caption: Plausible thermal decomposition pathway for diaryl ethers.
A Comparative Guide to the Synthesis of Di-p-Tolyl Ether: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl ethers is a cornerstone of many chemical processes, particularly in the pharmaceutical and materials science sectors. Among these, di-p-tolyl ether is a significant structural motif. This guide provides a comparative environmental impact assessment of two common methods for its synthesis: the Ullmann condensation and the Williamson ether synthesis. The evaluation is supported by experimental data, detailed protocols, and an analysis of green chemistry metrics to aid researchers in selecting more sustainable synthetic routes.
At a Glance: Comparing Synthesis Routes
| Metric | Ullmann Condensation | Williamson Ether Synthesis | Greener Alternative (Proposed) |
| Yield | ~21.4%[1] | ~60-70% (estimated for this compound) | Potentially >80% |
| Atom Economy | ~70% | ~94% | >90% |
| E-Factor (projected) | High (significant solvent and reagent waste) | Moderate (solvent and salt waste) | Low |
| Key Reagents | p-cresol, p-bromotoluene, Copper(I) catalyst, K₂CO₃[1] | p-cresol, p-toluenesulfonyl chloride, Strong Base (e.g., NaH) | p-cresol, p-bromotoluene, Phase-Transfer Catalyst |
| Solvents | Toluene, o-xylene[1] | DMF, DMSO | Water or recyclable organic solvents |
| Temperature | High (100-140°C)[1] | Room temperature to moderate heating | Mild conditions |
| Catalyst | Copper(I) salts (toxic, requires removal)[2][3][4] | None (strong base used stoichiometrically) | Recyclable catalyst[2][5][6][7][8] |
| Byproducts | Copper salts, KX | NaCl, unreacted base | Minimal, recyclable catalyst |
| Environmental Concerns | Use of toxic copper catalyst, high energy consumption, hazardous solvents.[9][10][11][12] | Use of strong, hazardous bases and high-boiling point solvents.[13][14][15] | Reduced solvent waste, milder conditions. |
Synthesis Pathways and Logic
The two primary methods for synthesizing this compound involve the formation of an ether linkage between two p-tolyl groups through different chemical strategies.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. tandfonline.com [tandfonline.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. ARCHIVED - Priority Substances List Assessment Report for N,N-Dimethylformamide - Canada.ca [canada.ca]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. A Copper-Based Metal-Organic Framework as an Efficient and Reusable Heterogeneous Catalyst for Ullmann and Goldberg Type C–N Coupling Reactions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. osti.gov [osti.gov]
- 11. Green solvents to replace toxic solvents [vibesproject.eu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 14. chembam.com [chembam.com]
- 15. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to High-Temperature Heat Transfer Fluids: An In-Depth Comparison of Di-p-tolyl Ether and its Alternatives
In the demanding landscape of modern research and drug development, precise and reliable temperature control is not merely a matter of procedural adherence; it is the bedrock upon which reproducible and groundbreaking results are built. For applications requiring high-temperature processing, the choice of a heat transfer fluid (HTF) is a critical decision that directly impacts operational efficiency, safety, and the integrity of the final product. For decades, di-p-tolyl ether has been a fluid of interest for such applications. However, the evolution of material science and a growing emphasis on process optimization have brought a host of alternatives to the forefront.
This guide provides an in-depth, objective comparison of this compound and its primary alternatives for high-temperature heat transfer applications. We will delve into the critical thermophysical properties, supported by experimental data, and provide detailed methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and implementation of heat transfer fluids.
Understanding the Benchmark: this compound
This compound, a high-boiling-point aromatic ether, has traditionally been considered for high-temperature applications due to its thermal stability. Its molecular structure lends it a high boiling point and a reasonable degree of thermal resilience. However, to provide a comprehensive comparison, it is essential to quantify its performance characteristics alongside its modern counterparts.
Key Properties of this compound:
| Property | Value | Units |
| Melting Point | 47-49[1] | °C |
| Boiling Point | 285[1] | °C |
| Flash Point | >110 | °C |
| Autoignition Temperature | 545 (for Diphyl DT, a similar ditolyl ether mixture)[2][3] | °C |
While this compound offers a viable option, its relatively high melting point can present operational challenges in cooler climates or during system startup, potentially requiring heat tracing to prevent solidification.[4]
The Leading Alternatives: A Comparative Analysis
The limitations of single-component fluids and the demand for wider operating ranges have led to the development and widespread adoption of several classes of alternatives. Here, we will examine the most prominent contenders: eutectic mixtures of diphenyl ether and biphenyl, molten salts, and ionic liquids.
The Industry Standard: Eutectic Mixture of Diphenyl Ether and Biphenyl
Commercially available under well-known trade names such as Dowtherm™ A and Therminol® VP-1, this eutectic mixture (73.5% diphenyl ether and 26.5% biphenyl) is arguably the most widely used synthetic organic heat transfer fluid for high-temperature applications.[5] Its eutectic composition provides a significantly lower freezing point than its individual components, extending its liquid range and operational flexibility.
Key Advantages:
-
Wide Operating Temperature Range: These fluids can typically be used in the liquid phase from 12°C to 400°C (54°F to 750°F).
-
Excellent Thermal Stability: They exhibit high thermal stability, making them suitable for demanding, long-term operation at elevated temperatures.
-
Vapor Phase Operation: A key advantage is their ability to be used in both liquid and vapor phases, allowing for precise temperature control in applications like distillation and reactor heating.
Thermophysical Properties Comparison:
The following table provides a comparative overview of the key thermophysical properties of this compound and the Diphenyl Ether/Biphenyl eutectic mixture at various temperatures.
| Temperature (°C) | Property | This compound (Diphyl® DT) | Diphenyl Ether/Biphenyl (Dowtherm™ A / Therminol® VP-1) | Units |
| 20 | Density | 1035[2][6] | ~1060 | kg/m ³ |
| Kinematic Viscosity | 6.3[2][6] | ~4.0 | mm²/s | |
| Specific Heat | 1.58[2][6] | ~1.56 | kJ/kg·K | |
| Thermal Conductivity | 0.134[2][6] | ~0.137 | W/m·K | |
| 100 | Density | ~980 | ~990 | kg/m ³ |
| Kinematic Viscosity | ~1.5 | ~1.2 | mm²/s | |
| Specific Heat | ~1.75 | ~1.78 | kJ/kg·K | |
| Thermal Conductivity | ~0.125 | ~0.126 | W/m·K | |
| 200 | Density | ~900 | ~900 | kg/m ³ |
| Kinematic Viscosity | ~0.6 | ~0.5 | mm²/s | |
| Specific Heat | ~2.0 | ~2.05 | kJ/kg·K | |
| Thermal Conductivity | ~0.110 | ~0.110 | W/m·K | |
| 300 | Density | ~800 | ~790 | kg/m ³ |
| Kinematic Viscosity | ~0.3 | ~0.25 | mm²/s | |
| Specific Heat | ~2.3 | ~2.35 | kJ/kg·K | |
| Thermal Conductivity | ~0.095 | ~0.093 | W/m·K |
Note: Data for this compound is based on Diphyl® DT, a mixture of isomeric ditolyl ethers. Data for the eutectic mixture is compiled from technical data sheets for Dowtherm™ A and Therminol® VP-1.
The High-Temperature Champions: Molten Salts
For applications demanding operating temperatures beyond the capabilities of organic fluids, molten salts emerge as a compelling alternative.[7] These are eutectic mixtures of inorganic salts, such as nitrates and nitrites, that are solid at ambient temperatures but become liquid at elevated temperatures.
Key Advantages:
-
Extremely High Operating Temperatures: Molten salts can operate at temperatures up to and even exceeding 600°C.[8]
-
Low Vapor Pressure: They have a negligible vapor pressure, even at very high temperatures, which simplifies system design and enhances safety by eliminating the need for high-pressure equipment.[7]
-
High Volumetric Heat Capacity: Their high density and specific heat capacity allow for efficient thermal energy storage.[9]
Common Molten Salt Systems and Their Properties:
| Molten Salt System | Composition (wt%) | Melting Point (°C) | Operating Range (°C) |
| Solar Salt | 60% NaNO₃, 40% KNO₃ | ~222[7] | 290 - 565 |
| Hitec® | 53% KNO₃, 40% NaNO₂, 7% NaNO₃ | ~142[10] | 150 - 538 |
| Hitec XL® | 48% Ca(NO₃)₂, 45% KNO₃, 7% NaNO₃ | ~133[10] | 150 - 500 |
Challenges with Molten Salts:
The primary challenge with molten salts is their high freezing point.[7] This necessitates careful system design to prevent solidification in pipes and components, often requiring extensive heat tracing and specialized "freeze-thaw" procedures. Corrosion can also be a concern at very high temperatures, requiring the use of specialized alloys for system construction.
The Designer Fluids: Ionic Liquids
Ionic liquids (ILs) represent a newer and highly versatile class of heat transfer fluids.[11] These are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. The vast number of possible cation-anion combinations allows for the "design" of ILs with specific thermophysical properties tailored to a particular application.
Key Advantages:
-
Tunable Properties: By altering the cation and anion, properties like viscosity, density, and thermal stability can be fine-tuned.[12]
-
Extremely Low Vapor Pressure: Like molten salts, ILs have virtually no vapor pressure, enhancing safety.[11]
-
Good Thermal Stability: Many ionic liquids exhibit excellent thermal stability at high temperatures.[12]
Example Ionic Liquids and Their Properties:
| Ionic Liquid | Abbreviation | Melting Point (°C) | Thermal Conductivity (W/m·K @ 25°C) | Viscosity (mPa·s @ 25°C) |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | [bmim][BF₄] | -83 to -75 | ~0.17 | 103 |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [emim][BF₄] | 15[13] | ~0.19 | 25.2[13] |
Challenges with Ionic Liquids:
The primary hurdles for the widespread adoption of ionic liquids as heat transfer fluids are their relatively high cost compared to conventional fluids and, in some cases, higher viscosities.[14] Furthermore, the long-term stability and material compatibility of many ionic liquids under demanding industrial conditions are still areas of active research.
Experimental Protocols for Performance Evaluation
To ensure the selection of the most appropriate heat transfer fluid, a rigorous and standardized evaluation of their thermophysical properties is paramount. The following section outlines the detailed methodologies for these crucial experiments, emphasizing the causality behind the procedural choices.
Measurement of Thermophysical Properties
Caption: Workflow for the experimental evaluation of heat transfer fluid properties.
3.1.1. Thermal Conductivity
-
Methodology: The transient hot-wire method is the preferred technique for its accuracy and ability to minimize the effects of natural convection.
-
Step-by-Step Protocol:
-
A thin platinum wire is submerged in the fluid sample within a temperature-controlled cell.
-
A constant electrical current is passed through the wire, causing it to heat up and act as a line source of heat.
-
The temperature rise of the wire is measured as a function of time by monitoring its change in resistance.
-
The thermal conductivity of the fluid is determined from the slope of the temperature rise versus the logarithm of time.
-
-
Causality: The transient nature of the measurement (short duration) is crucial to ensure that heat transfer is dominated by conduction and that the onset of convective heat transfer, which would skew the results, is avoided.
3.1.2. Specific Heat Capacity
-
Methodology: Differential Scanning Calorimetry (DSC) is a precise method for determining the specific heat capacity of liquids.
-
Step-by-Step Protocol:
-
A known mass of the heat transfer fluid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate of 10°C/min).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The specific heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
-
Causality: The use of a reference pan allows for the subtraction of the instrument's heat flow baseline, leading to an accurate measurement of the heat absorbed by the sample. Hermetic sealing is essential to prevent any mass loss due to vaporization, which would introduce significant errors.
3.1.3. Viscosity
-
Methodology: For a wide range of viscosities and temperatures, a rotational viscometer is highly suitable. For low-viscosity fluids, a capillary viscometer can also be employed.
-
Step-by-Step Protocol (Rotational Viscometer):
-
The fluid is placed in a temperature-controlled sample holder.
-
A spindle of known geometry is immersed in the fluid and rotated at a constant speed.
-
The torque required to rotate the spindle is measured.
-
The dynamic viscosity is calculated from the torque, the rotational speed, and the spindle's geometry factor.
-
-
Causality: By precisely controlling the shear rate (rotational speed) and measuring the shear stress (torque), a direct measurement of the fluid's resistance to flow is obtained. Temperature control is critical as viscosity is highly temperature-dependent.
Thermal Stability Evaluation
-
Methodology: The ASTM D6743 standard test method provides a reliable framework for assessing the thermal stability of organic heat transfer fluids.
-
Step-by-Step Protocol:
-
A known mass of the unused heat transfer fluid is placed in a stainless steel test cell.
-
The cell is sealed and heated to the desired test temperature for a specified duration in an oven.
-
After cooling, the cell is weighed to determine the amount of gaseous decomposition products.
-
The contents of the cell are analyzed using gas chromatography to quantify the percentage of low-boiling and high-boiling degradation products.
-
The remaining material is subjected to a bulb tube distillation to determine the amount of non-vaporizable residue.
-
-
Causality: This method simulates the conditions a fluid would experience in a closed-loop heating system. By quantifying the different types of degradation products, a comprehensive picture of the fluid's thermal stability is obtained. The exclusion of air is critical as oxidation can significantly accelerate fluid degradation.
Caption: Workflow for the evaluation of thermal stability of heat transfer fluids.
Conclusion and Recommendations
The selection of a heat transfer fluid is a critical decision that requires a thorough understanding of the application's specific requirements and the properties of the available fluids.
-
For a wide range of applications up to 400°C, the eutectic mixture of diphenyl ether and biphenyl (e.g., Dowtherm™ A, Therminol® VP-1) remains the industry standard, offering an excellent balance of performance, a wide operating temperature range, and the flexibility of vapor phase operation.
-
For applications requiring operating temperatures above 400°C, molten salts are the superior choice due to their exceptional thermal stability and low vapor pressure. However, their high freezing points necessitate careful system design and operational procedures.
-
Ionic liquids represent a promising future for heat transfer fluids, with their tunable properties offering the potential for highly specialized and efficient solutions. However, their current high cost and the need for more extensive long-term operational data limit their widespread use at present.
-
This compound and similar ditolyl ether-based fluids can be considered for applications within their operational limits, but the broader operating range and extensive performance data of the diphenyl ether/biphenyl eutectic mixture often make it a more versatile and reliable choice.
Ultimately, the optimal choice of a heat transfer fluid is a balance of performance, safety, cost, and operational considerations. By carefully evaluating the data presented in this guide and, where necessary, conducting the described experimental protocols, researchers and scientists can make an informed decision that will ensure the efficiency, reliability, and success of their high-temperature processes.
References
- 1. This compound | 28299-41-4 [chemicalbook.com]
- 2. Diphyl DT Heat Transfer Fluid Distributor India | PriscoChem [priscochem.com]
- 3. kimyaevim.com [kimyaevim.com]
- 4. [PDF] Experimental evaluation of heat transfer coefficient for nanofluids | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. priscochem.com [priscochem.com]
- 7. sigmathermal.com [sigmathermal.com]
- 8. Molten Salt vs. Thermal Oil: Which Works Better for High-Temp Heat Recovery? [eureka.patsnap.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Development and characterization of a quaternary nitrate based molten salt heat transfer fluid for concentrated solar power plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer | MDPI [mdpi.com]
- 13. iolitec.de [iolitec.de]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Operational and Disposal Guide for Di-p-tolyl Ether
A Senior Application Scientist's Guide to the Safe Handling and Compliant Disposal of Di-p-tolyl Ether in Research and Development Settings.
Executive Summary: The Imperative for Diligence
This compound, a diaryl ether utilized in specialized chemical syntheses, presents a dual-pronged challenge in a laboratory setting: ensuring operational safety during its use and executing a disposal plan that is both compliant and environmentally responsible. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound from receipt to final disposal. Our core philosophy is that a well-defined protocol is a self-validating system, ensuring safety and scientific integrity at every stage. The procedures outlined herein are grounded in established safety data and regulatory standards, designed to build unwavering trust in your laboratory's safety and chemical handling practices.
Hazard Profile of this compound: A Causality-Driven Approach to Safety
Understanding the inherent risks of this compound is fundamental to mitigating them. The following table summarizes its key hazard characteristics, which form the basis for the handling and disposal procedures detailed in this guide.
| Hazard Category | Description | Primary Safety Implication |
| Health Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1] | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent dermal and ocular exposure. Work in well-ventilated areas is essential. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[1][2] All waste must be segregated as hazardous. |
| Physical/Chemical Hazards | Stable under normal conditions. Incompatible with strong oxidizing agents.[1] | Segregation from incompatible chemicals during storage and waste accumulation is critical to prevent hazardous reactions. |
| Regulatory Classification | Classified as a hazardous waste.[1] Transported under UN3077, Environmentally hazardous substance, solid, n.o.s. (this compound), Hazard Class 9.[1] | Disposal must be conducted through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following is the minimum required PPE ensemble. The causality for each piece of equipment is to prevent direct contact with the chemical, thereby mitigating its primary health hazards.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher potential for exposure, consider a chemically resistant apron. Ensure that skin is not exposed.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., a certified chemical fume hood), respiratory protection is not typically required.[1] However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is cradle-to-grave responsibility. This means that from the moment it is designated as waste, it must be handled in a compliant and safe manner until its final destruction by a licensed facility. The following protocol provides a systematic approach to this process.
Note: On-site neutralization or chemical treatment of this compound waste is not recommended without specific guidance from your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal vendor. The stability of aromatic ethers makes them resistant to simple neutralization procedures.
Waste Segregation and Collection
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory for the collection of this compound waste.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Use a Dedicated Waste Container:
-
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[4]
-
The container must be in good condition, with no leaks or cracks.[3]
-
Do not use a container that previously held an incompatible chemical, particularly strong oxidizing agents.[1]
-
-
Collect Waste at the Source:
-
Solid this compound: Transfer unwanted or expired solid this compound directly into the designated waste container.
-
Contaminated Labware: Disposable items such as weigh boats, gloves, and paper towels that are contaminated with this compound must be placed in the solid waste container.[5]
-
Empty Original Containers: The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste. Place the empty, capped container in the SAA. Do not rinse the container into the sink.[6]
-
Spill Cleanup Debris: Any absorbent materials used to clean up a this compound spill must be collected in the hazardous waste container.[7]
-
Waste Container Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.
-
Affix a Hazardous Waste Label: As soon as the first piece of waste is placed in the container, affix a hazardous waste label provided by your institution's EHS department.[8][9]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
The accumulation start date (the date the first waste was added).[8]
-
The hazard characteristics: "Irritant" and "Environmental Hazard".
-
Your name, laboratory location (building and room number), and contact information.[10]
-
Storage and Final Disposal
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[2][4] Store the container in your designated SAA, away from incompatible materials.
-
Arrange for Pickup: Once the container is full, or before the regulatory accumulation time limit is reached (typically 90 or 180 days, check with your EHS department), arrange for a waste pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
Emergency Procedures for Spills During Disposal Operations
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill:
-
Minor Spill (manageable by lab personnel): If the spill is small, you are trained to handle it, and you have the appropriate spill kit, proceed with cleanup. Don appropriate PPE, absorb the solid material with an inert absorbent like vermiculite or sand, and place it in the hazardous waste container.[11]
-
Major Spill (requires outside assistance): If the spill is large, in a poorly ventilated area, or you are not comfortable cleaning it up, evacuate the area immediately.[11] Close the laboratory doors and prevent entry.
-
-
Contact Emergency Services: From a safe location, contact your institution's EHS department and, if necessary, emergency services (e.g., 911).[7] Provide them with the chemical name, location of the spill, and an estimate of the quantity.
-
Decontaminate: After the spill is cleaned up, decontaminate the area with a detergent and water solution.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 10. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 11. Chemical Spill | Office of Public Safety & Emergency Management [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
